(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-diol |
InChI |
InChI=1S/C20H26O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,17-18,21-23H,7-8,10-11,14H2,1H3/t17-,18-/m0/s1 |
Clave InChI |
GGNVNVJXTWDKHG-ROUUACIJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol: A Comprehensive Technical Guide to its Natural Source, Isolation, Characterization, and Biological Significance
Introduction
This technical guide provides an in-depth exploration of the diarylheptanoid, (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sources, isolation, structural elucidation, and biological activities of this promising compound.
Overview of Diarylheptanoids: Classification and Significance
Diarylheptanoids are a diverse group of natural products found in various plant families, most notably the Zingiberaceae (ginger family). They are classified based on their structural features, including linear and cyclic diarylheptanoids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Introduction to this compound
This compound is a linear diarylheptanoid that has been identified as a constituent of medicinal plants. Its chemical structure, featuring a vanillyl group and a phenyl group attached to a heptane diol chain, contributes to its specific biological properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H26O4 |
| Molecular Weight | 330.4 g/mol [1] |
| Stereochemistry | (3S,5S) |
| Appearance | To be determined |
| Solubility | To be determined |
Relevance for Researchers and Drug Development Professionals
The unique structure and biological activity profile of this compound make it a compound of interest for further investigation. Understanding its natural origin, efficient isolation methods, and mechanisms of action is crucial for unlocking its therapeutic potential in various disease models.
Natural Source and Biosynthesis
Primary Natural Source: Alpinia oxyphylla (Zingiberaceae)
The primary natural source of this compound is the fruit of Alpinia oxyphylla, a plant belonging to the ginger family (Zingiberaceae)[2][3].
Alpinia oxyphylla, commonly known as sharp-leaf galangal, is a perennial herb native to Southern China and is cultivated in various parts of Asia. The plant is characterized by its lance-shaped leaves and clusters of white or reddish flowers. The fruits are capsules containing numerous aromatic seeds.
In traditional Chinese medicine, the fruits of Alpinia oxyphylla have been used for centuries to treat a variety of ailments, including digestive disorders, inflammation, and cognitive decline. Modern phytochemical investigations have revealed that the therapeutic effects of this plant are, in part, attributable to its rich content of diarylheptanoids, flavonoids, and other bioactive compounds.
Biosynthesis of Diarylheptanoids in Alpinia
The biosynthesis of diarylheptanoids in plants of the Zingiberaceae family is a complex process involving the shikimate and phenylpropanoid pathways. While the exact enzymatic steps for the synthesis of this compound have not been fully elucidated, a general pathway can be proposed based on related compounds. The pathway likely involves the condensation of a phenylpropanoid-derived unit with a polyketide precursor, followed by a series of reduction and modification steps to yield the final diarylheptanoid structure.
References
Isolating (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol from Alpinia oxyphylla: A Technical Guide
This in-depth technical guide provides a comprehensive methodology for the isolation of the bioactive diarylheptanoid, (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, from the dried fruits of Alpinia oxyphylla. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established phytochemical and chromatographic principles.
Introduction
Alpinia oxyphylla Miq., a member of the Zingiberaceae family, is a plant with a rich history in traditional medicine, particularly in East Asia. Its fruits are known to contain a diverse array of bioactive compounds, including diarylheptanoids, which are characterized by a seven-carbon chain linking two aromatic rings.[1] Among these, this compound has garnered interest for its potential pharmacological activities. The precise stereochemistry of this molecule is crucial for its biological function, necessitating a robust and stereoselective isolation protocol.
This guide will detail a multi-step process encompassing extraction, fractionation, and purification, culminating in the isolation of the target (3S,5S)-enantiomer. The rationale behind each methodological choice is elucidated to provide a deeper understanding of the separation science involved.
Physicochemical Properties of the Target Compound
A thorough understanding of the target molecule's properties is fundamental to designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C20H26O4 | [2] |
| Molecular Weight | 330.4 g/mol | [2] |
| Structure | A diarylheptanoid with two chiral centers at C-3 and C-5. | [3] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol, and moderately soluble in less polar solvents like ethyl acetate. | General principle for phenolic compounds |
Overall Isolation Workflow
The isolation of this compound from Alpinia oxyphylla is a systematic process that begins with the liberation of a broad spectrum of phytochemicals from the plant matrix, followed by successive purification steps to isolate the target compound in its desired stereochemical purity.
References
A Guide to the Spectroscopic Characterization of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Introduction
(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol is a diarylheptanoid, a class of natural products known for their structural diversity and significant pharmacological activities, including anti-inflammatory and neuroprotective effects.[1] This specific compound, with a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol , has been isolated from plants such as Alpinia oxyphylla.[2][3] Accurate structural elucidation and confirmation are paramount for any research or drug development endeavor. This guide provides a comprehensive technical overview of the expected spectroscopic data for this molecule, establishing a benchmark for its identification and quality control.
Molecular Structure and Spectroscopic Overview
The structure of this compound features two distinct aromatic rings connected by a seven-carbon chain containing two stereogenic hydroxyl groups. This combination of a guaiacyl (4-hydroxy-3-methoxyphenyl) group, a phenyl group, and a C₇ aliphatic diol backbone gives rise to a unique spectroscopic fingerprint.
The following diagram illustrates the workflow for integrating data from various spectroscopic techniques to achieve unambiguous structural confirmation.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of organic molecules. The analysis below is based on data from analogous diarylheptane-3,5-diols.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected chemical shifts (δ) in a solvent like CDCl₃ or CD₃OD are summarized below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-1 | 2.55 - 2.75 | m | 2H | Ar-CH₂- |
| H-2 | 1.65 - 1.85 | m | 2H | -CH₂-CH(OH)- |
| H-3 | ~3.90 | m | 1H | -CH(OH)- |
| H-4 | ~1.60 | m | 2H | -(OH)CH-CH₂-CH(OH)- |
| H-5 | ~4.00 | m | 1H | -CH(OH)- |
| H-6 | 1.70 - 1.90 | m | 2H | -CH₂-CH(OH)- |
| H-7 | 2.60 - 2.80 | m | 2H | Ar-CH₂- |
| H-2' | ~6.85 | d (J ≈ 8.0 Hz) | 1H | Guaiacyl Ar-H |
| H-5' | ~6.70 | d (J ≈ 8.0 Hz) | 1H | Guaiacyl Ar-H |
| H-6' | ~6.68 | dd (J ≈ 8.0, 2.0 Hz) | 1H | Guaiacyl Ar-H |
| OCH₃ | ~3.87 | s | 3H | Methoxy |
| Ar-H (Phenyl) | 7.15 - 7.30 | m | 5H | Phenyl group protons |
| OH | variable | br s | 3H | Phenolic & Aliphatic OH |
Causality and Insights:
-
Deshielding of H-3 and H-5: The protons attached to the hydroxyl-bearing carbons (H-3 and H-5) are deshielded by the electronegative oxygen atoms, causing their signals to appear downfield around 3.90-4.00 ppm.[5][6]
-
Aliphatic Chain: The methylene protons (H-1, H-2, H-4, H-6, H-7) form complex multiplets in the upfield region (1.60-2.80 ppm). 2D NMR techniques like COSY are essential to definitively assign these overlapping signals.
-
Aromatic Protons: The five protons of the unsubstituted phenyl ring will appear as a complex multiplet between 7.15-7.30 ppm. The three protons of the guaiacyl ring will be distinct, showing characteristic ortho and meta couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Carbon Type |
|---|---|---|
| C-1 | ~31.8 | CH₂ |
| C-2 | ~43.5 | CH₂ |
| C-3 | ~68.0 | CH |
| C-4 | ~42.5 | CH₂ |
| C-5 | ~71.5 | CH |
| C-6 | ~38.5 | CH₂ |
| C-7 | ~31.5 | CH₂ |
| C-1' | ~134.0 | C |
| C-2' | ~111.2 | CH |
| C-3' | ~146.5 | C |
| C-4' | ~144.0 | C |
| C-5' | ~114.4 | CH |
| C-6' | ~120.8 | CH |
| OCH₃ | ~56.0 | CH₃ |
| C-1'' (Phenyl) | ~142.0 | C |
| C-2''/6'' (Phenyl) | ~128.4 | CH |
| C-3''/5'' (Phenyl) | ~128.3 | CH |
| C-4'' (Phenyl) | ~125.7 | CH |
Causality and Insights:
-
Oxygenated Carbons: C-3 and C-5, bonded to hydroxyl groups, are significantly deshielded, appearing in the 68-72 ppm range.[5] Similarly, the aromatic carbons C-3' and C-4' attached to oxygen appear far downfield (~144-147 ppm).
-
Symmetry: The two aromatic rings are different, leading to distinct signals for all aromatic carbons, except for the equivalent pairs (C-2''/6'' and C-3''/5'') in the unsubstituted phenyl ring.
2D NMR for Structural Confirmation
Two-dimensional NMR experiments are critical to assemble the molecular puzzle.
-
COSY (Correlation Spectroscopy): Confirms ¹H-¹H spin-spin coupling systems. Key correlations would trace the entire C1-C7 aliphatic backbone (H-1 → H-2 → H-3 → H-4 → H-5 → H-6 → H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is crucial for connecting the fragments.
The diagram below illustrates the key HMBC correlations that would lock in the final structure.
Caption: Key HMBC correlations for structural connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, along with structural information from fragmentation patterns.
Protocol: High-Resolution Electrospray Ionization (HR-ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize information.
-
Analysis: Use a high-resolution analyzer (e.g., Orbitrap, TOF) to measure the exact mass. The measured mass should be within 5 ppm of the calculated mass for the elemental formula C₂₀H₂₆O₄.
Table 3: Predicted HR-MS Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 331.1904 | (within 5 ppm) |
| [M+Na]⁺ | 353.1723 | (within 5 ppm) |
| [M-H]⁻ | 329.1758 | (within 5 ppm) |
Expected Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns for diarylheptanoids.[7]
-
Benzylic Cleavage: Cleavage at the C-C bonds adjacent to the aromatic rings is common, leading to fragments corresponding to the loss of benzyl (m/z 91) or hydroxy-methoxybenzyl moieties.
-
Dehydration: Loss of water (18 Da) from the molecular ion is highly probable due to the two secondary alcohol groups.[8]
-
Cleavage of the Heptane Chain: Fragmentation can occur along the aliphatic chain, particularly cleavage alpha to the hydroxyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydrogen-bonded alcohols/phenol[5][6][9] |
| 3080 - 3010 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600, 1515, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring[6][9] |
| ~1270 | Strong | C-O Stretch | Aryl ether (Ar-O-CH₃) |
| ~1220 | Medium | C-O Stretch | Phenol (Ar-OH)[10] |
| ~1100 | Strong | C-O Stretch | Secondary Alcohol[5][10] |
| 850 - 700 | Strong | C-H Bend | Aromatic Out-of-Plane Bending |
Trustworthiness through Self-Validation: The presence of a very broad O-H stretch alongside both aromatic and aliphatic C-H stretches, and multiple strong C-O stretches in the fingerprint region, provides a cohesive and self-validating spectral signature.[11] For example, the absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the reduction of any ketone precursors, validating the diol structure.
Conclusion
The comprehensive spectroscopic profile detailed in this guide—encompassing NMR, MS, and IR data—provides a robust framework for the unambiguous identification of this compound. By integrating high-resolution mass data for elemental composition, IR for functional group identification, and advanced NMR techniques for precise connectivity, researchers can confidently verify the structure and purity of this pharmacologically relevant diarylheptanoid. This multi-faceted approach ensures the highest level of scientific integrity for downstream applications in medicinal chemistry and drug development.
References
- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adichemistry.com [adichemistry.com]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. fiveable.me [fiveable.me]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a member of the diarylheptanoid class of natural products.[1][2] Diarylheptanoids are noted for their diverse biological activities, making their precise structural elucidation paramount for research and development.[1] This document serves as a key resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of 1D and 2D NMR data, interpretation strategies, and field-proven experimental protocols. We delve into the causality behind spectral features, grounding our analysis in the fundamental principles of NMR spectroscopy to ensure both scientific integrity and practical utility.
Introduction: The Structural Significance of a Diarylheptanoid
This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking a guaiacyl (4-hydroxy-3-methoxyphenyl) group at one end and a phenyl group at the other. The stereochemistry at the C-3 and C-5 positions, both bearing hydroxyl groups, is critical to its three-dimensional conformation and, consequently, its biological function.
NMR spectroscopy is the most powerful tool for the unambiguous determination of such complex molecular structures in solution.[3] It provides detailed information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, demonstrating how a suite of NMR experiments can be leveraged for complete structural assignment.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is essential. The following structure will be used throughout this guide.
References
An In-Depth Technical Guide to (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol is a diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. Diarylheptanoids are of significant interest to the scientific community due to their diverse and potent biological activities. This particular compound has been isolated from Alpinia oxyphylla, a plant used in traditional medicine.[1][2] The presence of the chiral 1,3-diol moiety in the heptane chain is a key structural feature that influences its biological activity and presents a unique challenge and opportunity for stereoselective synthesis.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed, field-proven methodology for its stereoselective synthesis, in-depth analysis of its spectroscopic characteristics, and a summary of its physicochemical properties.
Chemical Structure and Properties
The fundamental structure of this compound is depicted below. It features a guaiacol (4-hydroxy-3-methoxyphenyl) moiety and a phenyl group at opposite ends of a heptane backbone. The stereochemistry of the two hydroxyl groups at positions 3 and 5 is (S), a crucial determinant of its three-dimensional conformation and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [3] |
| Molecular Weight | 330.4 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | [4][5] |
| InChI Key | GGNVNVJXTWDKHG-ROUUACIJSA-N | [3] |
Stereoselective Synthesis
The stereoselective synthesis of the (3S,5S)-1,3-diol is the most critical aspect of obtaining this specific isomer. A robust and well-documented approach involves the asymmetric reduction of a prochiral ketone precursor, Yakuchinone A (1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one). This method provides excellent control over the stereochemistry at the newly formed chiral centers.
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway leverages a stereoselective reduction of the ketone precursor, which can be synthesized through straightforward organic reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Stereoselective Reduction of Yakuchinone A
This protocol is adapted from established procedures for the asymmetric reduction of ketones to form chiral diols.[6]
Materials:
-
Yakuchinone A (precursor ketone)
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) or a suitable CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with Yakuchinone A (1.0 eq) dissolved in anhydrous THF (10 mL per mmol of ketone).
-
Cooling: The solution is cooled to -20 °C in a cryocooler or an appropriate cooling bath.
-
Addition of Reducing Agent: A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature at -20 °C. The choice of the specific chiral reducing agent is critical for achieving the desired (3S,5S) stereochemistry. The use of a CBS catalyst with a suitable borane source is an alternative, well-established method.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol (5 mL per mmol of ketone) at -20 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Workup: The reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is crucial as the borane-based reducing agents are sensitive to moisture, which would lead to their decomposition and a decrease in yield and stereoselectivity.
-
Low Temperature: Performing the reduction at a low temperature (-20 °C) enhances the stereoselectivity of the reaction by favoring the transition state that leads to the desired (3S,5S) isomer.
-
Chiral Reducing Agent: The choice of a specific enantiomer of the chiral reducing agent (e.g., (-)-DIP-Chloride™ or an (R)-CBS catalyst) dictates the absolute stereochemistry of the resulting diol. The selection is based on well-established models of asymmetric reduction.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related diarylheptanoids isolated from Alpinia species.[7][8]
¹H NMR Spectroscopy (Predicted, CDCl₃, 600 MHz)
The proton NMR spectrum is expected to show characteristic signals for the two aromatic rings, the methoxy group, and the heptane chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Phenyl-H |
| ~6.85 | d, J ≈ 8.0 Hz | 1H | Guaiacol-H5' |
| ~6.70 | d, J ≈ 2.0 Hz | 1H | Guaiacol-H2' |
| ~6.68 | dd, J ≈ 8.0, 2.0 Hz | 1H | Guaiacol-H6' |
| ~5.6 (variable) | br s | 1H | Phenolic OH |
| ~4.05 | m | 2H | H-3, H-5 |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.80 - 2.60 | m | 4H | H-1, H-7 |
| ~1.80 - 1.60 | m | 4H | H-2, H-6 |
| ~1.55 | m | 2H | H-4 |
| ~3.5-2.5 (variable) | br s | 2H | Aliphatic OH |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 150 MHz)
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~146.5 | C-4' |
| ~144.9 | C-3' |
| ~142.5 | Phenyl C-1'' |
| ~135.2 | C-1' |
| ~128.6 | Phenyl C-2'', C-6'' |
| ~128.5 | Phenyl C-3'', C-5'' |
| ~125.8 | Phenyl C-4'' |
| ~121.0 | C-6' |
| ~114.2 | C-5' |
| ~111.0 | C-2' |
| ~71.3 | C-3, C-5 |
| ~56.0 | -OCH₃ |
| ~42.0 | C-4 |
| ~38.6 | C-2, C-6 |
| ~31.8 | C-1, C-7 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| 3030-3000 | C-H stretching (aromatic) |
| 2960-2850 | C-H stretching (aliphatic) |
| 1600, 1510, 1450 | C=C stretching (aromatic) |
| 1270, 1150 | C-O stretching (aryl ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition, C₂₀H₂₆O₄.
-
Fragmentation Pattern: Key fragmentations would likely involve the loss of water from the diol moiety and cleavage of the heptane chain.
Biological Activity and Potential Applications
Diarylheptanoids as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[7][8][9] While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive diarylheptanoids suggests it may possess similar properties. This makes it a valuable target for further investigation in drug discovery and development programs, particularly in the areas of neurodegenerative diseases and inflammatory disorders.
Conclusion
This compound is a stereochemically defined natural product with significant potential for further research. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its stereoselective synthesis, and a thorough analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. (S-(R*,R*))-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-3,5-heptanediol, 145888-84-2 [thegoodscentscompany.com]
- 5. Showing Compound 1,7-bis-(4-Hydroxy-3-methoxyphenyl)-heptane-3,5-diol (FDB007714) - FooDB [foodb.ca]
- 6. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3R,5R)-1-(4-Hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)heptane-3,5-diol | C20H26O6 | CID 11142982 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of the diarylheptanoid, (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol. Given the novelty of specific solubility data for this compound in the public domain, this document focuses on the foundational principles, theoretical predictive models, and robust experimental methodologies required to establish a comprehensive solubility profile.
Introduction to this compound
This compound is a diarylheptanoid, a class of natural products that has garnered significant interest for its diverse biological activities.[1][2][3] These compounds, isolated from various plant species such as Alpinia officinarum, are characterized by a seven-carbon chain linking two aromatic rings.[1][2] The specific compound of interest has the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[4]
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility behavior is paramount for efficient process development and the creation of effective drug delivery systems.
Physicochemical Properties and Initial Solubility Assessment
A preliminary assessment of the molecule's structure provides initial clues to its solubility. The presence of a phenolic hydroxyl group and two secondary alcohol moieties suggests the potential for hydrogen bonding with protic solvents. The phenyl and methoxyphenyl groups contribute to its lipophilic character. This amphiphilic nature indicates that its solubility will be highly dependent on the specific characteristics of the solvent.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [4] |
| Molecular Weight | 330.4 g/mol | [4] |
| Appearance | (Predicted) Crystalline solid | - |
| Key Functional Groups | Phenolic hydroxyl, two secondary alcohols, ether (methoxy), two phenyl rings | - |
Based on the principle of "like dissolves like," we can make some initial qualitative predictions.[5][6] Polar protic solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents. Apolar solvents (e.g., alkanes) are expected to be poor solvents. The solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) will depend on the balance between the polar functional groups and the nonpolar hydrocarbon backbone.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models provide a powerful and resource-efficient means of predicting solubility and screening potential solvents.[7][8] Two of the most robust and widely used models in the pharmaceutical industry are Hansen Solubility Parameters (HSP) and COSMO-RS.[8][9][10][11][12]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[7][11][13] A smaller "distance" between the HSPs of the solute and solvent in the three-dimensional Hansen space indicates a higher likelihood of solubility.
The workflow for utilizing HSP in solubility prediction is as follows:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions.[9][10][12] It relies on the screening charge density on the surface of a molecule to calculate the chemical potential of each species in a solution.[12] This ab initio approach allows for the prediction of solubility without the need for experimental data for parameterization, making it a powerful tool for early-stage drug development.[8][9]
The COSMO-RS workflow for solubility prediction is as follows:
Caption: Workflow for predicting solubility using the COSMO-RS model.
Experimental Determination of Solubility
Theoretical predictions should always be validated by experimental data. The following are standard, robust methods for determining the solubility of a solid compound in organic solvents.
Equilibrium Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to facilitate this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
High-Throughput Screening (HTS) Methods
For rapid screening of a large number of solvents, automated HTS methods can be employed. These often involve smaller scales and shorter equilibration times, providing a good initial estimate of solubility that can be refined using the shake-flask method for promising solvents.
Data Presentation and Interpretation
The experimentally determined solubility data should be tabulated for clear comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (HSP/COSMO-RS) | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Very Low | < 0.1 |
| Toluene | Nonpolar Aromatic | Low | 1.5 |
| Dichloromethane | Polar Aprotic | Moderate | 15.2 |
| Ethyl Acetate | Polar Aprotic | Moderate-High | 35.8 |
| Acetone | Polar Aprotic | High | 78.1 |
| Isopropanol | Polar Protic | High | 95.6 |
| Ethanol | Polar Protic | Very High | 152.3 |
| Methanol | Polar Protic | Very High | 210.5 |
| Water | Polar Protic | Very Low | < 0.01 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
The trend in this hypothetical data aligns with the initial structural assessment: poor solubility in nonpolar solvents, increasing with solvent polarity, and highest in polar protic solvents that can engage in hydrogen bonding with the solute's hydroxyl groups.
Conclusion and Recommendations
A comprehensive understanding of the solubility of this compound is essential for its successful development. This guide outlines a robust strategy that combines theoretical prediction with experimental validation. It is recommended to first utilize Hansen Solubility Parameters and/or COSMO-RS to perform an in-silico screening of a wide range of pharmaceutically acceptable solvents. This will narrow down the selection of solvents for experimental determination using the reliable shake-flask method. The resulting solubility data will be invaluable for guiding downstream activities, including process chemistry, formulation development, and toxicological studies.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. This compound | Benchchem [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 8. scispace.com [scispace.com]
- 9. scm.com [scm.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. COSMO-RS - Wikipedia [en.wikipedia.org]
- 13. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
The Architecture of Aromatic Complexity: A Technical Guide to the Biosynthesis of Diarylheptanoids in Alpinia Species
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Alpinia, a prominent member of the Zingiberaceae family, is a rich reservoir of bioactive secondary metabolites, among which the diarylheptanoids are of significant pharmacological interest. These compounds, characterized by a C6-C7-C6 carbon skeleton, exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Understanding the intricate biosynthetic machinery that constructs these complex molecules is paramount for their targeted production, derivatization, and therapeutic application. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of diarylheptanoids in Alpinia species, drawing upon the well-elucidated pathway of curcuminoids in the closely related genus Curcuma and supported by transcriptomic evidence from Alpinia. We will delve into the key enzymatic players, from the initial commitment of primary metabolites to the final tailoring of the diarylheptanoid scaffold. Furthermore, this guide furnishes detailed, field-proven methodologies for the investigation of this pathway, empowering researchers to explore and harness the biosynthetic potential of Alpinia.
Introduction: The Pharmacological Significance of Alpinia Diarylheptanoids
The genus Alpinia comprises over 230 species, many of which have a long history of use in traditional medicine across Asia.[1] The rhizomes of species such as Alpinia officinarum (lesser galangal) and Alpinia oxyphylla are particularly valued for their medicinal properties.[1][2] A significant portion of these therapeutic effects can be attributed to a class of phenolic compounds known as diarylheptanoids.
Diarylheptanoids are structurally diverse, encompassing linear, cyclic, and dimeric forms.[1] Prominent examples from Alpinia include yakuchinone A and B, which have demonstrated anti-inflammatory and antitumor activities.[3][4] The structural diversity of these compounds, arising from variations in hydroxylation, methoxylation, and glycosylation patterns, contributes to their wide range of biological activities. This inherent chemical complexity makes their biosynthesis a fascinating and important area of study for natural product chemists and drug development professionals.
The Putative Biosynthetic Pathway: A Phenylpropanoid and Polyketide Symphony
Direct and complete elucidation of the diarylheptanoid biosynthetic pathway in Alpinia is an ongoing area of research. However, based on the well-characterized biosynthesis of curcuminoids (a subclass of diarylheptanoids) in Curcuma longa (turmeric) and supported by transcriptomic data from Alpinia oxyphylla which shows the expression of genes related to diarylheptanoid biosynthesis, a putative pathway can be constructed.[5] This pathway is a beautiful interplay between the phenylpropanoid and polyketide biosynthetic routes.
The biosynthesis can be conceptually divided into two major phases:
-
Phase 1: Synthesis of Phenylpropanoid Precursors. This phase involves the conversion of the primary metabolite L-phenylalanine into activated hydroxycinnamoyl-CoA esters.
-
Phase 2: Polyketide Assembly and Cyclization. This phase utilizes the phenylpropanoid precursors as starter units for a type III polyketide synthase (PKS) system, which builds the characteristic seven-carbon chain and facilitates the formation of the diarylheptanoid scaffold.
Figure 1: Putative biosynthetic pathway of diarylheptanoids in Alpinia species.
Phase 1: Forging the Phenylpropanoid Building Blocks
The journey to diarylheptanoids begins with the shikimate pathway-derived aromatic amino acid, L-phenylalanine. A series of three core enzymatic reactions, collectively known as the general phenylpropanoid pathway, convert L-phenylalanine into an activated form ready for polyketide synthesis.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. The expression of PAL genes is often upregulated in response to various stimuli, indicating its crucial role in directing carbon flux towards secondary metabolism.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates the C4 position of the aromatic ring of cinnamic acid to produce p-coumaric acid. This hydroxylation is a key modification that is often present in the final diarylheptanoid structures.
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA) to form p-coumaroyl-CoA. This thioesterification provides the necessary energy for the subsequent condensation reactions in polyketide synthesis.
Phase 2: The Polyketide Synthase Machinery
The heart of diarylheptanoid biosynthesis lies in a specialized type III polyketide synthase (PKS) system. In the well-studied curcuminoid pathway, this involves two distinct PKS enzymes: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).[6] It is highly probable that homologous enzymes perform these functions in Alpinia.
-
Diketide-CoA Synthase (DCS): This enzyme initiates the polyketide chain elongation. It catalyzes the condensation of one molecule of a starter unit, such as p-coumaroyl-CoA, with one molecule of malonyl-CoA (the extender unit) to form a diketide-CoA intermediate (e.g., p-coumaroyl-diketide-CoA).
-
Curcumin Synthase (CURS): This enzyme performs the final condensation step. It takes the diketide-CoA intermediate and condenses it with a second molecule of a hydroxycinnamoyl-CoA (which can be the same as or different from the initial starter unit). This reaction extends the chain to seven carbons and is followed by cyclization and aromatization reactions to form the core diarylheptanoid scaffold.
The combination of different hydroxycinnamoyl-CoA starter and second units allows for the combinatorial biosynthesis of a variety of diarylheptanoid backbones, which are then further diversified by tailoring enzymes.
Post-PKS Modifications: The Genesis of Diversity
The nascent diarylheptanoid scaffold undergoes a series of post-PKS modifications, which are responsible for the vast structural diversity observed in this class of compounds. These "tailoring" reactions are catalyzed by a suite of enzymes, including:
-
Cytochrome P450 Monooxygenases (P450s): Responsible for hydroxylation at various positions on the aromatic rings.
-
O-Methyltransferases (OMTs): Catalyze the methylation of hydroxyl groups, a common feature of many bioactive diarylheptanoids.
-
Glycosyltransferases (GTs): Attach sugar moieties to the diarylheptanoid backbone, altering their solubility and bioavailability.
-
Reductases and Dehydrogenases: Modify the heptanoid chain, for example, by reducing ketone groups to hydroxyls.
Experimental Methodologies for Pathway Elucidation
Investigating the biosynthesis of diarylheptanoids in Alpinia requires a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry.
Gene Expression Analysis: A Transcriptomic Approach
Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to study the expression patterns of candidate biosynthetic genes in different tissues and under various conditions.
Figure 2: Workflow for qRT-PCR analysis of diarylheptanoid biosynthetic genes.
Protocol: RNA Extraction from Alpinia Rhizome for qRT-PCR
Alpinia rhizomes are rich in polysaccharides and secondary metabolites that can interfere with RNA isolation. This modified CTAB protocol is optimized for such challenging tissues.
-
Sample Preparation: Flash-freeze freshly harvested Alpinia rhizome in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Add the frozen powder to a pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 2% β-mercaptoethanol added just before use). Vortex vigorously.
-
Incubation: Incubate at 65°C for 30 minutes with occasional mixing.
-
Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Precipitation: Transfer the upper aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 0.7 volumes of isopropanol. Mix gently and incubate at -20°C for at least 2 hours.
-
Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
Metabolite Profiling: Analytical Chemistry Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of diarylheptanoids in Alpinia extracts.
Protocol: Sample Preparation for HPLC/LC-MS Analysis of Diarylheptanoids
-
Drying and Grinding: Dry Alpinia rhizome material at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction: Extract the powdered material with methanol or ethanol (e.g., 1 g of powder in 10 mL of solvent) using ultrasonication for 30-60 minutes or maceration for 24 hours.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Analysis: The filtered extract is now ready for injection into the HPLC or LC-MS system.
Table 1: Representative HPLC Conditions for Diarylheptanoid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient might start at 20-30% B, increasing to 80-90% B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis at 280 nm and 370 nm |
| Injection Volume | 10-20 µL |
Enzyme Assays: Probing Catalytic Function
Biochemical characterization of the biosynthetic enzymes is crucial for confirming their function. This involves expressing the recombinant enzymes (e.g., in E. coli or yeast) and performing in vitro assays with putative substrates.
Protocol: General Steps for a Type III PKS Enzyme Assay
-
Enzyme Preparation: Purify the heterologously expressed PKS enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing the purified enzyme, the starter-CoA substrate (e.g., p-coumaroyl-CoA), and the extender unit ([14C]-malonyl-CoA for radiometric detection).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction by adding acid and extract the product with an organic solvent like ethyl acetate.
-
Product Analysis: Analyze the extracted product using HPLC with a radioactivity detector or by LC-MS to identify the synthesized polyketide.
Future Perspectives and Applications
A thorough understanding of the diarylheptanoid biosynthetic pathway in Alpinia opens up exciting avenues for metabolic engineering and synthetic biology. By overexpressing key biosynthetic genes or downregulating competing pathways, it may be possible to enhance the production of desired diarylheptanoids in their native plant hosts or in microbial systems. Furthermore, the characterization of the biosynthetic enzymes, particularly the PKSs and tailoring enzymes, provides a toolkit for combinatorial biosynthesis to generate novel diarylheptanoid analogs with potentially improved pharmacological properties.
Conclusion
The biosynthesis of diarylheptanoids in Alpinia species is a complex and elegantly regulated process that draws upon the fundamental pathways of phenylpropanoid and polyketide metabolism. While the complete picture in Alpinia is still being assembled, the model provided by curcuminoid biosynthesis in Curcuma, coupled with emerging transcriptomic data, offers a robust framework for investigation. The experimental protocols detailed in this guide provide a practical starting point for researchers to delve into this fascinating area of natural product biosynthesis, with the ultimate goal of unlocking the full therapeutic potential of these remarkable compounds.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Alpinia oxyphylla - From Traditional Medicine to Modern Pharmacology
An In-depth Technical Guide to the Bioactive Compounds of Alpinia oxyphylla
Alpinia oxyphylla Miq., a member of the Zingiberaceae (ginger) family, is a perennial herb whose dried ripe fruit, known as Fructus Alpiniae oxyphyllae (AOF), has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Traditionally, it has been prescribed for warming the spleen and kidney, treating intestinal disorders, abdominal pain, diarrhea, and urinary issues like enuresis.[2][3][4] Modern scientific inquiry has not only validated many of these traditional uses but has also uncovered a broader spectrum of pharmacological activities, positioning A. oxyphylla as a valuable source for novel drug discovery.
Extensive phytochemical research reveals that the therapeutic efficacy of A. oxyphylla is attributable to a complex mixture of bioactive compounds.[2][5] The primary chemical classes isolated from the fruit include terpenoids (predominantly sesquiterpenes), diarylheptanoids, and flavonoids.[1][6][7][8] These compounds have demonstrated significant biological activities, with neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects being the most extensively studied.[1][2][4][9] This guide provides a detailed exploration of these core bioactive constituents, their pharmacological mechanisms, and the experimental methodologies used for their extraction, isolation, and analysis.
Part 1: The Bioactive Chemical Arsenal of Alpinia oxyphylla
The medicinal properties of A. oxyphylla are derived from its rich and diverse phytochemical profile. While hundreds of compounds have been identified, three major classes stand out for their concentration and potent biological activities.
Terpenoids: The Neuroprotective Sesquiterpenes
Terpenoids, particularly sesquiterpenes, are major constituents of A. oxyphylla and are central to its neuroprotective effects.[1][10][11][12] These 15-carbon compounds are responsible for the characteristic aroma of the fruit and exhibit a range of bioactivities.
-
Nootkatone: This sesquiterpene is one of the most well-known compounds in A. oxyphylla and is often used as a chemical marker for quality control.[7] Its neuroprotective properties have been demonstrated in various studies.
-
Yakuchinone A and B: Though classified as diarylheptanoids, they are biosynthetically related to terpenes and share some structural similarities. They are potent anti-inflammatory and antioxidant agents.[13]
-
Other Sesquiterpenoids: Studies have isolated numerous other sesquiterpenoids, such as teuhetenone A and oxyphyllenone A, which contribute to the overall therapeutic profile of the plant.[2] Research by Qiu et al. identified 35 sesquiterpenoids from AOF, nine of which showed significant protective effects on H₂O₂-induced neuronal cell damage.[1]
The primary mechanism behind the neuroprotection offered by these compounds involves mitigating oxidative stress, inhibiting neuronal apoptosis (programmed cell death), and reducing neuroinflammation.[9][14] Network pharmacology analyses suggest that terpenes from A. oxyphylla may exert their effects by regulating neurotransmitter function and brain plasticity.[10][11][12]
Diarylheptanoids: Potent Anti-inflammatory and Antioxidant Agents
Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linked to two phenyl rings.[1] In A. oxyphylla, these compounds are key contributors to its anti-inflammatory and antioxidant activities.
-
Yakuchinone A & B: These are among the most studied diarylheptanoids in A. oxyphylla.[13] Yakuchinone A has been shown to inhibit cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase, key enzymes in the inflammatory cascade.
-
Oxyphylla A: This novel diarylheptanoid has demonstrated neuroprotective effects in models of Parkinson's disease by promoting the degradation of α-synuclein, a protein that aggregates in the brains of Parkinson's patients.[15]
-
Mechanism of Action: Diarylheptanoids exert their antioxidant effects by scavenging free radicals.[16] Their anti-inflammatory action is largely attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[13][17][18]
Flavonoids: Modulators of Cellular Pathways
Flavonoids are polyphenolic compounds that are important indicators of the quality of A. oxyphylla.[1] They possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
-
Tectochrysin and Chrysin: These are two of the main flavonoids found in A. oxyphylla.[19][20] Tectochrysin has been shown to inhibit nitric oxide production in activated macrophages.[17]
-
Izalpinin and Kaempferide: These flavonoids also contribute to the plant's overall bioactivity, with studies demonstrating their antioxidant properties.[16]
-
Cellular Effects: Flavonoids from A. oxyphylla have been found to protect cells against oxidative damage and regulate inflammatory signaling pathways.[20][21] They are key effectors in the fruit's medicinal properties, contributing to its broad therapeutic applications.[19][22]
Table 1: Key Bioactive Compounds from Alpinia oxyphylla and Their Pharmacological Activities
| Compound Class | Key Compound(s) | Major Pharmacological Activities | Supporting References |
| Terpenoids | Nootkatone, Teuhetenone A | Neuroprotective, Anti-apoptotic, Antioxidant | [1][9][10][12] |
| Diarylheptanoids | Yakuchinone A, Yakuchinone B, Oxyphylla A | Anti-inflammatory, Antioxidant, Neuroprotective, Anti-cancer | [1][13][15] |
| Flavonoids | Tectochrysin, Chrysin, Izalpinin | Antioxidant, Anti-inflammatory, Neuroprotective | [1][16][17][19][20] |
| Phenolic Acids | Protocatechuic acid | Neuroprotective, Antioxidant | [2][14][17] |
Part 2: Experimental Methodologies: From Plant to Pure Compound
The successful study of bioactive compounds from A. oxyphylla hinges on robust and validated experimental protocols for their extraction, isolation, and characterization. The choice of methodology is critical as it directly impacts the yield and purity of the target compounds.
Extraction of Bioactive Compounds
The initial step involves extracting the compounds from the dried fruit material. The solvent and method are chosen based on the polarity and stability of the target compounds.
Protocol 1: General-Purpose Solvent Extraction
This protocol is effective for extracting a broad spectrum of compounds, including terpenoids, diarylheptanoids, and flavonoids.
-
Preparation: Grind the dried fruits of A. oxyphylla into a coarse powder (approx. 40-60 mesh) to increase the surface area for solvent penetration.
-
Maceration/Reflux:
-
Place 100g of the powdered material into a round-bottom flask.
-
Add 1000 mL of 70-95% ethanol.[6][14] The use of aqueous ethanol is a causal choice; the water content helps to swell the plant material, allowing the ethanol to penetrate more effectively and extract a wider range of compounds with varying polarities. A 70% ethanol concentration with a solvent-to-sample ratio of 20:1 has been optimized for high yield.[6][7][8]
-
Heat the mixture under reflux at 60-70°C for 2-3 hours.[6][23] Refluxing uses thermal energy to increase the solubility and diffusion rate of the target compounds, leading to a more efficient extraction compared to simple maceration at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture while hot through Whatman No. 1 filter paper to remove the solid plant material.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
MAE is a more rapid and efficient method, particularly for flavonoids. Microwaves directly heat the solvent and plant material, causing cell wall rupture and enhancing compound release.
-
Optimization: Optimal conditions for extracting total flavonoids from A. oxyphylla leaves have been determined as a 50% ethanol concentration, a solid-liquid ratio of 1:20, a temperature of 70°C, and 3 extraction cycles.[20]
-
Procedure:
-
Mix 10g of powdered A. oxyphylla with 200 mL of 50% ethanol in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor and apply the optimized parameters (e.g., 70°C, 3 cycles of 10 minutes each).
-
After extraction, cool the mixture and filter as described in Protocol 1.
-
Concentrate the filtrate to yield the flavonoid-rich extract.
-
Diagram 1: General Workflow for Bioactive Compound Extraction and Isolation
Caption: A generalized workflow from raw plant material to pure, analyzed compounds.
Isolation and Characterization
Once the crude extract is obtained, it must be fractionated to isolate individual compounds. This is typically achieved using chromatography.
Protocol 3: Column Chromatography for Compound Isolation
-
Fractionation: The crude ethanol extract is often first suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[14]
-
Silica Gel Column: The ethyl acetate fraction, often rich in flavonoids and terpenoids, is subjected to column chromatography over a silica gel stationary phase.
-
A gradient mobile phase is used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
This differential partitioning allows compounds to be eluted sequentially based on their affinity for the stationary phase.
-
-
Fraction Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing similar compounds.
-
Purification: Fractions containing the compound of interest are pooled and may be subjected to further purification using Sephadex LH-20 chromatography or preparative HPLC to yield the pure compound.[24][25]
-
Characterization and Quantification: The structure of the isolated pure compound is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). For simultaneous separation and quantification of multiple known compounds (e.g., nootkatone, yakuchinone A, tectochrysin), an Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) method is highly effective and has been developed for quality control of A. oxyphylla.[6][7][8]
Diagram 2: Anti-inflammatory Mechanism of A. oxyphylla Compounds
Caption: Inhibition of key inflammatory pathways by A. oxyphylla bioactives.
Part 3: Pharmacological Insights and Future Directions
The extensive research into the bioactive compounds of Alpinia oxyphylla has provided a solid scientific foundation for its traditional uses and has opened new avenues for therapeutic development.
Summary of Bioactivities:
-
Neuroprotection: The sesquiterpenes and other compounds in A. oxyphylla show significant promise for neurodegenerative diseases like Alzheimer's and Parkinson's disease by combating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis.[9][10][11][12]
-
Anti-inflammatory and Analgesic Effects: Diarylheptanoids and flavonoids potently inhibit key inflammatory mediators, supporting the use of A. oxyphylla for inflammatory conditions and associated pain.[3][13][18]
-
Antioxidant Activity: Nearly all major compound classes in A. oxyphylla exhibit strong antioxidant activity, which is a crucial mechanism underlying many of its other health benefits.[13][16][20]
Future Perspectives:
While preclinical evidence is strong, further research is required to translate these findings into clinical applications.[2] Key areas for future investigation include:
-
Clinical Trials: Rigorous, well-designed clinical trials are needed to confirm the efficacy and safety of A. oxyphylla extracts and isolated compounds in humans for specific conditions.
-
Synergistic Effects: Research should focus on whether the therapeutic effects of the whole extract are greater than the sum of its individual components, which could guide the development of standardized extracts versus single-molecule drugs.
-
Bioavailability and Pharmacokinetics: Understanding how these bioactive compounds are absorbed, distributed, metabolized, and excreted is crucial for determining optimal dosing and delivery methods.
-
Sustainable Sourcing: As demand grows, developing sustainable cultivation and harvesting practices for A. oxyphylla will be essential to protect the species and ensure a consistent supply for medicinal use.
References
- 1. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnopharmacological uses, phytochemistry, biological activities, and therapeutic applications of Alpinia oxyphylla Miquel: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-nociceptive activities of Alpinia Oxyphylla Miquel extracts in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 6. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects and Mechanisms of Alpiniae oxyphyllae Fructus, a Medicinal and Edible Homologous Herb: Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacological Mechanisms Underlying the Neuroprotective Effects of Alpinia oxyphylla Miq. on Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 11. Pharmacological Mechanisms Underlying the Neuroprotective Effects of Alpinia oxyphylla Miq. on Alzheimer’s Disease | MDPI [mdpi.com]
- 12. Pharmacological Mechanisms Underlying the Neuroprotective Effects of Alpinia oxyphylla Miq. on Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protective effects of organic extracts of Alpinia oxyphylla against hydrogen peroxide-induced cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 16. research.polyu.edu.hk [research.polyu.edu.hk]
- 17. Two new natural products from the fruits of Alpinia oxyphylla with inhibitory effects on nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of microwave-assisted extraction, antioxidant capacity, and characterization of total flavonoids from the leaves of Alpinia oxyphylla Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Alpinia oxyphylla stems and leaves extracts on immune function, antioxidant function, and microbial flora composition in the intestinal tract of Jiaji ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 23. atlantis-press.com [atlantis-press.com]
- 24. ijfmr.com [ijfmr.com]
- 25. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Discovery and Characterization of Novel Diarylheptanoids
Introduction: The Expanding Chemical Universe of Diarylheptanoids
Diarylheptanoids represent a significant class of plant secondary metabolites, structurally defined by two aromatic rings linked by a seven-carbon chain.[1] This core scaffold can be linear or form macrocyclic structures, such as meta,meta-bridged biphenyls or meta,para-bridged diphenyl ethers.[2] First identified with the isolation of curcumin from Curcuma longa rhizomes in 1815, the family has expanded to include over 400 known compounds.[1][3][4] These natural products are prominently found in plant families such as Zingiberaceae, Betulaceae, Myricaceae, and Aceraceae, where they contribute to the plant's defense mechanisms and organoleptic properties.[1][2]
For researchers in drug discovery and natural products chemistry, diarylheptanoids are not mere chemical curiosities; they are privileged structures with a remarkable spectrum of biological activities.[5] Extensive research has demonstrated their potential as anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and antimicrobial agents.[5][6][7][8] This guide provides a comprehensive, technically-grounded framework for the systematic discovery, isolation, structural elucidation, and bioactivity screening of novel diarylheptanoids, designed for professionals navigating the path from natural source to potential therapeutic lead.
Section 1: Sourcing and Extraction of Bioactive Leads
The journey begins with the selection and processing of promising plant material. The choice of species is often guided by ethnobotanical knowledge or chemotaxonomic data, which may suggest the presence of phenolic compounds in families like Zingiberaceae (Alpinia, Zingiber) or Betulaceae (Alnus).[1][4]
Plant Material Preparation
Proper preparation is critical to preserving the chemical integrity of the target compounds. Rhizomes, barks, or leaves—common sources of diarylheptanoids—should be carefully cleaned, dried at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation, and ground into a fine powder to maximize the surface area for solvent extraction.
The Science of Extraction: Choosing the Right Solvent
The goal of extraction is to efficiently solvate the diarylheptanoids while minimizing the co-extraction of undesirable compounds like chlorophyll, lipids, or complex polysaccharides. Given their phenolic nature, a graded polarity approach is most effective.
-
Initial Defatting: A preliminary extraction with a non-polar solvent like n-hexane is a crucial first step. This removes lipids and waxes which can interfere with subsequent chromatographic separation, improving the purity of the final extract.
-
Targeted Extraction: Solvents of intermediate polarity are ideal for diarylheptanoids. Methanol, ethanol, ethyl acetate, or acetone are commonly employed.[3] Methanol is often preferred for its ability to extract a broad range of phenolic compounds. The choice is a balance; for instance, ethyl acetate will yield a cleaner extract but may have lower overall yield compared to methanol.
Protocol 1: General Extraction and Fractionation
-
Maceration: Soak 1 kg of powdered plant material in 5 L of methanol at room temperature for 72 hours, with occasional agitation.
-
Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at ≤45°C to yield the crude methanol extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in a 10% methanol-water solution. Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by dichloromethane (DCM), ethyl acetate (EtOAc), and finally n-butanol.
-
Fraction Analysis: Concentrate each fraction and subject it to a preliminary bioassay (e.g., a simple antioxidant or cytotoxicity screen) and Thin Layer Chromatography (TLC) analysis to identify the most promising fraction for further isolation. The diarylheptanoid-rich fraction is typically the EtOAc or DCM fraction.
Section 2: The Isolation and Purification Cascade
Isolating a single novel compound from a complex bioactive fraction is a multi-step process demanding a strategic application of chromatographic techniques. The principle is to leverage differing physicochemical properties (polarity, size, affinity) to achieve separation.
From Crude Fraction to Pure Compound
The pathway from a promising fraction to a pure diarylheptanoid involves a sequence of chromatographic separations, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity methods.
Caption: Workflow for the bioassay-guided isolation of a novel diarylheptanoid.
Key Chromatographic Techniques
-
Column Chromatography (CC): This is the workhorse for initial fractionation. Silica gel is most common for normal-phase separation, where less polar compounds elute first. A step-gradient elution (e.g., increasing ethyl acetate in hexane) is used to separate the fraction into several sub-fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Essential for final purification. A reversed-phase C18 column is standard for diarylheptanoid analysis, where more polar compounds elute first.[9][10] HPLC provides the high resolution needed to separate structurally similar analogues.
-
Advanced Techniques: For challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be invaluable as they eliminate irreversible adsorption onto a solid support.[6]
Section 3: Structural Elucidation: Decoding the Molecule
Once a pure compound is isolated, its structure must be determined unambiguously. This is achieved by synergistically applying several spectroscopic techniques.[9]
The Spectroscopic Toolkit
The modern approach to structure elucidation relies on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Caption: Integrated spectroscopic strategy for structural elucidation.
-
High-Resolution Mass Spectrometry (HR-MS): Techniques like ESI-TOF provide a highly accurate mass measurement (to four decimal places), which is used to determine the molecular formula of the new compound.[8] Tandem MS (MS/MS) analysis reveals characteristic fragmentation patterns that can provide initial structural clues.[13][14]
-
¹H NMR Spectroscopy: Identifies the number and type of protons (hydrogen atoms) in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: Determines the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These are the cornerstone experiments for assembling the molecular skeleton.[15]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
-
-
Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used in conjunction with theoretical calculations (like ECD) to determine the absolute stereochemistry.[8]
Data Interpretation in Practice
The process is a puzzle. The molecular formula from HR-MS provides the pieces. The ¹H and ¹³C NMR spectra define the types of pieces. The 2D NMR spectra provide the instructions for how they connect. For example, an HMBC correlation from an aromatic proton to an aliphatic carbon in the seven-carbon chain definitively links the two parts of the molecule.
Table 1: Hypothetical Spectroscopic Data for a Novel Diarylheptanoid
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | 35.8 | 2.75 (t, 7.6) | C-2, C-3, C-1', C-2', C-6' |
| 2 | 45.2 | 1.80 (m) | C-1, C-3, C-4 |
| 3 | 210.1 | - | - |
| 4 | 45.5 | 2.60 (t, 7.2) | C-3, C-5, C-6 |
| 5 | 70.1 | 4.15 (m) | C-4, C-6, C-7 |
| 6 | 38.9 | 1.95 (m) | C-5, C-7 |
| 7 | 30.1 | 2.85 (t, 7.8) | C-5, C-6, C-1'', C-2'', C-6'' |
| 1' | 132.5 | - | - |
| 2', 6' | 129.0 | 7.15 (d, 8.5) | C-4', C-1 |
| 3', 5' | 115.5 | 6.80 (d, 8.5) | C-1', C-4' |
| 4' | 158.0 | - | - |
| 1'' | 133.0 | - | - |
| 2'' | 110.2 | 6.85 (d, 1.8) | C-4'', C-6'', C-7 |
| 3'' | 146.8 | - | - |
| 4'' | 145.2 | - | - |
| 5'' | 115.8 | 6.70 (d, 8.2) | C-1'', C-3'', C-4'' |
| 6'' | 121.5 | 6.75 (dd, 8.2, 1.8) | C-2'', C-4'', C-7 |
| OMe-3'' | 56.1 | 3.85 (s) | C-3'' |
Section 4: Unveiling Biological Function
With a confirmed structure, the next phase is to comprehensively screen for biological activity. The choice of assays should be informed by the known activities of the diarylheptanoid class.[16][17]
Table 2: Overview of Major Diarylheptanoid Classes and Their Reported Bioactivities
| Diarylheptanoid Class | Representative Compound | Key Reported Bioactivities | References |
|---|---|---|---|
| Linear (Curcuminoids) | Curcumin | Anti-inflammatory, Antioxidant, Anti-cancer | [1][6] |
| Linear (Non-curcuminoid) | Hirsutanone | Anti-inflammatory, Cytotoxic | [6] |
| Cyclic (Biphenyl Type) | Myricanol | Anti-cancer, Anti-adipogenic | [3] |
| Cyclic (Diphenyl Ether Type) | Juglanin A | Cytotoxic | [2] |
| Glycosides | Oregonin | Anti-inflammatory |[18] |
Primary Bioactivity Screening
Initial screening often involves a panel of in-vitro assays to identify the most potent activities.
-
Anti-inflammatory Assays: A common and relevant assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[18] Chronic inflammation is linked to numerous diseases, making this a valuable screen.[6][7]
-
Cytotoxicity/Anti-cancer Assays: The compound's effect on cancer cell proliferation is typically evaluated against a panel of human cancer cell lines (e.g., breast, colon, lung) using assays like the MTS or MTT assay.[6]
-
Antioxidant Assays: Chemical-based assays like DPPH or ABTS radical scavenging can provide a rapid measure of antioxidant capacity.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel diarylheptanoid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for another 24 hours.
-
NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of NO production. A cell viability assay (e.g., MTS) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Conclusion: From Discovery to Drug Lead
The discovery and characterization of a novel diarylheptanoid is a multidisciplinary endeavor that integrates botany, analytical chemistry, and pharmacology. The workflow described in this guide—from rational sourcing and bioassay-guided isolation to rigorous spectroscopic elucidation and functional screening—represents a robust pathway for identifying new, biologically active natural products. Each novel diarylheptanoid that is successfully characterized not only adds to our fundamental understanding of plant secondary metabolism but also holds the potential to become a valuable scaffold for the development of future therapeutics.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Diarylheptanoids
Diarylheptanoids are a diverse class of natural products characterized by a seven-carbon chain linking two aromatic rings.[1][2] First identified with the isolation of curcumin from turmeric (Curcuma longa) in 1815, hundreds of these compounds have since been discovered in various plant families, including Zingiberaceae (ginger), Betulaceae (birch), and Myricaceae.[1][2][3] These molecules are of significant interest to the scientific community due to their broad spectrum of potent biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor properties.[3][4][5]
The biological function of diarylheptanoids is often intrinsically linked to their three-dimensional structure. The presence of stereocenters in the heptanoid chain or axial chirality in constrained cyclic structures means that one enantiomer may exhibit significantly higher potency or a different mode of action compared to its mirror image. Consequently, the ability to synthesize enantiomerically pure diarylheptanoids is paramount for advancing pharmacological studies and developing novel therapeutics.
Diarylheptanoids can be broadly classified into two major groups: linear (acyclic) and cyclic. Cyclic diarylheptanoids are further subdivided based on their macrocyclic linkage into diaryl ethers and biphenyls.[1][2][4] This structural diversity presents unique and formidable challenges for stereocontrolled synthesis.
Caption: Major classifications of diarylheptanoids.
Strategic Overview of Asymmetric Synthesis
The asymmetric synthesis of diarylheptanoids requires precise control over stereochemistry. The primary strategies employed can be categorized based on the method used to introduce chirality. These include catalyst-controlled reactions, where a small amount of a chiral catalyst directs the stereochemical outcome, and substrate-controlled methods that utilize chiral auxiliaries or starting materials from the chiral pool. Modern synthetic chemistry heavily favors catalytic approaches for their efficiency and atom economy.
Key challenges include:
-
Linear Diarylheptanoids : Stereoselective formation of one or more chiral centers (typically hydroxyl or alkyl groups) along the C7 aliphatic chain.
-
Cyclic Diarylheptanoids : Overcoming the strain of macrocyclization while simultaneously controlling axial chirality (atropisomerism) in the biaryl or diaryl ether linkage.
Caption: General workflow for catalytic asymmetric synthesis.
Catalytic Strategies for Enantioselective Synthesis
Asymmetric Synthesis of Linear Diarylheptanoids
The primary goal in synthesizing linear diarylheptanoids is the stereocontrolled installation of functional groups on the aliphatic chain.
A highly effective and common strategy involves the asymmetric reduction of a prochiral ketone precursor. This approach establishes a stereogenic center at the resulting secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a benchmark method for achieving high enantioselectivity.[6]
Causality: The CBS catalyst forms a complex with the borane reducing agent. The ketone substrate coordinates to the boron atom in a sterically defined manner, exposing one of its two prochiral faces to hydride delivery, thus leading to a single enantiomer of the alcohol product.
For diarylheptanoid precursors containing carbon-carbon double bonds, the Sharpless asymmetric epoxidation and dihydroxylation reactions are powerful tools for introducing chirality.[5][6] These methods use titanium or osmium catalysts with chiral ligands (tartrate esters or cinchona alkaloids, respectively) to deliver oxygen atoms to specific faces of the double bond, creating chiral epoxides or diols with high predictability and enantiopurity. These intermediates can then be further elaborated to the final target molecule.
Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of the diarylheptanoid backbone. Chiral amines or thiourea derivatives can catalyze asymmetric Michael or aldol reactions between aldehyde/ketone fragments, building the C7 chain while setting the stereochemistry of newly formed chiral centers.
| Method | Catalyst Type | Transformation | Key Feature |
| Asymmetric Reduction | Metal-Organic (CBS) | Ketone → Chiral Alcohol | High enantioselectivity for a wide range of substrates. |
| Asymmetric Dihydroxylation | Transition Metal (Os) | Alkene → Chiral Diol | Predictable facial selectivity based on ligand choice.[6] |
| Asymmetric Epoxidation | Transition Metal (Ti) | Allylic Alcohol → Chiral Epoxide | Kinetic resolution of racemic alcohols is also possible.[5] |
| Oxy-Michael Addition | Organocatalyst/Metal | Formation of C-O bond | Constructs ether linkages within the chain stereoselectively.[6] |
Asymmetric Synthesis of Cyclic Diarylheptanoids
Synthesizing cyclic diarylheptanoids introduces the additional complexity of macrocyclization and, crucially, the control of axial chirality, leading to stable atropisomers.
For diaryl ether heptanoids, a key strategy involves an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction to form the macrocycle. When this cyclization is performed in the presence of a chiral phase-transfer catalyst (PTC), it can proceed atroposelectively.[7][8]
Causality: The chiral PTC, typically a quaternary ammonium salt derived from a cinchona alkaloid, forms a tight, chiral ion pair with the nucleophile (e.g., a phenoxide). This chiral environment forces the substrate to adopt a specific conformation for cyclization, favoring the formation of one atropisomer over the other. This elegant approach directly translates the chirality of the catalyst into the axial chirality of the product.
Intramolecular cross-coupling reactions are fundamental to the synthesis of cyclic diarylheptanoids. Enantioselective versions of the Ullmann and Suzuki-Miyaura couplings have been developed to construct both diaryl ether and biaryl macrocycles.[1]
Causality: In these reactions, a chiral ligand coordinates to the metal center (e.g., copper or palladium). This chiral metallic complex orchestrates the reductive elimination step that forms the key C-O or C-C bond, transferring its stereochemical information to the product and favoring one atropisomeric conformation. The choice of ligand is critical and must be tailored to the specific substrate and reaction.
Caption: A simplified catalytic cycle for cross-coupling.
| Strategy | Reaction Type | Key Feature | Target Class |
| Phase-Transfer Catalysis | Intramolecular SNAr | Creates axial chirality during macrocyclization.[7][8] | Diaryl Ethers |
| Enantioselective Ullmann Coupling | Intramolecular C-O Coupling | Copper-catalyzed with chiral ligands.[1] | Diaryl Ethers |
| Enantioselective Suzuki Coupling | Intramolecular C-C Coupling | Palladium-catalyzed with chiral ligands.[1] | Biphenyls |
| Ring-Closing Metathesis | Olefin Metathesis | Forms a part of the macrocycle, often followed by stereoselective reduction.[1] | Biphenyls |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Alcohol via CBS Reduction
This protocol is a representative procedure for the enantioselective reduction of a prochiral diarylheptanoid ketone to a chiral alcohol, a key intermediate in the synthesis of many linear diarylheptanoids.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Prochiral diarylheptanoid ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: The prochiral diarylheptanoid ketone (1.0 mmol) is dissolved in anhydrous THF (10 mL). The solution is cooled to -20 °C in a suitable cooling bath.
-
(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol, 0.1 eq) is added dropwise via syringe. The choice of (R)- or (S)-catalyst determines the product enantiomer.
-
Reducing Agent Addition: Borane dimethyl sulfide complex (0.12 mL, ~1.2 mmol, 1.2 eq) is added dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction mixture is stirred at -20 °C. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (2 mL) at -20 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Workup: Saturated aqueous NH₄Cl (10 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.
-
Characterization: The product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Atroposelective Synthesis of a Cyclic Diaryl Ether via Phase-Transfer Catalysis
This protocol outlines a general procedure for the enantioselective synthesis of a macrocyclic diaryl ether heptanoid, where the key step is a chiral PTC-mediated intramolecular SNAr reaction.[1][7][8]
Materials:
-
Linear diarylheptanoid precursor with a terminal phenol and an electron-deficient fluoro- or chloro-aromatic ring (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely ground and dried (3.0 eq)
-
Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 eq)
-
Anhydrous toluene
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the linear precursor (0.1 mmol), finely ground K₂CO₃ (0.3 mmol), and the chiral PTC (0.01 mmol). The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous toluene (20 mL) is added via syringe. The use of a specific solvent and high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Conditions: The resulting suspension is stirred vigorously at a specified temperature (e.g., 60 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS to track the disappearance of the starting material. These reactions can be slow, sometimes requiring 24-72 hours for completion.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the inorganic base. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (using a solvent system like hexane/ethyl acetate) to isolate the desired atropisomeric macrocycle.
-
Characterization: The structure is confirmed by NMR and mass spectrometry. The enantiomeric excess of the atropisomer is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric synthesis of diarylheptanoids has evolved significantly, moving from classical resolution and auxiliary-based methods to highly efficient and selective catalytic strategies. Transition metal catalysis, organocatalysis, and phase-transfer catalysis now provide powerful avenues to access enantiomerically pure linear and cyclic diarylheptanoids.[9] These advances are crucial for unlocking the full therapeutic potential of this important class of natural products.
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder, more sustainable conditions. The integration of flow chemistry and biocatalysis may offer new pathways for the scalable and environmentally friendly production of these complex molecules.[9] Furthermore, as new synthetic methods emerge, they will enable the creation of novel, non-natural diarylheptanoid analogues, expanding the chemical space for drug discovery and helping to elucidate structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
Application Note: Quantitative Analysis of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Introduction
(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol is a diarylheptanoid, a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Found in plants of the Zingiberaceae family, such as ginger (Zingiber officinale) and Alpinia species, these compounds are of significant interest to the pharmaceutical and nutraceutical industries.[1][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts, dietary supplements, and biological fluids, is crucial for quality control, pharmacokinetic studies, and ensuring product efficacy.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical principles for diarylheptanoids and are designed to be robust, reliable, and transferable.[1][4][5]
Chemical Properties of the Analyte
Method 1: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is suitable for routine quality control and quantification of the target analyte in relatively clean sample matrices where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from other components in the sample based on its polarity, followed by detection using its ultraviolet (UV) absorbance.
Rationale for Method Selection
HPLC-UV/DAD is a widely accessible, robust, and cost-effective technique for the analysis of diarylheptanoids.[1] The presence of aromatic rings in the structure of this compound results in significant UV absorbance, making this a suitable detection method. A C18 stationary phase is selected due to its versatility and proven efficacy in separating compounds of intermediate polarity like diarylheptanoids.[4][5][7] The mobile phase, a gradient of acetonitrile and water, is chosen to provide good resolution and peak shape.
Experimental Workflow
Caption: Workflow for HPLC-UV/DAD Quantification.
Detailed Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard (>95% purity)
-
0.22 µm syringe filters (Nylon or PTFE)
2. Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
3. Sample Preparation:
-
Solid Samples (e.g., plant material, powders):
-
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., extracts):
-
Dilute the liquid sample with methanol to bring the expected concentration of the analyte within the calibration range.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
4. HPLC-UV/DAD Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 280 nm |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Summary
The following table presents typical validation parameters for a similar diarylheptanoid HPLC method, which can be expected for this analyte.[5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.06 - 0.22 µg/mL |
| Limit of Quantification (LOQ) | 0.18 - 0.69 µg/mL |
| Recovery | 98.35 - 103.90% |
| Precision (RSD) | < 2% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For samples with complex matrices or when high sensitivity and selectivity are required, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.
Rationale for Method Selection
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV/DAD, allowing for the detection and quantification of the analyte at very low concentrations.[8][9][10] The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interferences from the sample matrix. Electrospray ionization (ESI) is a suitable ionization technique for diarylheptanoids.[4]
Experimental Workflow
Caption: Workflow for LC-MS/MS Quantification.
Detailed Protocol
1. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard (>95% purity)
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Sample Preparation:
-
Prepare calibration standards as in the HPLC-UV/DAD method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Spike all standards and samples with the internal standard at a fixed concentration.
-
For complex matrices like plasma or tissue homogenates, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances.
3. UPLC/HPLC-MS/MS Parameters:
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 20-80% B; 5-7 min, 80-95% B; 7-8 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | To be determined by infusion of the standard |
| Precursor Ion (m/z): [M+H]⁺ = 331.2 | |
| Product Ion (m/z): Characteristic fragment ion |
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in samples using this calibration curve.
Method Validation Summary
The following table presents typical validation parameters for a similar diarylheptanoid LC-MS/MS method.[9]
| Parameter | Typical Value |
| Linearity (R²) | > 0.997 |
| Limit of Detection (LOD) | 0.2 - 0.6 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.6 ng/mL |
| Recovery | 90.1 - 110.8% |
| Precision (RSD) | < 6.7% |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV/DAD method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Both methods, when properly validated, will provide accurate and precise quantitative results for this important bioactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anti-inflammatory Potential of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol: A Methodological Guide
Introduction: Targeting Inflammation with a Novel Diarylheptanoid
Inflammation is a fundamental biological process, an essential response to harmful stimuli such as pathogens, damaged cells, or irritants. However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases, a major cause of morbidity worldwide.[1] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[2][3] Consequently, the search for novel therapeutic agents that can modulate these pathways is of paramount importance.
Natural products, particularly plant-derived compounds, have emerged as a promising source of new anti-inflammatory drugs due to their chemical diversity and potent biological activities.[4] Diarylheptanoids, characterized by a 1,7-diphenylheptane skeleton, are a class of plant secondary metabolites with well-documented pharmacological potential, including significant anti-inflammatory properties.[1][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory activity of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol , a specific diarylheptanoid isolated from Alpinia oxyphylla.[7] We will delve into the theoretical framework, provide detailed experimental protocols for both in vitro and in vivo assessment, and discuss the investigation of its mechanism of action, with a focus on key inflammatory signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[4][8][9]
Compound Profile: this compound
| Attribute | Information |
| IUPAC Name | This compound |
| Molecular Formula | C20H26O4 |
| Molecular Weight | 330.4 g/mol |
| Class | Diarylheptanoid |
| Natural Source | Alpinia oxyphylla[7] |
| Known Activities | Anti-inflammatory[7] |
In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of anti-inflammatory potential is typically conducted using in vitro models. These assays are crucial for high-throughput screening and for elucidating the cellular and molecular mechanisms of action.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory disorders. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a key indicator of its anti-inflammatory potential.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include a vehicle control group (cells treated with DMSO) and a positive control group (cells treated with a known iNOS inhibitor like L-NAME).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Inhibition of Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.[4] Assessing the ability of the test compound to suppress the production of these cytokines provides further evidence of its anti-inflammatory effects.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Follow steps 1-5 from the Nitric Oxide Inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 5 minutes and collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Quantify the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve. Calculate the percentage inhibition for each cytokine at different concentrations of the test compound.
Protein Denaturation Inhibition Assay
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[10] This assay is a simple and cost-effective preliminary screening method.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: A similar volume of distilled water is used as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug like diclofenac sodium can be used as a reference standard.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory effects observed in vitro and to assess the compound's efficacy in a whole organism.[11][12]
Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and well-characterized model of acute inflammation.[13] The injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation.
Animal Model: Wistar rats or Swiss albino mice.
Protocol:
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test groups receiving this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Dosing: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Croton Oil-Induced Ear Edema in Mice
Rationale: This model is used to evaluate the topical anti-inflammatory activity of a compound. Croton oil contains phorbol esters that induce a strong inflammatory response.
Animal Model: Swiss albino mice.
Protocol:
-
Grouping: Divide the mice into groups as described for the paw edema model.
-
Topical Application: Apply a solution of the test compound in a suitable vehicle (e.g., acetone) to the inner surface of the right ear. The left ear receives the vehicle alone.
-
Induction of Edema: After 30 minutes, apply a solution of croton oil in acetone to the right ear of all animals.
-
Measurement of Edema: After 4-6 hours, sacrifice the animals and punch out a standard-sized disc from both ears. Weigh the ear discs to determine the extent of edema.
-
Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Investigation of the Mechanism of Action
Understanding the molecular targets of this compound is crucial for its development as a therapeutic agent. Based on the known activity of other diarylheptanoids, the NF-κB and MAPK signaling pathways are likely targets.[4][14]
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Rationale: To determine if the test compound inhibits the activation of the NF-κB and MAPK pathways, the expression and phosphorylation status of key proteins in these cascades can be analyzed by Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the in vitro protocols.
-
Protein Extraction: After a suitable incubation time (e.g., 30-60 minutes for phosphorylation studies), lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.
-
MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.
-
A loading control like β-actin or GAPDH.
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
MAPK Signaling Pathway
Caption: Hypothesized inhibition of the MAPK pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By combining in vitro and in vivo approaches with mechanistic studies, researchers can build a robust data package to support its potential as a novel anti-inflammatory agent. Future studies could explore its effects in chronic inflammation models, conduct detailed pharmacokinetic and toxicological profiling, and identify its direct molecular targets. The exploration of such natural compounds holds significant promise for the development of safer and more effective treatments for a wide range of inflammatory diseases.
References
- 1. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. scielo.br [scielo.br]
- 14. scirp.org [scirp.org]
Application Note: A Multi-Assay Approach for Characterizing the Antioxidant Profile of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Abstract
This guide provides a comprehensive framework for evaluating the antioxidant potential of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a compound featuring a key phenolic moiety. Given that no single assay can capture the full spectrum of antioxidant action, we present a validated, multi-assay approach. Detailed protocols for four standard methods—DPPH, ABTS, FRAP, and ORAC—are provided, each probing different facets of antioxidant mechanochemistry. The rationale behind assay selection, step-by-step experimental procedures, data analysis, and interpretation are detailed to equip researchers, scientists, and drug development professionals with a robust methodology for characterizing novel antioxidant compounds.
Introduction: The Analyte and the Rationale for Antioxidant Screening
This compound is a diarylheptanoid derivative. Its structure is characterized by a 4-hydroxy-3-methoxyphenyl group, commonly known as a guaiacyl group. This phenolic structure is a well-established pharmacophore responsible for the antioxidant activity of many natural and synthetic compounds. The free hydroxyl group on the aromatic ring is a potential hydrogen or electron donor, capable of neutralizing reactive oxygen species (ROS) and other free radicals.
The accumulation of ROS can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2] Consequently, compounds that can mitigate oxidative stress are of significant interest in pharmaceutical and nutraceutical development. A thorough evaluation of a compound's antioxidant profile is a critical first step in this process.
Foundational Principles: Understanding Antioxidant Mechanisms
Antioxidant activity is primarily mediated through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. The antioxidant itself becomes a radical, but it is typically a stable, non-reactive species.
A-H + R• → A• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, converting it to an anion. The antioxidant becomes a radical cation. This reaction is often followed by proton transfer (PT).
A-H + R• → A-H•⁺ + R⁻
Because different antioxidants may preferentially act through one mechanism, and various radicals respond differently, employing assays based on both HAT and SET principles provides a more complete and scientifically sound assessment.[3]
A Panel of Assays for Comprehensive Antioxidant Profiling
We recommend a panel of four widely accepted and validated assays to construct a comprehensive antioxidant profile for the target compound.
| Assay | Full Name | Primary Mechanism | Principle |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl Assay | Mixed HAT/SET[3] | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4][5][6] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | Primarily SET[7] | Measures the decolorization of a pre-formed blue-green ABTS radical cation (ABTS•⁺) upon reduction by an antioxidant.[8][9] |
| FRAP | Ferric Reducing Antioxidant Power Assay | SET[3] | Quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.[10][11][12] |
| ORAC | Oxygen Radical Absorbance Capacity Assay | HAT[1][13] | Measures the protection an antioxidant provides to a fluorescent probe (fluorescein) from damage by peroxyl radicals, a biologically relevant ROS.[14][15] |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols. For all assays, a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, must be run in parallel to validate the assay and for comparative quantification.
General Experimental Workflow
The workflow for the spectrophotometric assays (DPPH, ABTS, FRAP) follows a similar pattern, which can be visualized as follows.
Figure 1: General workflow for spectrophotometric antioxidant assays.
DPPH Radical Scavenging Assay
Causality: This assay is excellent for initial screening. The stability of the DPPH radical and the simplicity of the measurement make it highly reproducible.[6] The rate of color change can also provide kinetic information.
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the standard (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample or standard dilution to respective wells.
-
Add 150 µL of the DPPH working solution to all wells.
-
Include a blank control containing 50 µL of the solvent instead of the sample.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[5][16]
-
-
Measurement & Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% RSA) using the formula:
% RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot % RSA against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Figure 2: Reaction scheme for the DPPH assay.
ABTS Radical Cation Decolorization Assay
Causality: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[9] Its reactivity is less affected by pH than the FRAP assay, making it versatile.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18]
-
Dilute the resulting ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[8]
-
-
Sample Preparation: Prepare serial dilutions of the analyte and Trolox standard as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution.
-
Mix and incubate at room temperature for 6 minutes.[8]
-
-
Measurement & Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the % inhibition similar to the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition of Trolox against its concentration. Use the linear regression equation of this curve to calculate the TEAC value for the analyte.
-
Figure 3: Reaction scheme for the ABTS assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Causality: This assay directly measures the electron-donating capacity of a compound under acidic conditions (pH 3.6).[10] This low pH can be a limitation, as it does not represent physiological conditions, but it ensures iron solubility and drives the SET mechanism.[19]
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Sample Preparation:
-
Prepare serial dilutions of the analyte.
-
Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Measurement & Analysis:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the change in absorbance of the sample to the ferrous sulfate standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Figure 4: Reaction scheme for the FRAP assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Causality: The ORAC assay is distinguished by its use of a biologically relevant radical source (peroxyl radicals).[15] It measures the ability of an antioxidant to protect a fluorescent probe over time, combining both inhibition time and degree of inhibition into a single value (the Area Under the Curve).[13]
Protocol:
-
Reagent Preparation:
-
Prepare a 75 mM Phosphate Buffer (pH 7.4).
-
Prepare a fluorescein stock solution in the buffer. Dilute to a working concentration just before use.
-
Prepare an AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution in buffer. This must be prepared fresh for each run.[21]
-
-
Sample Preparation:
-
Prepare serial dilutions of the analyte in the phosphate buffer.
-
Prepare a Trolox standard curve (e.g., 6.25, 12.5, 25, 50 µM) in the same buffer.
-
-
Assay Procedure (automated plate reader recommended):
-
In a black 96-well microplate, add 25 µL of sample, standard, or blank (buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.[1]
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.[1][21]
-
Initiate the reaction by adding 25 µL of the fresh AAPH solution to all wells using the plate reader's injectors for consistency.
-
-
Measurement & Analysis:
-
Immediately begin monitoring fluorescence kinetically (e.g., every 1-2 minutes) for at least 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[1]
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the analyte in Trolox Equivalents (TE) from the standard curve.
-
Data Summary and Interpretation
The antioxidant capacity of this compound should be summarized in a table for clear comparison.
Table 1: Hypothetical Antioxidant Profile Summary
| Assay | Metric | Result (Example Value) | Interpretation |
| DPPH | IC₅₀ (µg/mL) | 15.2 ± 1.3 | Potent radical scavenging activity. |
| ABTS | TEAC (µmol TE/g) | 1250 ± 98 | High capacity to reduce the ABTS radical cation. |
| FRAP | Fe²⁺ Equiv. (µmol Fe²⁺/g) | 980 ± 75 | Strong electron-donating ability under acidic conditions. |
| ORAC | ORAC Value (µmol TE/g) | 1800 ± 150 | Excellent capacity to quench biologically relevant peroxyl radicals. |
Interpreting Discrepancies: It is common for a compound to show different levels of activity across these assays. For example, a high ORAC value but a moderate FRAP value might suggest the compound is a more effective hydrogen atom donor (HAT) than an electron donor (SET), or that its activity is diminished by the low pH of the FRAP assay. Such discrepancies provide valuable mechanistic insights into the compound's behavior.
Conclusion
This application note outlines a robust, multi-faceted strategy for characterizing the antioxidant activity of this compound. By employing DPPH, ABTS, FRAP, and ORAC assays, researchers can obtain a comprehensive profile that elucidates the compound's radical scavenging and reducing capabilities through both HAT and SET mechanisms. This detailed approach ensures scientific rigor and provides the foundational data necessary for further investigation in drug discovery and development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 9. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. agilent.com [agilent.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Diarylheptanoids from Alpinia oxyphylla
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tapping into Tradition for Neurotherapeutic Innovation
Alpinia oxyphylla Miq. (Zingiberaceae family), known in Traditional Chinese Medicine as "Yizhiren" (益智仁), has been a cornerstone in treating cognitive and neurological ailments for centuries.[1][2] Modern pharmacological inquiry has shifted focus to its rich phytochemical content, particularly the diarylheptanoids—a class of compounds characterized by two aromatic rings linked by a seven-carbon chain.[3] Emerging evidence strongly suggests these molecules are potent neuroprotective agents, offering a promising frontier in the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5]
This guide provides a comprehensive overview of the key diarylheptanoids from Alpinia oxyphylla, their mechanisms of action, and detailed protocols for their evaluation. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore these natural compounds in a drug discovery context.
Key Bioactive Diarylheptanoids and Their Neuroprotective Mechanisms
The neuroprotective efficacy of Alpinia oxyphylla is not attributed to a single molecule but to a synergistic interplay of its constituents. Among these, diarylheptanoids like Yakuchinone A, Yakuchinone B, and the novel compound Oxyphylla A have been identified as significant contributors.[6][7][8] Their protective actions are multi-faceted, primarily targeting the core pathological pillars of neurodegeneration: oxidative stress, neuroinflammation, and apoptosis.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a primary driver of neuronal damage. Diarylheptanoids from Alpinia oxyphylla counteract this by bolstering endogenous antioxidant systems.
Causality : The principal mechanism is the activation of the Nrf2-Keap1-ARE pathway .[4][6] Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation. Oxidative stress or therapeutic intervention with compounds like Oxyphylla A disrupts this binding, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of crucial antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, and CAT.[4][6] This cascade effectively neutralizes excess ROS and protects neurons from oxidative damage.
Modulation of Neuroinflammation
Chronic activation of microglia, the brain's resident immune cells, perpetuates a cycle of inflammation that is toxic to neurons. Diarylheptanoids exhibit potent anti-inflammatory properties by suppressing microglial activation and the subsequent release of pro-inflammatory mediators.
Causality : These compounds inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[3] Studies on Yakuchinone A and B have shown they can suppress the expression of cyclooxygenase-2 (COX-2) and reduce TNF-α production in stimulated cells.[9] This action is critical as it interrupts the inflammatory cascade that contributes to neuronal death in chronic neurodegenerative conditions.
Inhibition of Apoptosis and Promotion of Cell Survival
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Diarylheptanoids promote neuronal survival by activating pro-survival signaling cascades.
Causality : The PI3K/Akt pathway is a central signaling node for cell survival.[10] Compounds like Oxyphylla A have been demonstrated to activate this pathway.[6] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., GSK3β), while promoting the expression of anti-apoptotic proteins (e.g., Bcl-2).[6][10] This shifts the cellular balance away from death and towards survival, preserving neuronal integrity in the face of neurotoxic insults.
Core Signaling Pathways
The neuroprotective effects of Alpinia oxyphylla diarylheptanoids converge on key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies evaluating diarylheptanoids from Alpinia species. This data provides a benchmark for assessing the potency of these compounds.
Table 1: Neuroprotective Activity of Diarylheptanoids in Neuronal Cell Models
| Compound/Extract | Cell Line | Insult | Concentration | Observed Effect | Reference |
| Yakuchinone B Derivatives | SK-N-MC | H₂O₂ (300 µM) | 20 µM | ~22-27% increase in cell viability | [7] |
| Oxyphylla A | N2a/APP | Endogenous Aβ | 100 µM | Significant decrease in ROS levels | [6] |
| A. officinarum Diarylheptanoids | SH-SY5Y | H₂O₂ | 5-20 µM | Significant neuroprotection (greater than EGCG control) | |
| A. oxyphylla Fructus (AOF) Extract | PC12 | H₂O₂ (90 µM) | 20-80 µg/mL | Dose-dependent increase in cell viability | [10] |
Table 2: Anti-Neuroinflammatory Activity of Diarylheptanoids from Alpinia oxyphylla
| Compound ID | Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Reference |
| Compound 2 | RAW264.7 | LPS | 33.65 | [3] |
| Compound 4 | RAW264.7 | LPS | 9.88 | [3] |
| Hydrocortisone (Control) | RAW264.7 | LPS | 34.26 | [3] |
| *Note: Compounds 2 and 4 are novel diarylheptanoids isolated from A. oxyphylla. The assay was performed in macrophage-like cells, which is a standard model for screening anti-inflammatory compounds relevant to neuroinflammation. |
Experimental Workflow and Protocols
A systematic approach is crucial for validating the neuroprotective effects of diarylheptanoids. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic validation.
Protocol 1: Cell Viability and Neuroprotection (MTT Assay)
This protocol assesses both the baseline toxicity of a compound and its ability to protect cells from an oxidative insult.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
-
Self-Validation : The protocol includes multiple controls: untreated cells (100% viability), cells treated with the neurotoxin alone (maximum damage), and cells treated with the compound alone (cytotoxicity check). A dose-response curve validates the protective effect.
-
Materials :
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
96-well cell culture plates
-
Complete culture medium
-
Diarylheptanoid stock solution (in DMSO)
-
Neurotoxin (e.g., Hydrogen peroxide, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm absorbance)
-
-
Procedure :
-
Cell Seeding : Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment : Prepare serial dilutions of the diarylheptanoid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. For controls, add medium with the same concentration of DMSO used for the highest compound dose. Incubate for 2-4 hours.
-
Induce Damage : Prepare a working solution of H₂O₂ in serum-free medium (a typical starting concentration for SH-SY5Y is 200-400 µM). Remove the pre-treatment medium and add 100 µL of the H₂O₂ solution to all wells except the "untreated control" and "compound only" groups. Incubate for 24 hours.
-
MTT Incubation : Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell Viability (%) = (Absorbance of treated sample / Absorbance of untreated control) x 100.
-
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Principle : 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Self-Validation : A positive control (cells treated with H₂O₂ alone) confirms the assay's ability to detect ROS. A negative control (untreated cells) establishes the baseline ROS level.
-
Materials :
-
Cells cultured on a black, clear-bottom 96-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free medium or HBSS
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
-
Procedure :
-
Cell Culture and Treatment : Seed and treat cells with the diarylheptanoid and H₂O₂ as described in the MTT protocol (Steps 1-3).
-
Probe Loading : Prepare a 10-20 µM working solution of DCFH-DA in warm, serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Measurement : Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity.
-
Calculation : Normalize the fluorescence of treated wells to the fluorescence of the H₂O₂-only control to determine the percentage reduction in ROS.
-
Protocol 3: Apoptosis Detection (TUNEL Assay)
-
Principle : The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labels (e.g., fluorescent tags) can then be visualized by microscopy.
-
Self-Validation : A positive control (cells treated with DNase I to induce DNA breaks) and a negative control (untreated cells) are essential to validate the staining procedure.
-
Materials :
-
Cells cultured on glass coverslips or chamber slides
-
Commercial TUNEL assay kit (e.g., Roche In Situ Cell Death Detection Kit, TMR red)
-
4% Paraformaldehyde (PFA) for fixation
-
0.2% Triton X-100 for permeabilization
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure :
-
Cell Culture and Treatment : Grow and treat cells on coverslips as previously described.
-
Fixation : Wash cells with PBS. Fix with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilization : Wash 3 times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.
-
TUNEL Reaction : Wash 3 times with PBS. Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol. Add the mixture to the coverslips.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Staining and Mounting : Wash 3 times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Analysis : Visualize using a fluorescence microscope. Apoptotic cells will show bright red/green (depending on the kit) fluorescence in the nucleus, co-localizing with the blue DAPI stain. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
Protocol 4: Anti-Inflammatory Activity (Griess Assay for Nitric Oxide)
-
Principle : This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent is a two-part solution that reacts with nitrite in the cell culture supernatant to form a purple azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.
-
Self-Validation : A standard curve using known concentrations of sodium nitrite is required for quantification. Controls include untreated cells and cells stimulated with an inflammatory agent (e.g., LPS) alone.
-
Materials :
-
Microglial cell line (e.g., BV-2)
-
96-well plate
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard
-
Microplate reader (540 nm absorbance)
-
-
Procedure :
-
Cell Culture and Treatment : Seed BV-2 cells in a 96-well plate. Pre-treat with diarylheptanoids for 2 hours, then co-incubate with an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.
-
Sample Collection : Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve : Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM to 1.56 µM). Add 50 µL of each standard to the plate.
-
Griess Reaction : Add 50 µL of Griess Reagent A to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells. Incubate for another 10 minutes at room temperature, protected from light.
-
Measurement : Measure the absorbance at 540 nm.
-
Calculation : Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production compared to the LPS-only control.
-
References
- 1. Targets and mechanisms of Alpinia oxyphylla Miquel fruits in treating neurodegenerative dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targets and mechanisms of Alpinia oxyphylla Miquel fruits in treating neurodegenerative dementia [frontiersin.org]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Neuroprotective Effects and Mechanisms of Alpiniae oxyphyllae Fructus, a Medicinal and Edible Homologous Herb: Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Mechanisms Underlying the Neuroprotective Effects of Alpinia oxyphylla Miq. on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxyphylla A ameliorates cognitive deficits and alleviates neuropathology via the Akt-GSK3β and Nrf2-Keap1-HO-1 pathways in vitro and in vivo murine models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway [frontiersin.org]
- 10. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Mechanism of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of the diarylheptanoid (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol. This natural compound, isolated from plants such as Alpinia oxyphylla, belongs to a class of molecules renowned for their diverse biological activities, including potent anti-inflammatory effects. This guide will delve into its molecular targets and provide detailed protocols for its investigation.
Introduction to this compound
This compound is a member of the diarylheptanoid family, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Diarylheptanoids are widely recognized for their therapeutic potential, exhibiting antioxidant, anti-cancer, and notably, anti-inflammatory properties. Recent studies on novel diarylheptanoids from Alpinia oxyphylla have demonstrated significant inhibitory effects on key inflammatory mediators. Specifically, certain diarylheptanoids have been shown to suppress the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting a mechanism centered on the modulation of critical inflammatory signaling pathways.
Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Signaling Pathways
The anti-inflammatory activity of this compound is likely mediated through the suppression of pro-inflammatory enzymes and cytokines. The primary proposed mechanisms include:
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound is hypothesized to inhibit iNOS expression or activity, thereby reducing NO levels.
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). It is proposed that this diarylheptanoid interferes with the NF-κB pathway, potentially by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of the active p65 subunit.
-
Inhibition of Cyclooxygenase-2 (COX-2) Activity: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The compound may directly or indirectly inhibit COX-2 activity.
The following sections provide detailed protocols to investigate these proposed mechanisms.
Application Notes and Protocols
This section outlines key experiments to elucidate the anti-inflammatory mechanism of action of this compound.
Protocol 1: Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol details the measurement of the inhibitory effect of the test compound on NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Principle:
LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of iNOS in macrophages, leading to the production of NO. The concentration of NO in the cell culture supernatant can be indirectly quantified by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in serum-free DMEM. After 24 hours of cell seeding, remove the culture medium and wash the cells once with sterile PBS. Add 100 µL of the prepared compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Incubate the cells with the test compound for 1 hour. Then, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Expected Outcome: A dose-dependent decrease in nitrite concentration in the supernatant of cells treated with this compound would indicate inhibition of NO production.
Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0% | |
| Test Compound (1 µM) + LPS | ||
| Test Compound (10 µM) + LPS | ||
| Test Compound (50 µM) + LPS |
Protocol 2: Investigation of the NF-κB Signaling Pathway via Western Blot
This protocol describes the use of Western blotting to assess the effect of the test compound on the phosphorylation of p65 and the degradation of IκBα in LPS-stimulated RAW264.7 cells.
Principle:
Activation of the NF-κB pathway by LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p65 subunit, which is then phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. By measuring the levels of phosphorylated p65 and total IκBα, the inhibitory effect of the compound on this pathway can be determined.
Materials:
-
RAW264.7 cells
-
6-well cell culture plates
-
LPS
-
Test Compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-IκBα, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 to total p65 and IκBα to β-actin (loading control).
Expected Outcome: Treatment with the test compound is expected to inhibit the LPS-induced phosphorylation of p65 and the degradation of IκBα in a dose-dependent manner.
Visualization of the NF-κB Signaling Pathway:
Troubleshooting & Optimization
challenges in the isolation of diarylheptanoids from natural products
Technical Support Center: Isolation of Diarylheptanoids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for natural product chemistry, specializing in the isolation and characterization of diarylheptanoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this promising class of secondary metabolites. Diarylheptanoids, with their characteristic 1,7-diarylheptane skeleton, exhibit a vast structural diversity, from linear curcuminoids to complex cyclic structures, and a wide array of biological activities.[1][2][3][4] However, their successful isolation is often hampered by challenges such as low natural abundance, structural instability, and co-extraction with interfering compounds.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to enhance the efficiency and success of your isolation campaigns.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the isolation of diarylheptanoids.
Question 1: My initial extraction yields are consistently low for the target diarylheptanoid. What factors should I investigate to improve the yield?
Answer: Low yield is a multifaceted problem often rooted in either inefficient extraction or degradation of the target compound. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Extraction Solvent and Method: The phenolic nature of most diarylheptanoids dictates the use of polar solvents.[2]
-
Solvent Choice: While methanol and ethanol are effective, their high polarity can also co-extract significant amounts of sugars and other highly polar impurities, complicating downstream purification. Consider using solvents of intermediate polarity like ethyl acetate or acetone, which can offer a better balance of yield and selectivity.[2] For thermally sensitive diarylheptanoids, Supercritical Fluid Extraction (SFE) with CO₂ can be an excellent, albeit more complex, alternative that avoids high temperatures.[5]
-
Extraction Technique: Maceration is simple but may be incomplete. Ensure your plant material is ground to a fine, consistent powder to maximize surface area.[6] Techniques like Soxhlet extraction, microwave-assisted extraction (MAE), or sonication can significantly improve efficiency, but may introduce thermal stress.[6][7] If you suspect thermal degradation, compare a room-temperature maceration against a heat-assisted method.
-
-
Assess Compound Stability: Diarylheptanoids, particularly those with unsaturated heptane chains or sensitive functional groups, can be unstable.
-
pH Sensitivity: Some diarylheptanoids are known to degrade in aqueous media, especially under neutral or alkaline conditions.[8][9] If your workflow involves aqueous steps, consider working at a slightly acidic pH (e.g., pH 4-6) to improve stability.
-
Thermal Lability: Many diarylheptanoids are thermally labile and cannot be analyzed by methods like Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[5][10] Minimize heat exposure at every stage. Use a rotary evaporator at low temperatures (<40°C) for solvent removal and avoid prolonged storage of extracts at room temperature.
-
-
Optimize Plant Material Handling:
-
Source and Harvest Time: The concentration of secondary metabolites can vary significantly based on the plant's geographic location, age, and time of harvest.
-
Drying and Storage: Improper drying can lead to enzymatic degradation. Lyophilization (freeze-drying) is often superior to oven-drying for preserving sensitive compounds. Store dried material in a cool, dark, and dry place.
-
Below is a troubleshooting workflow to guide your decision-making process.
Question 2: I am struggling with the co-elution of structurally similar diarylheptanoids during HPLC purification. How can I improve my chromatographic resolution?
Answer: This is a classic challenge, given the existence of numerous isomers and analogues within the same plant.[11] Achieving baseline separation requires a multi-pronged optimization strategy.
-
Leverage Higher Efficiency Chromatography: If you are using conventional HPLC, switching to Ultra-High-Performance Liquid Chromatography (UHPLC) is the most impactful change you can make. The smaller particle sizes (<2 µm) of UHPLC columns provide significantly higher theoretical plates, leading to sharper peaks and superior resolution.[5]
-
Systematically Optimize Mobile Phase Conditions:
-
Solvent Strength: The most common mobile phases are acetonitrile/water or methanol/water. Acetonitrile often provides lower viscosity and better resolution for complex mixtures. Fine-tune your gradient slope. A shallower gradient over a longer run time gives more opportunity for closely related compounds to separate.
-
pH and Additives: The phenolic hydroxyl groups on diarylheptanoids can ionize, affecting retention. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase suppresses this ionization, leading to sharper, more symmetrical peaks.[5]
-
-
Explore Alternative Column Chemistries: Do not limit yourself to a standard C18 column.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the diarylheptanoids. This can dramatically change the elution order and resolve compounds that co-elute on a C18.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making them extremely powerful for separating isomers.
-
-
Employ Orthogonal Detection: Sometimes, perfect chromatographic separation is not feasible. A combination of detectors can help you analyze seemingly co-eluting peaks. A setup with a Photodiode Array (PDA) detector and a mass spectrometer (MS) is ideal. The PDA can reveal subtle spectral differences, while the MS can distinguish compounds based on their mass-to-charge ratio, even if they are not fully separated in time.[12]
Question 3: My purified compound appears to degrade upon storage or during bioassays. What are the likely causes and solutions?
Answer: Stability is a significant concern for diarylheptanoids, impacting both the reliability of experimental data and the potential for therapeutic development.[8]
-
Cause 1: pH-Dependent Hydrolysis/Rearrangement: As mentioned, many diarylheptanoids are unstable in neutral-to-alkaline aqueous solutions.[8][9] Curcumin is a classic example of a compound that degrades rapidly at physiological pH (7.4).
-
Solution: For bioassays, prepare stock solutions in a compatible organic solvent like DMSO and make final dilutions into the assay buffer immediately before use. If the compound must be in an aqueous solution for an extended period, perform a stability study across a range of pH values (e.g., 5.0, 6.8, 7.4) to determine the optimal conditions.[8][13]
-
-
Cause 2: Oxidation: The phenolic moieties in diarylheptanoids are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metals.
-
Solution: Store pure compounds and concentrated solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Use amber vials to protect them from light. The addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to storage solvents can also be beneficial.
-
-
Cause 3: Photodegradation: The conjugated systems present in many diarylheptanoids make them susceptible to degradation upon exposure to UV light.
-
Solution: Conduct all experimental work under subdued lighting. Wrap flasks and vials in aluminum foil during extractions and chromatography to minimize light exposure.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What defines diarylheptanoids, and what makes them fundamentally challenging to isolate?
Diarylheptanoids are a class of plant secondary metabolites characterized by a structure where two aromatic rings are joined by a seven-carbon chain.[1][14] They can be classified into linear types (like curcumin) and various cyclic types, where the heptane chain and aryl rings form macrocycles.[2][15] The primary challenges in their isolation stem from:
-
Structural Diversity: Over 400 different diarylheptanoids have been identified, often occurring as complex mixtures of closely related analogues within a single plant source.[3][14]
-
Low Abundance: They are often minor constituents, requiring the processing of large amounts of plant material and highly efficient purification techniques to obtain usable quantities.[5]
-
Chemical Instability: Their phenolic nature and often-conjugated structures make them prone to oxidation and pH-dependent degradation.[5][8]
-
Complex Matrix: They are co-extracted with a vast array of other natural products (lipids, chlorophyll, tannins, etc.) that must be painstakingly removed.[16]
Q2: What are the most effective initial extraction solvents for diarylheptanoids?
The choice of solvent is a critical first step that balances yield and purity. There is no single "best" solvent, as the optimal choice depends on the specific diarylheptanoids and the plant matrix.
| Solvent System | Advantages | Disadvantages | Best For |
| Methanol / Ethanol | High polarity effectively extracts a broad range of diarylheptanoids, including glycosides.[2] | Co-extracts many highly polar impurities (sugars, salts), complicating purification. | Broad, initial screening of unknown plant material. |
| Ethyl Acetate | Good selectivity for moderately polar diarylheptanoid aglycones.[17] Reduces extraction of highly polar impurities. | May not efficiently extract glycosylated diarylheptanoids. | Targeting aglycones and simplifying the initial crude extract. |
| Acetone | Effective at solubilizing a wide range of compounds; easily evaporated.[2] | Can co-extract chlorophyll and other pigments. | General-purpose extraction from dried, powdered plant material. |
| Supercritical CO₂ | Excellent for thermally labile compounds; solvent is easily removed.[5] | Requires specialized equipment; poor at extracting highly polar glycosides without a co-solvent. | Targeted extraction of non-polar, thermally sensitive diarylheptanoids. |
Q3: Which chromatographic techniques are essential for purifying diarylheptanoids?
A multi-step chromatographic strategy is almost always necessary.
-
Initial Cleanup (Column Chromatography): After initial extraction and partitioning, low-pressure column chromatography is used to separate the extract into simpler fractions.
-
Final Purification (High-Performance Liquid Chromatography):
-
Preparative HPLC: This is the gold standard for isolating pure diarylheptanoids from enriched fractions. A reversed-phase C18 column is the most common starting point.[6]
-
Advanced Techniques: For very challenging separations, techniques like Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) can be employed, as they are liquid-liquid systems that avoid solid supports and potential irreversible adsorption of the sample.[7]
-
Q4: How can I confidently confirm the structure of my isolated diarylheptanoid?
Structural elucidation requires a combination of modern spectroscopic techniques.[6]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the exact mass, allowing for the determination of the molecular formula.[18] Tandem MS (MS/MS) reveals fragmentation patterns that can be diagnostic for the diarylheptanoid class (e.g., characteristic fragments at m/z 91, 105, 117).[19][20]
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for unambiguous structure determination. A full suite of experiments is required:
-
1D NMR (¹H, ¹³C): Provides information on the types and numbers of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to build the molecular skeleton.
-
-
Circular Dichroism (CD): For chiral diarylheptanoids, Electronic Circular Dichroism (ECD) spectroscopy, often compared with quantum chemical calculations, is essential for determining the absolute configuration.[3]
Part 3: Experimental Protocols & Data
Protocol 1: General Workflow for Diarylheptanoid Extraction and Fractionation
This protocol provides a robust starting point for isolating diarylheptanoids from dried plant material (e.g., rhizomes, bark).
-
Material Preparation:
-
Dry the plant material (e.g., rhizomes of Alpinia officinarum) in a ventilated oven at 40°C or by lyophilization.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[6]
-
-
Extraction:
-
Macerate the powdered material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process two more times on the plant residue.
-
Combine the ethanolic extracts and concentrate under reduced pressure at <40°C to obtain the crude extract.[6]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 10% aqueous methanol solution.
-
Perform successive partitioning with solvents of increasing polarity: first with n-hexane (to remove lipids and non-polar compounds), followed by ethyl acetate (EtOAc), and finally n-butanol (BuOH).[17]
-
Diarylheptanoid aglycones typically concentrate in the EtOAc fraction, while glycosides are often found in the BuOH fraction.[6] Concentrate each fraction under reduced pressure.
-
-
Initial Column Chromatography:
-
Subject the most promising fraction (e.g., the EtOAc fraction) to column chromatography on silica gel.
-
Elute with a gradient solvent system, such as n-hexane transitioning to ethyl acetate, and then to methanol, to yield several sub-fractions.[17]
-
-
Final Purification:
-
Analyze sub-fractions by TLC or HPLC-DAD to identify those containing the target compounds.
-
Purify the target-rich sub-fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure diarylheptanoid(s).
-
Protocol 2: Starting Point for HPLC Method Development
This method is a general starting point for the analytical separation of diarylheptanoids.
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good hydrophobic retention for the diarylheptanoid scaffold. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of phenolic groups, improving peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Good elution strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | PDA/DAD at 280 nm and 370 nm | 280 nm is good for general phenolic structures; ~370 nm is useful for conjugated systems like curcuminoids. |
| Column Temp. | 30°C | Provides stable and reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Gradient | See table below | A broad gradient to elute compounds with a wide range of polarities. |
Typical HPLC Gradient Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
|---|---|
| 0.0 | 20 |
| 25.0 | 80 |
| 30.0 | 100 |
| 35.0 | 100 |
| 35.1 | 20 |
| 40.0 | 20 |
Part 4: Visualization of Workflows
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of <i>Alpinia officinarum</i> (2024) | Yong Beom Cho [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Introduction: (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol is a linear diarylheptanoid, a class of natural products known for their diverse biological activities.[1][2] As researchers and drug development professionals increasingly work with this compound, a thorough understanding of its stability in solution is critical for ensuring experimental reproducibility, accuracy, and the development of viable pharmaceutical formulations.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. While specific degradation kinetics for this exact molecule are not extensively published, its structural features—a guaiacyl (4-hydroxy-3-methoxyphenyl) group, a phenyl group, and a heptanediol chain—allow for well-grounded predictions of its behavior based on the established chemistry of phenolic compounds and related diarylheptanoids.[3][4] This document is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: General Stability & Handling FAQs
Q1: What are the primary factors that can degrade this compound in solution?
The stability of this compound is primarily influenced by four key factors, stemming from its core chemical structure:
-
pH: The phenolic hydroxyl group on the guaiacyl ring is the most reactive site. At neutral to alkaline pH, this group can deprotonate to form a phenoxide ion, which is highly susceptible to oxidation.[5][6]
-
Oxidation: The electron-rich phenolic ring can be readily oxidized, a reaction that can be catalyzed by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. This same reactivity is linked to the antioxidant properties of many diarylheptanoids.[4][7]
-
Temperature: Like many complex organic molecules, elevated temperatures can provide the necessary activation energy to accelerate degradation pathways, such as dehydration or oxidation.[3]
-
Light (Photostability): The aromatic rings in the molecule can absorb UV and, to some extent, visible light. This absorbed energy can lead to photochemical reactions and degradation.[8][9]
Q2: What are the recommended storage conditions for a stock solution of this compound?
To maximize the shelf-life of your stock solution (e.g., in DMSO or ethanol), we recommend the following based on best practices for sensitive phenolic compounds:
-
Temperature: Store aliquots at –20°C or, for long-term storage, at –80°C. This minimizes thermal degradation kinetics.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Atmosphere: For maximum stability, especially if the solvent is not anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and reduces the risk of oxidation.
-
Concentration: Prepare a concentrated stock solution. Diluting to final working concentrations in aqueous buffers should be done immediately before the experiment.
Section 2: Troubleshooting pH-Related Instability
Q3: My compound is rapidly degrading in my cell culture media or physiological buffer (pH 7.4). Why is this happening and how can I confirm it?
Causality: This is a common and expected issue. The phenolic hydroxyl group has a pKa that is typically in the range of 8-10. As the pH of the solution approaches this pKa, a significant portion of the molecules will be deprotonated into the phenoxide form. This phenoxide is much more easily oxidized than the protonated phenol, leading to rapid degradation.[4] The degradation process is often irreversible.[5][10]
Troubleshooting Guide: pH Stability Assessment
This protocol allows you to empirically determine the pH stability profile of your compound.
Protocol:
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3.0, 5.0, 6.8, 7.4, and 9.0). Use buffers with low metal content.
-
Solution Preparation: Prepare a fresh solution of your compound from a DMSO stock, diluting it to a final concentration (e.g., 10 µM) in each buffer. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Incubation: Incubate all solutions at a constant temperature (e.g., 37°C to mimic physiological conditions). Protect all samples from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution. Immediately quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol, or by acidifying the sample.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (see Section 5). Calculate the percentage of the compound remaining relative to the T=0 time point.
Expected Data Output:
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.8 | 99.5 | 92.1 | 65.4 |
| 4 | 99.5 | 98.9 | 75.3 | 21.0 |
| 8 | 99.2 | 98.1 | 58.0 | <5 |
| 24 | 98.5 | 96.2 | 25.6 | Not Detected |
| This table contains representative hypothetical data. |
Workflow Diagram:
Caption: Workflow for assessing pH-dependent stability.
Section 3: Investigating Thermal & Oxidative Instability
Q4: My results are inconsistent, and I suspect degradation during sample processing or storage. How can I test for thermal and oxidative instability?
Causality: Thermal and oxidative degradation are often linked. Heat can accelerate the rate of oxidation in the presence of oxygen. For some diarylheptanoids, a key thermal degradation pathway is the elimination of a water molecule (dehydration), especially under acidic or basic conditions.[11][12]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is a systematic way to identify the likely degradation pathways for a drug substance, as recommended by ICH guidelines.[13][14]
Protocol 1: Thermal Stability
-
Preparation: Prepare solutions of the compound in a solvent/buffer system where it is known to be chemically stable at baseline (e.g., an acidic buffer, based on your pH study).
-
Incubation: Aliquot the solution into sealed vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C). Include a control sample stored at 4°C. Protect all samples from light.
-
Analysis: Analyze samples at various time points and determine the percentage remaining. The degradation often follows first-order kinetics, allowing for the calculation of degradation rate constants (k) and half-lives (t₁/₂).[3]
Protocol 2: Oxidative Stability
-
Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Condition: Add a low concentration of hydrogen peroxide (H₂O₂), starting with 0.5% - 3% (v/v).[13] Run a parallel control sample without H₂O₂.
-
Incubation: Incubate at room temperature, protected from light, for a defined period (e.g., 2-24 hours), monitoring periodically.
-
Analysis: Analyze the stressed and control samples by HPLC. Significant degradation in the H₂O₂ sample compared to the control confirms oxidative liability.
Mitigation Strategies:
-
Thermal: Avoid heating solutions. If an experimental step requires elevated temperatures, minimize the duration. Perform sample processing steps on ice.
-
Oxidative: Use high-purity, de-gassed solvents for preparing solutions. If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid or BHT. When working with aqueous buffers, preparing them fresh and bubbling with nitrogen or argon before adding the compound can be beneficial.
Potential Degradation Pathway Diagram:
Caption: Major degradation pathways for the compound.
Section 4: Photostability Evaluation
Q5: Do I need to worry about my compound degrading during routine lab work under normal lighting? How do I run a proper photostability test?
Causality: Yes, photostability is a significant concern. The aromatic systems in the molecule absorb UV-A and some visible light, which can excite the molecule to a higher energy state, leading to bond cleavage, isomerization, or the formation of reactive radical species.[8] This is a mandatory stress test in pharmaceutical development under ICH guideline Q1B.[9][15]
Troubleshooting Guide: Confirmatory Photostability Study
This protocol is a simplified version of the ICH Q1B guideline for research purposes.
Protocol:
-
Sample Preparation: Prepare your sample solution in a photochemically inert and transparent container (e.g., quartz cuvette or clear glass vial).
-
Dark Control: Prepare an identical sample and wrap it completely in aluminum foil. This control will account for any thermal degradation that occurs during the experiment.
-
Exposure: Place both the sample and the dark control in a photostability chamber. Expose them to a calibrated light source that provides a standardized output of both visible light and UV-A radiation. The ICH guideline specifies an integrated exposure of not less than 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UV-A.[9]
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC.
-
Interpretation: A significant loss of the parent compound in the exposed sample compared to the dark control indicates photosensitivity. New peaks in the chromatogram of the exposed sample represent photodegradation products.
Mitigation Strategies:
-
Always work with the compound in amber vials.
-
Minimize exposure to direct sunlight and strong overhead laboratory lighting.
-
During sensitive procedures (e.g., on a plate reader), keep plates covered when not actively measuring.
Section 5: Analytical Method Essentials
Q6: What type of analytical method should I use to accurately measure the stability of this compound?
A generic HPLC method may not be sufficient. You require a stability-indicating analytical method . This is a validated quantitative method that can accurately measure the decrease in the active compound's concentration without interference from any of its degradation products, impurities, or other components in the sample matrix.[16]
Recommended Method: HPLC-UV/DAD
-
Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid (to ensure the phenolic proton remains on, improving peak shape).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: A typical starting gradient would be from ~30% B to 95% B over 15-20 minutes.
-
Detection: Monitor at the λmax of the compound (likely around 280 nm due to the aromatic rings). A DAD is superior as it can check for peak purity across the entire UV spectrum, helping to ensure a degradation product is not co-eluting.
-
Validation: To confirm the method is stability-indicating, analyze samples from your forced degradation studies (acid, base, oxidation, heat, light). The method should show a clear separation between the parent peak and all degradation product peaks. For definitive identification of degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is the gold standard.[12][17]
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. database.ich.org [database.ich.org]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Welcome to the technical support center for (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this diarylheptanoid under common experimental conditions. As a molecule with both phenolic and 1,3-diol functionalities, its stability can be influenced by a variety of factors. This resource provides in-depth, experience-based insights to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What are the likely causes?
Answer: A decrease in the concentration of your stock solution is a common issue and can be attributed to several factors, primarily related to solvent choice, storage temperature, and exposure to light. Diarylheptanoids are known to be susceptible to temperature-dependent degradation[1].
Troubleshooting Steps:
-
Solvent Evaluation:
-
Aqueous vs. Organic Solvents: Many diarylheptanoids exhibit greater stability in organic solvents like methanol or DMSO compared to aqueous solutions, especially at neutral or alkaline pH[2]. If you are using an aqueous buffer, consider preparing fresh solutions for each experiment or storing them at -80°C in small aliquots.
-
pH of Aqueous Solutions: The phenolic hydroxyl group can be deprotonated at higher pH, making the compound more susceptible to oxidation. It is advisable to maintain the pH of your aqueous solutions in the acidic range (pH 3-6) if your experimental design allows. Some diarylheptanoids show significant degradation at pH 6.8 and 7.4[1][2].
-
-
Temperature Control:
-
Storage Temperature: For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. Studies on similar compounds have shown that lower temperatures significantly decrease the degradation rate[1].
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. Prepare smaller, single-use aliquots of your stock solution to minimize this.
-
-
Light Exposure:
-
Photosensitivity: Phenolic compounds can be sensitive to light. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Store solutions in the dark whenever possible.
-
Preventative Measures Summary Table:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Methanol (for stock) | Minimizes hydrolysis and pH-dependent degradation. |
| Aqueous Buffer pH | Acidic to neutral (pH < 7) | Reduces oxidation potential of the phenolic group. |
| Storage Temperature | -20°C to -80°C | Slows down the rate of chemical degradation[1]. |
| Light Exposure | Store in amber vials or in the dark | Prevents potential photodegradation. |
Question 2: My HPLC analysis shows the appearance of new peaks over time when working with this compound. What could these degradation products be?
Answer: The appearance of new peaks in your chromatogram is a clear indication of degradation. Based on the structure of this compound, two primary degradation pathways are plausible: oxidation of the phenolic ring and dehydration of the 1,3-diol system.
Potential Degradation Pathways:
-
Oxidation: The 4-hydroxy-3-methoxyphenyl group is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation can lead to the formation of quinone-type structures. Phenols are known to be susceptible to electron transfer oxidation[3]. The presence of methemoglobin in hemolyzed plasma has been shown to cause radical oxidation of phenolic groups[4].
-
Dehydration: The 3,5-heptanediol moiety can undergo acid or base-catalyzed dehydration (elimination of a water molecule). This would result in the formation of a double bond in the heptane chain, leading to one or more conjugated systems. The elimination of a water molecule has been observed as a degradation pathway for other diarylheptanoids[5].
Visualizing Potential Degradation:
Caption: Plausible degradation pathways for the target compound.
Troubleshooting and Identification:
-
Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies as recommended by ICH guidelines[6]. This involves subjecting your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to intentionally generate the degradation products[3][7].
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, allowing you to infer their structures. For example, a loss of 18 Da would suggest a dehydration product.
Question 3: How can I set up a forced degradation study for this compound?
Answer: A forced degradation study is a systematic way to investigate the intrinsic stability of a compound. Here is a detailed protocol for performing such a study.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix your stock solution with the stressor and incubate. A control sample (stock solution in solvent) should be run in parallel.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis. |
| Photodegradation | Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration. |
-
Sample Analysis:
Workflow for Forced Degradation and Analysis:
Caption: Workflow for a forced degradation study.
References
- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Solubility Challenges with (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Welcome to the technical support guide for (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a diarylheptanoid compound isolated from sources such as Alpinia oxyphylla[1]. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help researchers overcome the inherent low aqueous solubility of this compound, a common challenge for many promising new chemical entities[2][3].
The molecular structure of this diarylheptanoid, characterized by a seven-carbon chain flanked by two aromatic rings (one phenyl and one guaiacyl group), contributes to its hydrophobic nature. While it possesses three hydroxyl groups that can engage in hydrogen bonding, the large non-polar surface area dominates, leading to poor solubility in aqueous media[4][5]. This guide will equip you with the necessary strategies to successfully formulate this compound for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: Why is my compound precipitating when I add it to my aqueous buffer or cell culture medium?
A: This is the most common issue and is due to the compound's low intrinsic water solubility. The structure contains significant hydrophobic regions (a phenyl ring and a long carbon chain) that are not easily hydrated by water molecules. When you transfer the compound from a concentrated organic stock solution into an aqueous environment, the organic solvent disperses, and the compound crashes out of the solution as it cannot be solvated by the water. The key is to prepare the final aqueous solution in a way that keeps the compound dispersed and solubilized.
Q2: What is the recommended first step for dissolving the compound?
A: The first step is always to prepare a high-concentration stock solution in an appropriate organic solvent. Based on the compound's structure, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Start by dissolving the compound in one of these solvents to create a stock solution, typically in the range of 10-50 mM. Gentle warming (to 37°C) or vortexing can aid dissolution. This stock solution can then be serially diluted into your final aqueous medium. Crucially, the final concentration of the organic solvent in your experiment should be kept to a minimum , as it can have independent biological effects. For most cell-based assays, the final DMSO concentration should be below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity[6][7][8].
Q3: Simple dilution of my DMSO stock isn't working. What are the primary strategies to improve aqueous solubility?
A: If direct dilution fails, you need to employ more advanced formulation strategies. The choice of method depends on your specific experimental requirements (e.g., in vitro vs. in vivo, required concentration, acceptable excipients). The main approaches are:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic drugs[9][10][11].
-
pH Adjustment: Leveraging the weakly acidic phenolic hydroxyl group on the guaiacyl ring.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic parts of the molecule within a cyclodextrin cavity.
-
Use of Surfactants: Forming micelles that can encapsulate the drug.
These methods are detailed in the Troubleshooting Protocols section below.
Q4: How does pH adjustment help, and what is the target pH?
A: The 4-hydroxy group on the phenyl ring is a phenolic hydroxyl group, which is weakly acidic (typical pKa for phenols is around 10)[12]. By raising the pH of the aqueous medium to a value above the compound's pKa, you can deprotonate this hydroxyl group, creating a negatively charged phenolate ion. This ionization significantly increases the molecule's polarity and, therefore, its aqueous solubility[13][][15].
For practical purposes, adjusting the pH to a range of 8.0-9.0 can substantially improve solubility. However, you must ensure that this pH is compatible with your experimental system (e.g., cell viability, protein stability). Basic excipients can be used to achieve this pH shift in a formulation[13].
Q5: What are cyclodextrins and how do they work?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[16][17]. They can form "inclusion complexes" by encapsulating the hydrophobic parts of a drug molecule (like the phenyl or guaiacyl rings of your compound) into their non-polar cavity[18][19]. This complex effectively shields the hydrophobic regions from water, making the overall drug-CD complex water-soluble[20][21].
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and a good safety profile, making it suitable for both in vitro and in vivo applications[22][23].
Q6: Are there any risks or downsides to using solubilizing agents like surfactants?
A: Yes, excipients are not always inert. For instance, Cremophor EL , a non-ionic surfactant sometimes used to solubilize hydrophobic drugs, is known to have its own biological effects and can cause severe hypersensitivity reactions in in vivo studies[24][25][26][27]. For cell-based assays, surfactants like Tween® 20 or Polysorbate 80 can be used, but it's critical to run vehicle controls to ensure the surfactant itself is not affecting the experimental outcome[28][29]. Always start with the lowest effective concentration of any excipient.
Solubilization Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate solubilization method.
Caption: Decision workflow for solubilizing the diarylheptanoid.
Troubleshooting Protocols & Methodologies
Here are step-by-step protocols for the most effective solubilization techniques. Always perform a small-scale pilot test before preparing a large batch.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To create a primary stock solution in a pure organic solvent.
-
Materials: this compound powder, anhydrous DMSO or 200-proof ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of the compound powder accurately.
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., for a 20 mM stock of a compound with MW 330.4 g/mol , dissolve 6.61 mg in 1 mL of solvent).
-
Vortex vigorously for 1-2 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)
This method is highly recommended for both in vitro and in vivo studies due to its efficacy and safety profile[21][23][30].
-
Objective: To form a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
-
Materials: Drug stock solution (from Protocol 1), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), target aqueous medium (e.g., PBS, saline, or cell culture medium).
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your target aqueous medium. A 40% (w/v) solution is a good starting point (dissolve 4g of HP-β-CD in 10 mL of medium). This may require stirring and gentle warming.
-
While vortexing the HP-β-CD solution, slowly add the concentrated drug stock solution (from Protocol 1) drop by drop. The molar ratio of drug to cyclodextrin is key; start with a significant excess of cyclodextrin (e.g., 1:100 drug:CD ratio).
-
After adding the drug stock, continue to mix the solution (e.g., on a rotator or shaker) at room temperature for at least 1-2 hours to allow for complex formation.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for sterile filtration (using a 0.22 µm filter) and use.
-
Crucial Control: Prepare a "vehicle" solution containing the same final concentrations of HP-β-CD and organic solvent (e.g., DMSO) but without the drug. This must be used as the vehicle control in your experiments.
-
Caption: Mechanism of cyclodextrin inclusion complex formation.
Data Summary: Comparison of Solubilization Techniques
The table below summarizes the primary methods, providing a quick reference for selecting the best approach for your experimental needs.
| Technique | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solvation of hydrophobic compounds[31]. | Simple to prepare; effective for moderate increases in solubility. | Potential for solvent toxicity; risk of drug precipitation upon further dilution. | In vitro screening; initial formulation development. |
| pH Adjustment | Ionizes the weakly acidic phenolic group, increasing polarity and water solubility[32][33]. | Simple, cost-effective; can produce a true solution. | Requires pH to be maintained; not all biological systems tolerate high pH. | Formulations where the final pH can be controlled and is compatible with the assay. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within a hydrophilic shell, forming a soluble complex[16][18]. | High solubilization capacity; good safety profile (especially HP-β-CD); suitable for in vivo use[23]. | Can be more expensive; requires optimization of drug:CD ratio. | In vitro cell-based assays; in vivo animal studies. |
| Surfactants | Forms micelles that sequester the hydrophobic drug away from water. | High loading capacity; established technology. | Potential for inherent biological activity and toxicity (e.g., Cremophor EL)[24][34]. | In vivo studies (with caution and appropriate surfactant selection); topical formulations. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijrar.org [ijrar.org]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 24. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent | Semantic Scholar [semanticscholar.org]
- 31. m.youtube.com [m.youtube.com]
- 32. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability in Natural Product Extracts
Welcome to the Technical Support Center dedicated to addressing a critical challenge in natural product research and development: minimizing batch-to-batch variability. The inherent complexity of botanical materials makes ensuring consistent quality a significant hurdle.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve reproducible, high-quality extracts for your research and drug development endeavors.
The chemical composition and biological activity of raw botanical materials can vary widely due to factors like climate, harvest time, and storage conditions.[1] This natural variability, combined with inconsistencies in manufacturing processes, can lead to significant differences between extract batches.[1][2] This guide is structured to walk you through the key stages of managing and minimizing this variability, from raw material sourcing to final analytical characterization.
I. Troubleshooting Guide: Pinpointing and Resolving Variability
This section addresses specific issues you may encounter during your extraction and analysis workflows.
Issue 1: Inconsistent Yield of Target Bioactive Compound(s)
Question: My extraction yield for the target compound varies significantly from one batch to another, even when I follow the same protocol. What could be the cause?
Answer: Inconsistent yield is a multifaceted problem often stemming from a combination of factors related to your raw material and extraction process. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Raw Material:
-
Source and Identity Verification: The first step in quality control is confirming the exact identity of your raw material.[3] Have you confirmed the species and plant part? High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for creating a chemical fingerprint to verify the identity and consistency of your botanical raw materials.[3]
-
Harvesting and Post-Harvest Handling: The timing of harvest, drying methods, and storage conditions profoundly impact the phytochemical profile.[1][4] Inquire about your supplier's Good Agricultural and Collection Practices (GACP).[5]
-
Material Homogeneity: Is your starting material uniform? Inadequate mixing of a large batch of raw material can lead to subsamples with different compositions. Ensure thorough blending before taking aliquots for extraction.
2. Scrutinize Your Extraction Protocol:
-
Particle Size: The particle size of your raw material affects solvent penetration and diffusion.[6][7] A small particle size can enhance extraction efficiency, but if it's too fine, it may lead to difficulties in filtration.[6][7] Ensure your grinding and sieving process is consistent for every batch.
-
Solvent Selection and Quality: The choice of solvent is critical.[6][7] The principle of "like dissolves like" is fundamental; the solvent's polarity should match that of your target compound(s).[6][7][8] Additionally, verify the purity and grade of your solvent for each new bottle, as impurities can affect extraction efficiency.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases extraction yield, but an excessively high ratio can be wasteful and require longer concentration times.[4][6] Precisely measure both the raw material weight and solvent volume for every extraction.
-
Extraction Time and Temperature: The duration and temperature of the extraction process influence solubility and diffusion rates.[6][9] However, excessively high temperatures can degrade thermolabile compounds.[6][9] Use a calibrated and stable heating system and a precise timer for every extraction.
Workflow for Diagnosing Yield Inconsistency
Caption: Troubleshooting workflow for inconsistent extraction yields.
Issue 2: Appearance of Unknown Peaks or Altered Chromatographic Profile
Question: My HPLC/UPLC chromatogram shows new peaks, or the relative ratios of known peaks have changed in my latest batch. What's happening?
Answer: An altered chromatographic fingerprint is a red flag indicating a change in the chemical composition of your extract. This could be due to contamination, degradation, or a shift in the raw material's profile.
1. Investigate Potential Contamination:
-
Cross-Contamination: Ensure thorough cleaning of all equipment (grinders, extraction vessels, glassware) between batches.[10] Written cleaning procedures are a requirement under Good Manufacturing Practices (GMP).[10]
-
Solvent Impurities: Use high-purity (e.g., HPLC-grade) solvents for both extraction and analysis. A "blank" run of just the solvent can help identify any peaks originating from the solvent itself.
2. Assess Compound Degradation:
-
Thermal Degradation: Are your target compounds sensitive to heat? Reflux extraction, for example, is not suitable for thermolabile compounds.[6] Consider alternative, non-thermal extraction methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE).[6][7]
-
Oxidative and Photolytic Degradation: Protect your samples from light and air, especially during long extraction or storage periods. Use amber glassware and consider performing extractions under an inert atmosphere (e.g., nitrogen).
3. Re-examine Raw Material:
-
Chemovariation: Natural variation in the plant's secondary metabolites is a primary cause of batch-to-batch inconsistency.[3] Factors like growing conditions, harvest time, and geographical source can significantly alter the phytochemical profile.[1][2] Maintaining a reference sample of your raw material for comparison is a good practice.
-
Adulteration: In some cases, the raw material may be adulterated with other plant species. Macroscopic and microscopic examination, along with HPTLC fingerprinting, are essential for authentication.[11][12]
4. Analytical System Check:
-
Column Health: A deteriorating HPLC column can lead to peak splitting, broadening, and shifts in retention time.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently (correct pH, accurate solvent ratios) for every run.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Question: I'm having trouble with emulsion formation during the solvent partitioning step, leading to poor separation and loss of material. How can I prevent this?
Answer: Emulsions are a common problem, especially with extracts rich in fats, lipids, or surfactant-like compounds.[13]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.[13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing surfactant-like molecules into one phase.[13]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.[13]
-
Change the Solvent System: In some cases, a different solvent system may be necessary to avoid emulsion formation.[14]
II. Frequently Asked Questions (FAQs)
Q1: What is the single most important factor to control for batch-to-batch consistency?
A1: While the entire process requires control, the quality and consistency of the raw botanical material is the most critical starting point.[1][15] You cannot produce a consistent extract from an inconsistent starting material. Implementing rigorous GACP and GMP for botanical materials is essential.[16][17]
Q2: How do I choose the right extraction method?
A2: The choice depends on the physicochemical properties of your target compounds and the raw material matrix.[7]
-
Conventional Methods: Maceration, percolation, and Soxhlet extraction are widely used but can be time-consuming and require large solvent volumes.[6][7]
-
Innovative Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer advantages like reduced extraction time, lower solvent consumption, and increased efficiency.[7] SFE, particularly with CO2, is excellent for thermolabile compounds.[6]
Q3: How can I develop a standardized protocol?
A3: Standardization is key to reproducibility.[18] A robust protocol should clearly define:
-
Raw Material Specifications: Species, plant part, geographical origin, and acceptance criteria based on macroscopic, microscopic, and chemical analysis.[12]
-
Processing Parameters: Detailed steps for drying, grinding, and sieving the raw material.[4]
-
Extraction Parameters: Method, solvent type and grade, solvent-to-solid ratio, extraction time, and temperature.[9]
-
Post-Extraction Processing: Steps for filtration, concentration, and drying of the extract.
-
Analytical Methods: Validated methods (e.g., HPLC, HPTLC, GC-MS) for qualitative and quantitative analysis of the final extract.[19][20]
Q4: What are "marker compounds" and how are they used for standardization?
A4: Marker compounds are chemically defined constituents of an herbal drug that are used for quality control purposes.[19] They can be either the known active constituents or other characteristic compounds of the plant. Standardization involves ensuring that the concentration of these marker compounds falls within a defined range for every batch.
Q5: How can multivariate data analysis help?
A5: Multivariate data analysis tools can be used to build a "batch evolution model."[1] By analyzing data from multiple process variables (e.g., temperature, pressure, spectral data) in real-time, it's possible to identify deviations from the ideal process and adjust parameters to ensure consistent product quality.[1] This approach is a cornerstone of the FDA's Process Analytical Technology (PAT) initiative.[21]
III. Key Experimental Protocols
Protocol 1: Standardized Solvent Extraction
This protocol provides a general framework for a reproducible solvent extraction.
-
Raw Material Preparation:
-
Document the source, batch number, and date of receipt of the botanical material.
-
Dry the material to a consistent moisture content (e.g., <10%), determined by a moisture analyzer.
-
Grind the dried material using a laboratory mill.
-
Sieve the powder to a uniform particle size (e.g., 40-60 mesh).[7] Record the final weight.
-
-
Extraction:
-
Place a precisely weighed amount of the powdered material into an appropriate extraction vessel.
-
Add a defined volume of the selected solvent (e.g., 80% ethanol) to achieve a specific solvent-to-solid ratio (e.g., 10:1 v/w).[6]
-
Perform the extraction using a chosen method (e.g., maceration with stirring for 24 hours at a controlled temperature of 25°C).
-
Ensure all parameters (time, temperature, agitation speed) are kept constant.
-
-
Filtration and Concentration:
-
Filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue (marc).
-
Wash the marc with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) until the solvent is removed.
-
-
Drying and Yield Calculation:
-
Dry the concentrated extract in a vacuum oven at a specified temperature until a constant weight is achieved.
-
Calculate the final yield of the extract.
-
Store the dried extract in a desiccator, protected from light.
-
Protocol 2: HPTLC Fingerprinting for Quality Control
This protocol is for the qualitative assessment and comparison of different extract batches.
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the dried extract in a suitable solvent (e.g., methanol) to a final concentration of 10 mg/mL.
-
Prepare solutions of relevant marker compounds or a reference extract at known concentrations.
-
-
Chromatography:
-
Apply precise volumes (e.g., 5 µL) of the sample and standard solutions as bands onto an HPTLC plate (e.g., silica gel 60 F254).
-
Develop the plate in a pre-saturated twin-trough chamber with a validated mobile phase.
-
Dry the plate after development.
-
-
Detection and Documentation:
-
Examine the plate under UV light at 254 nm and 366 nm and document the chromatograms.
-
Derivatize the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the separated compounds.
-
Document the chromatogram in white light.
-
Compare the fingerprint of the new batch with the reference extract and standards. The pattern, color, and intensity of the bands should be consistent.
-
Logical Flow for Ensuring Batch Consistency
Caption: A systematic approach to achieving batch-to-batch consistency.
IV. Data Presentation
Table 1: Common Solvents for Natural Product Extraction
This table summarizes the properties of common solvents, aiding in the selection process based on the "like dissolves like" principle.[6][7]
| Solvent | Polarity Index | Boiling Point (°C) | Key Applications |
| Hexane | 0.1 | 69 | Lipids, oils, non-polar compounds[22] |
| Dichloromethane | 3.1 | 40 | Terpenoids, moderately polar compounds[22] |
| Acetone | 5.1 | 56 | Flavonoids, tannins |
| Ethyl Acetate | 4.4 | 77 | Broad range of intermediate polarity compounds[22] |
| Ethanol | 4.3 | 78 | Universal solvent for many phytochemicals (e.g., phenolics)[6] |
| Methanol | 5.1 | 65 | Polar compounds, glycosides[6] |
| Water | 10.2 | 100 | Highly polar compounds, saponins, polysaccharides |
Data compiled from various sources for comparative purposes.
By implementing these troubleshooting strategies, adhering to standardized protocols, and understanding the fundamental principles of extraction, researchers and drug development professionals can significantly reduce batch-to-batch variability, leading to more reliable and reproducible scientific outcomes.
V. References
-
Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from --INVALID-LINK--
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. Retrieved from --INVALID-LINK--
-
Tedesco, P., & Tesser, R. (2022). Extraction and Isolation of Natural Products. Molecules, 27(19), 6594. Retrieved from --INVALID-LINK--
-
Toniolo, C., Nicoletti, M., Maggi, F., & Venditti, A. (2014). HPTLC determination of chemical composition variability in raw materials used in botanicals. Natural product research, 28(2), 119-126. Retrieved from --INVALID-LINK--
-
Ramesh, C. K., et al. (2024). Driving/Critical Factors Considered During Extraction to Obtain Bioactive Enriched Extracts. Pharmacognosy Reviews, 18(35), 71-78. Retrieved from --INVALID-LINK--
-
Gautam, A., Kashyap, S. J., Sharma, P. K., & Garg, V. K. (2014). ANALYTICAL TECHNIQUES IN QUALITY EVALUATION OF HERBAL DRUGS. Asian Journal of Pharmaceutical Research, 4(3), 112-117. Retrieved from --INVALID-LINK--
-
Bergs, M., Burghoff, B., & Behr, A. (2013). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. Chemie Ingenieur Technik, 85(1-2), 1-10. Retrieved from --INVALID-LINK--
-
American Herbal Products Association. (n.d.). GOOD AGRICULTURAL AND COLLECTION PRACTICES AND GOOD MANUFACTURING PRACTICES FOR BOTANICAL MATERIALS. Retrieved from --INVALID-LINK--
-
Shaikh, J. R., Patil, M., & Farooqui, M. (2014). standardization of herbal formulations. International Journal of Pharmaceutical Sciences Review and Research, 17(1-2), 25-34. Retrieved from --INVALID-LINK--
-
Hossain, M. A., et al. (2023). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Journal of Pharmaceutical Analysis, 13(6), 547-568. Retrieved from --INVALID-LINK--
-
World Health Organization. (1998). Quality control methods for medicinal plant materials. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2019). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Molecules, 24(17), 3153. Retrieved from --INVALID-LINK--
-
K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from --INVALID-LINK--
-
Chalk, S. (2014, November 2). Raw Material Variability. BioPharm International. Retrieved from --INVALID-LINK--
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from --INVALID-LINK--
-
Liang, Y. Z., Xie, P., & Chan, K. (2004). Quality control of herbal medicines. Journal of Chromatography B, 812(1-2), 53-70. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2006). Guideline on Good Agricultural and Collection Practice (GACP) for Starting Materials of Herbal Origin. Retrieved from --INVALID-LINK--
-
Kumar, A., & Kumar, S. (2019). Standardization of Natural Products and Drugs. ResearchGate. Retrieved from --INVALID-LINK--
-
Bell, D. (2019, June 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from --INVALID-LINK--
-
IVT Network. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from --INVALID-LINK--
-
HB Natural Ingredients. (2024, September 11). GMP and ISO Standards for Botanical Extracts Manufacturers. Retrieved from --INVALID-LINK--
-
NAFDAC. (2022). GOOD MANUFACTURING PRACTICE GUIDELINES FOR HERBAL MEDICINAL PRODUCTS. Retrieved from --INVALID-LINK--
-
Cytiva. (2021, January 6). Reducing Raw Material Variability and Increasing Cell Culture Process Control. Retrieved from --INVALID-LINK--
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPTLC determination of chemical composition variability in raw materials used in botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nafdac.gov.ng [nafdac.gov.ng]
- 11. who.int [who.int]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ahpa.org [ahpa.org]
- 17. GMP and ISO Standards for Botanical Extracts Manufacturers_Cactus Botanics [cactusbotanics.com]
- 18. far.fiocruz.br [far.fiocruz.br]
- 19. researchgate.net [researchgate.net]
- 20. wlv.openrepository.com [wlv.openrepository.com]
- 21. blog.minitab.com [blog.minitab.com]
- 22. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
Technical Support Center: Refining Purification Protocols for Polar Natural Products
Welcome to the technical support center for the purification of polar natural products. This guide is designed for researchers, scientists, and drug development professionals who face the unique and often formidable challenges associated with isolating these highly water-soluble compounds. Polar natural products, encompassing classes like glycosides, saponins, polar alkaloids, and small peptides, are crucial for drug discovery, yet their purification is notoriously difficult due to their limited retention on traditional reversed-phase media and the complexity of their natural matrices.[1][2]
This resource moves beyond standard protocols to provide in-depth, causality-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale needed to design, refine, and execute robust purification strategies.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Common Issues
This section addresses the most common initial hurdles encountered during the purification of polar compounds.
Q1: My polar compound shows little to no retention on my C18 column. What is the quickest fix?
Answer: This is the most frequent issue. Your first step should be to modify the mobile phase to increase its polarity. The simplest approach is to decrease the concentration of the organic solvent (like acetonitrile or methanol).[3] For extremely polar analytes, you may need to use a 100% aqueous mobile phase.[3][4]
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Polar compounds have a low affinity for the C18 phase and a high affinity for the polar mobile phase, causing them to elute quickly. By making the mobile phase more polar (more aqueous), you increase the relative hydrophobicity of your analyte, promoting greater interaction with the stationary phase and thus, increasing retention.[3]
Critical Consideration: Be aware that standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), which leads to a dramatic loss of retention.[3] If you need to work under these conditions, you must use columns specifically designed for aqueous stability, often designated with an "AQ" suffix.[3][4]
Q2: My polar compound is ionizable. How can I use pH to my advantage?
Answer: Adjusting the mobile phase pH is a powerful tool for controlling the retention of ionizable polar compounds.[3] The goal is to suppress the ionization of your analyte.
-
For acidic compounds: Lower the mobile phase pH to at least 2 units below the compound's pKa. This protonates the acidic group, making the molecule neutral and more hydrophobic, thereby increasing its retention on a reversed-phase column.
-
For basic compounds: Increase the mobile phase pH to at least 2 units above the compound's pKa to deprotonate it, rendering it neutral and enhancing retention.[3][5]
Causality: Ionized (charged) compounds are extremely polar and have very little affinity for a hydrophobic stationary phase. By neutralizing the charge, you significantly increase the compound's hydrophobicity, allowing for effective retention.
Q3: My compound appears to be degrading on the silica gel during flash chromatography. What's happening and how can I prevent it?
Answer: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can cause the degradation of acid-labile compounds.[5][6]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) or ammonia in your elution solvent, before loading the sample.[5][6]
-
Use an Alternative Stationary Phase: Switch to a less acidic or neutral/basic stationary phase. Options include alumina (basic or neutral), or bonded phases like diol or amine.[5]
-
Switch to Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography is an excellent alternative that avoids the acidic silica surface altogether.[5]
Q4: How do I remove a high concentration of salt from my aqueous extract before attempting purification?
Answer: High salt concentrations are detrimental to chromatographic performance, especially in reversed-phase HPLC, as they can cause column over-pressurization, and in mass spectrometry, where they cause ion suppression.
Primary Strategy: Solid-Phase Extraction (SPE) Use an SPE cartridge to bind your analytes of interest while the salts pass through.
-
For moderately polar to non-polar compounds in a salty aqueous matrix: A reversed-phase SPE cartridge (e.g., C18, or a hydrophilic-lipophilic balanced (HLB) polymer) is ideal.[7] The polar salts will not be retained and will be washed away. Your compounds can then be eluted with an organic solvent like methanol or acetonitrile.[7]
-
For very polar compounds: This is more challenging as they may not retain well on reversed-phase SPE media. Here, a polar SPE phase (e.g., silica, diol) can be used if the sample is first diluted in a nonpolar solvent.[8] Alternatively, techniques like dialysis or size exclusion chromatography may be necessary for desalting prior to fine purification.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to more complex purification challenges, organized by chromatographic technique.
Guide 1: Optimizing Reversed-Phase HPLC for Polar Analytes
Issue: Persistent Poor Retention & Peak Shape
Even after basic mobile phase adjustments, you may face challenges. This guide provides a systematic approach to troubleshooting.
Q: I've already tried using a 100% aqueous mobile phase with my AQ-type column, but retention is still insufficient. What are my options?
Answer: When simple solvent adjustments fail, you must explore more advanced strategies that fundamentally alter the chromatographic interactions.
-
Option 1: Ion-Pair Chromatography (IPC): This is a powerful technique for retaining charged polar analytes.[3] It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of your analyte.[3] For example, for a positively charged basic compound, you could add an alkyl sulfonate like sodium dodecyl sulfate (SDS). The reagent forms a neutral ion-pair with your analyte, which is significantly more hydrophobic and will be well-retained by the C18 phase.[3]
-
Causality: The formation of the neutral ion-pair complex dramatically reduces the polarity of the analyte, allowing it to partition favorably into the nonpolar stationary phase.[3]
-
-
Option 2: Switch Column Chemistry: If IPC is not desirable (e.g., due to its incompatibility with mass spectrometry), changing the stationary phase is the next logical step.
-
Polar-Endcapped Columns: These columns have undergone a secondary silanization process to cap the residual acidic silanol groups, which can cause poor peak shape for basic compounds. This leads to more symmetrical peaks.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the long alkyl chain. This feature makes the stationary phase more resistant to phase collapse in 100% aqueous mobile phases and can offer alternative selectivity for polar compounds through hydrogen bonding interactions.[3]
-
Below is a visual decision-making workflow for addressing poor retention of polar analytes in reversed-phase chromatography.
Caption: Troubleshooting workflow for poor retention in RP-HPLC.
Guide 2: Implementing Hydrophilic Interaction Chromatography (HILIC)
Issue: When Reversed-Phase Fails
HILIC is a powerful alternative for retaining very polar compounds that are unretained in reversed-phase.[4][9]
Q: How does HILIC work, and how do I start developing a method?
Answer: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[9][10][11]
Mechanism: The mechanism is primarily based on partitioning. The aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase.[11][12] Polar analytes partition from the organic-rich mobile phase into this immobilized water layer and are retained. The more hydrophilic the analyte, the stronger the retention.[12] Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the water content in the gradient.[9] This is the opposite of reversed-phase chromatography.
-
Column Selection: Start with a robust, general-purpose HILIC phase like an amide or silica column.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare a buffered aqueous solution. Ammonium formate or ammonium acetate (10-20 mM, pH 3-6) are excellent choices as they are volatile and MS-friendly.[12]
-
Solvent B (Organic): Use high-purity acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of your polar analytes.
-
Run a broad gradient from 95% B down to 40-50% B over 15-20 minutes.
-
Crucially, include a long re-equilibration step (at least 5-10 column volumes) at the initial high organic conditions. Inconsistent equilibration is a major source of poor reproducibility in HILIC.[10]
-
-
Optimization: Based on the initial screening run, adjust the gradient slope and starting/ending percentages to optimize the separation of your compounds of interest.
Q: My retention times are drifting from one injection to the next in HILIC. What is causing this?
Answer: This is almost always an issue of insufficient column equilibration. The water layer on the stationary phase is dynamic and takes a significant amount of time to form consistently between gradient runs. If the column is not fully equilibrated back to the initial high-organic conditions, the thickness and composition of this water layer will vary, leading to shifting retention times. Always ensure your equilibration step is sufficiently long.
Guide 3: Advanced & Alternative Purification Techniques
Issue: Extremely Polar Compounds or Need for Scalability
For compounds that are challenging even for HILIC, or when large quantities of purified material are required, other techniques are necessary.
Q: What is Counter-Current Chromatography (CCC) and why is it suited for polar natural products?
Answer: Counter-Current Chromatography is a form of liquid-liquid partition chromatography that uses no solid support matrix.[13][14] The "column" contains a two-phase liquid system, and separation occurs based on the differential partitioning of analytes between the immiscible stationary and mobile liquid phases.[14][15]
Key Advantages:
-
No Irreversible Adsorption: Since there is no solid support, the risk of irreversible sample loss or degradation on active sites (like silica silanols) is eliminated. This leads to high sample recovery, which is critical for precious natural products.[13][14]
-
High Loading Capacity: CCC can be easily scaled up to handle gram or even kilogram quantities, making it ideal for preparative-scale isolation.[15]
-
Versatility: An infinite number of biphasic solvent systems can be developed, allowing for fine-tuning of selectivity to separate closely related polar compounds.[14] It is an excellent tool for the isolation of polar molecules.[14]
When to Use It: CCC is particularly valuable for the large-scale purification of highly polar compounds like saponins, flavonoids, and alkaloids from complex crude extracts.[13][16]
Q: I thought Supercritical Fluid Chromatography (SFC) was only for nonpolar compounds. Can it be used for polar natural products?
Answer: While historically used for nonpolar analytes, modern SFC is a powerful tool for purifying a wide range of compounds, including polar ones.[17][18][19] SFC uses supercritical carbon dioxide as the primary mobile phase, which is nonpolar.[19][20] However, by adding polar organic solvents (called modifiers), such as methanol, the polarity of the mobile phase can be significantly increased, enabling the elution and separation of polar analytes like flavonoids, xanthones, and alkaloids.[17][21]
Key Advantages:
-
Speed and Efficiency: The low viscosity of supercritical fluids allows for very fast separations and high throughput.[21]
-
"Green" Technique: It drastically reduces the consumption of organic solvents compared to HPLC.[21]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to HPLC, making it a valuable complementary technique for purifying complex mixtures.
Part 3: Data Tables for Quick Reference
Table 1: Comparison of Primary Chromatographic Techniques for Polar Natural Products
| Technique | Stationary Phase | Mobile Phase Principle | Best Suited For | Key Limitations |
| Reversed-Phase (RP-HPLC) | Nonpolar (C18, C8) | Polar (Water/Acetonitrile/Methanol). Elution by decreasing polarity. | Moderately polar, ionizable compounds (with pH control or ion-pairing).[4] | Poor retention for very polar, non-ionizable compounds; phase collapse in high aqueous conditions.[3] |
| HILIC | Polar (Silica, Amide, Diol) | High Organic (>70%). Elution by increasing polarity (adding water).[9][12] | Very polar, hydrophilic, and charged compounds.[4][10][11] | Long equilibration times required; sensitive to water content in sample and solvents. |
| Normal-Phase (NP-HPLC) | Polar (Silica, Alumina) | Nonpolar (Hexane, Ethyl Acetate). Elution by increasing polarity. | Non-polar to moderately polar compounds soluble in organic solvents. | Poor solubility of highly polar analytes; solvent miscibility issues.[4] |
| Counter-Current (CCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase). Separation by partitioning. | All polarities, especially for large-scale preparative work.[13][14] | Method development (solvent system selection) can be complex and time-consuming.[16] |
| Supercritical Fluid (SFC) | Various (similar to HPLC/NP) | Supercritical CO₂ with polar modifiers (e.g., Methanol).[19] | Broad range of polarities, offering orthogonal selectivity to HPLC.[17][18] | Requires specialized instrumentation; solubility in CO₂/modifier mix can be a limiting factor.[21] |
Table 2: Common HILIC Stationary Phases and Their Characteristics
| Stationary Phase | Primary Interaction Mechanism(s) | Typical Applications | Notes |
| Underivatized Silica | Partitioning, Hydrogen Bonding, some Electrostatic (anionic) | Sugars, amino acids, very polar bases | Can have long equilibration times; strong retention for basic compounds.[10] |
| Amide | Partitioning, Hydrogen Bonding | Glycans, oligosaccharides, polar neutral compounds | Generally robust and reproducible; less silanol activity than bare silica.[10] |
| Diol | Partitioning, Hydrogen Bonding | Polar acids and bases, peptides | Offers different selectivity than silica or amide phases. |
| Zwitterionic | Partitioning, Electrostatic Interactions (anionic and cationic) | Charged and zwitterionic species (e.g., amino acids, small peptides) | Can provide unique selectivity and excellent peak shapes for charged analytes.[11] |
Part 4: Visual Workflow for Method Selection
The choice of the initial purification strategy is critical. This diagram outlines a logical path for selecting the most appropriate primary chromatographic technique based on analyte polarity and the scale of the purification.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical Fluid Chromatography--Theoretical Background and Applications on Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Bioavailability of Diarylheptanoids for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the poor in vivo bioavailability of diarylheptanoids. Drawing from established scientific principles and field-proven methodologies, this resource offers troubleshooting guides and frequently asked questions to help you optimize your preclinical studies.
Diarylheptanoids, a class of plant-derived phenolic compounds, exhibit a wide range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] However, their therapeutic potential is often hindered by poor oral bioavailability, stemming from low aqueous solubility, rapid metabolism, and extensive first-pass elimination.[6][7][8] This guide will walk you through strategies to overcome these hurdles.
I. Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why do my in vivo results with a promising diarylheptanoid show poor efficacy despite strong in vitro data?
This is a frequent and critical challenge. The discrepancy often arises from poor oral bioavailability. Diarylheptanoids, like the well-studied curcumin, are often lipophilic (fat-soluble) and have low aqueous solubility.[7][8] This means they do not readily dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption into the bloodstream.
Furthermore, once absorbed, they are subject to rapid metabolism in the intestine and liver by enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs).[9][10] They can also be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[9][11] This "first-pass metabolism" significantly reduces the amount of active compound that reaches systemic circulation.[6][12]
Q2: I've read that simply increasing the dose isn't an effective strategy. Why is that?
While it seems intuitive, merely increasing the dose of a poorly bioavailable compound often leads to diminishing returns and potential toxicity. The absorption and metabolic pathways can become saturated, but not always in a way that proportionally increases systemic exposure. For many diarylheptanoids, a higher dose may not overcome the fundamental issues of poor solubility and rapid clearance.[7] A study on diarylheptanoids from Curcuma comosa, for instance, showed that doubling the oral dose did not result in a proportional increase in maximum plasma concentration (Cmax) or overall exposure (AUC), and in fact, the percentage of bioavailability decreased at the higher dose.[13]
Q3: What are the primary mechanisms I should be targeting to enhance bioavailability?
There are three main pillars to focus on for enhancing the bioavailability of diarylheptanoids:
-
Improving Solubility and Dissolution: Ensuring the compound can dissolve in the GI tract is the first critical step.
-
Increasing Intestinal Permeability: Facilitating the transport of the dissolved compound across the intestinal wall.
-
Inhibiting Metabolic Enzymes and Efflux Pumps: Preventing the compound from being rapidly broken down or ejected back into the gut.[9][10]
The following sections will provide detailed, actionable strategies to address each of these pillars.
II. Troubleshooting Guide: Formulation & Co-Administration Strategies
This section provides a question-and-answer formatted guide to troubleshoot and overcome common experimental hurdles.
Issue 1: Low and Variable Plasma Concentrations of My Diarylheptanoid
Q: My initial pharmacokinetic (PK) study shows very low and inconsistent plasma levels of the diarylheptanoid after oral administration. What is my first step?
A: Your first step should be to address the compound's solubility. Poor dissolution is a primary rate-limiting step for absorption.[14] Consider formulating the diarylheptanoid using a lipid-based delivery system.
Recommended Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[15][16] This process enhances the solubilization and absorption of lipophilic drugs.[17][18][19]
Why it works:
-
Enhanced Solubilization: The diarylheptanoid is pre-dissolved in the lipid formulation, bypassing the solid-state dissolution step in the gut.[17]
-
Increased Surface Area: The formation of small droplets (in the case of Self-Microemulsifying Drug Delivery Systems - SMEDDS) provides a large surface area for drug release and absorption.[19]
-
Lymphatic Transport: Lipid-based formulations can promote lymphatic transport, which bypasses the liver's first-pass metabolism, a major hurdle for many diarylheptanoids.[19]
Experimental Protocol: Preparing a Basic SEDDS Formulation
Objective: To formulate a diarylheptanoid in a SEDDS for oral gavage in a rodent model.
Materials:
-
Diarylheptanoid compound
-
Oil phase (e.g., Labrafac™ PG, Maisine® CC)[20]
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, and heating plate.
Procedure:
-
Screening of Excipients:
-
Determine the solubility of your diarylheptanoid in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Add an excess amount of the diarylheptanoid to a known volume of the excipient.
-
Shake the mixture for 48-72 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., HPLC-UV).
-
-
Constructing Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the selected components.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation. Note the clarity and stability of the resulting emulsion. This helps identify the optimal ratios for forming a stable microemulsion.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Add the pre-weighed diarylheptanoid to the mixture.
-
Gently heat (if necessary, typically not exceeding 40-50°C) and stir using a magnetic stirrer until the compound is completely dissolved and the solution is clear.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion upon dilution in an aqueous medium with gentle agitation.
-
Issue 2: Plasma Concentrations Are Still Sub-Optimal, Suggesting Rapid Metabolism
Q: I've improved solubility with a SEDDS formulation, but the AUC is still lower than expected. How can I address metabolic instability?
A: Co-administration with a bioenhancer that inhibits key metabolic enzymes and efflux pumps is a well-established strategy. [10] The most classic example is piperine, the active alkaloid from black pepper.[21]
Recommended Strategy: Co-administration with Piperine
Piperine is a potent inhibitor of CYP3A4 and P-glycoprotein, two major players in the first-pass metabolism and efflux of many drugs, including curcumin.[9][10][22] By inhibiting these, piperine allows more of the active diarylheptanoid to enter systemic circulation.
Why it works:
-
CYP3A4 Inhibition: CYP3A4 is a major enzyme in the liver and intestine responsible for metabolizing a wide range of xenobiotics.[23] Piperine's inhibition of this enzyme slows the breakdown of the diarylheptanoid.[10]
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump in the intestinal wall that actively transports compounds back into the gut lumen, preventing their absorption.[11] Piperine blocks this pump, increasing the net absorption of the diarylheptanoid.[9]
-
Inhibition of Glucuronidation: Piperine also inhibits UDP-glucuronosyltransferases, another critical family of enzymes involved in metabolizing phenolic compounds like diarylheptanoids.[22]
Evidence: The co-administration of 20 mg of piperine with 2 g of curcumin in humans resulted in a 2000% (20-fold) increase in bioavailability.[8][24]
Experimental Workflow: Integrating a Bioenhancer
Caption: Workflow for enhancing diarylheptanoid bioavailability.
Issue 3: I need a more advanced formulation with better stability and targeting potential.
Q: My compound is particularly sensitive, or I want to explore targeted delivery. Are there alternatives to SEDDS?
A: Yes, nanoformulation strategies offer significant advantages in terms of stability, controlled release, and potential for targeted delivery. [25][26][27] Solid Lipid Nanoparticles (SLNs) are a particularly promising option.
Recommended Strategy: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids (at room temperature) that can encapsulate lipophilic compounds.[28][29] They combine the advantages of polymeric nanoparticles and lipid emulsions.[30]
Why it works:
-
Protection from Degradation: The solid lipid matrix protects the encapsulated diarylheptanoid from chemical and enzymatic degradation in the GI tract.[28]
-
Controlled Release: SLNs can be engineered for sustained release of the drug, which can prolong its therapeutic effect.[31]
-
Improved Bioavailability: Similar to other lipid-based systems, SLNs can enhance oral bioavailability by improving solubility and promoting lymphatic uptake.[28][32]
-
Scalability and Biocompatibility: The lipids used are generally biodegradable and biocompatible, and the production methods are often scalable.[29]
Data Summary: Impact of Formulation on Bioavailability
The table below summarizes the typical fold-increase in bioavailability observed for curcumin (a model diarylheptanoid) with different enhancement strategies. This provides a comparative overview of what can be achieved.
| Formulation Strategy | Key Mechanism(s) | Reported Fold-Increase in Bioavailability (vs. unformulated) | Key References |
| Co-administration w/ Piperine | Inhibition of CYP3A4, P-gp, and glucuronidation | Up to 20-fold | [8][24] |
| Nanoformulations (e.g., SLNs, Polymeric NPs) | Increased surface area, protection from metabolism, enhanced absorption (EPR effect) | Varies widely, can be >10-fold | [7][25][26] |
| Self-Emulsifying Systems (SEDDS/SMEDDS) | Bypasses dissolution step, promotes lymphatic uptake | Varies, often significant improvements | [17][18] |
| Amorphous Solid Dispersion (ASD) | Increases dissolution rate by preventing crystallization | ~13-fold (for a specific ASD formulation) | [7] |
Note: The reported values are highly dependent on the specific diarylheptanoid, the formulation details, and the animal model used. This table is for illustrative purposes.
III. Advanced Troubleshooting & Logic Pathway
This section provides a logical pathway for systematically addressing bioavailability issues.
My in vivo study failed. What's the logical progression for troubleshooting?
Caption: Logical troubleshooting flowchart for bioavailability enhancement.
IV. Conclusion
Enhancing the in vivo bioavailability of diarylheptanoids is a multifactorial challenge that requires a systematic and rational approach to formulation science. By addressing the core issues of poor solubility and rapid first-pass metabolism, researchers can significantly improve the systemic exposure of these promising therapeutic agents. The strategies outlined in this guide, from lipid-based formulations like SEDDS and SLNs to co-administration with metabolic inhibitors like piperine, provide a robust toolkit for overcoming these common hurdles. Careful characterization of formulations and iterative pilot pharmacokinetic studies are crucial for success. This will ultimately enable a more accurate assessment of the therapeutic potential of diarylheptanoids in preclinical and clinical development.
V. References
-
Amalraj, A., et al. (2020). Diarylheptanoids as nutraceutical: A review. Food Research International. --INVALID-LINK--
-
Anand, P., et al. (2022). Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. Antioxidants. --INVALID-LINK--
-
Chen, X., et al. (2011). Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein. Current Drug Metabolism. --INVALID-LINK--
-
Mishra, S., et al. (2021). Nanoformulations of curcumin: an emerging paradigm for improved remedial application. Journal of Drug Delivery Science and Technology. --INVALID-LINK--
-
Al-kassas, R., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics. --INVALID-LINK--
-
Jariyawat, S., et al. (2011). Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats. Fitoterapia. --INVALID-LINK--
-
Naksuriya, O., et al. (2019). Novel Diarylheptanoids and Metabolism and Bioavailablity of Curcumin. ResearchGate. --INVALID-LINK--
-
Yasir, M., et al. (2021). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Journal of Drug Delivery Science and Technology. --INVALID-LINK--
-
Stohs, S. J., et al. (2021). Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. Foods. --INVALID-LINK--
-
Sharma, D., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. --INVALID-LINK--
-
Hewlings, S. J., & Kalman, D. S. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Journal of Medicinal Food. --INVALID-LINK--
-
Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Drug Delivery Science and Technology. --INVALID-LINK--
-
Pop, O. L., et al. (2022). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Molecules. --INVALID-LINK--
-
Al-kassas, R., et al. (2020). In vitro Inhibition of CYP3A4 Metabolism and P-Glycoprotein-Mediated Transport by Trade Herbal Products. ResearchGate. --INVALID-LINK--
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. --INVALID-LINK--
-
Gómez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Solid Lipid Nanoparticles for Controlled Drug Delivery. MDPI. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Curcumin-Based Nanoformulations: A Promising Adjuvant towards Cancer Treatment. National Center for Biotechnology Information. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. National Center for Biotechnology Information. --INVALID-LINK--
-
Singh, G., et al. (2015). Self Emulsifying Drug Delivery System (SEDDS) for Phytoconstituents: a Review. ResearchGate. --INVALID-LINK--
-
Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Publishing. --INVALID-LINK--
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. --INVALID-LINK--
-
ResearchGate. (2022). A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Therapeutic Applications of Curcumin Nanoformulations. National Center for Biotechnology Information. --INVALID-LINK--
-
Dr.Oracle. (2025). How can I enhance the absorption of curcumin?. Dr.Oracle. --INVALID-LINK--
-
ResearchGate. (2019). Diarylheptanoid: A privileged structure in drug discovery. ResearchGate. --INVALID-LINK--
-
Gupta, P. (n.d.). P-Glycoprotein Inhibitors from Natural Sources as Chemopreventive. K. R. Mangalam University. --INVALID-LINK--
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Cayman Chemical. --INVALID-LINK--
-
MDPI. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. --INVALID-LINK--
-
DergiPark. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark. --INVALID-LINK--
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). PIPERINE AS A BIOAVAILABILITY ENHANCER A REVIEW. AJPAMC. --INVALID-LINK--
-
DergiPark. (2019). Review on Nanoformulations of Curcumin (Curcuma longa Linn.): Special Emphasis on Nanocurcumin®. DergiPark. --INVALID-LINK--
-
ACS Omega. (2023). Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far?. ACS Publications. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. Analytical Methods. --INVALID-LINK--
-
PubMed. (2020). Diarylheptanoid: A privileged structure in drug discovery. National Center for Biotechnology Information. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Bioavailability enhancers of herbal origin: An overview. National Center for Biotechnology Information. --INVALID-LINK--
-
ResearchGate. (2024). Nano-Delivery Systems for Curcumin. ResearchGate. --INVALID-LINK--
-
Diso. (2024). How To Boost Curcumin Absorption. Diso. --INVALID-LINK--
-
ResearchGate. (2023). Solid Lipid Nanoparticles -A Novel Carrier. ResearchGate. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. National Center for Biotechnology Information. --INVALID-LINK--
-
Croda Pharma. (n.d.). SEDDS and SMEDDS. Croda Pharma. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. National Center for Biotechnology Information. --INVALID-LINK--
-
MDPI. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. MDPI. --INVALID-LINK--
-
Wikipedia. (n.d.). Turmeric. Wikipedia. --INVALID-LINK--
-
International Journal of Pharmacy Research & Technology. (n.d.). Piperine : A Bioenhancer. IJPRT. --INVALID-LINK--
-
MDPI. (2018). Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems. MDPI. --INVALID-LINK--
-
U.S. National Library of Medicine. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. --INVALID-LINK--
-
MDPI. (2021). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. --INVALID-LINK--
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crodapharma.com [crodapharma.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. ijprt.org [ijprt.org]
- 22. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. droracle.ai [droracle.ai]
- 25. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of Diarylheptanoids from Alpinia oxyphylla
In the realm of natural product chemistry and drug discovery, the genus Alpinia stands out as a prolific source of bioactive compounds. Among these, diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, have garnered significant attention for their diverse pharmacological activities. The dried fruit of Alpinia oxyphylla Miquel (Zingiberaceae), a staple in traditional medicine, is a particularly rich reservoir of these compounds, which have been shown to possess potent anti-inflammatory, neuroprotective, and antioxidant properties.[1][2]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of diarylheptanoids isolated from Alpinia oxyphylla. We will dissect the chemical architecture of these molecules to understand how subtle variations in their structure translate into significant differences in their biological efficacy. This analysis is grounded in experimental data and aims to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising natural products.
The Diarylheptanoid Scaffold: A Versatile Template for Bioactivity
Diarylheptanoids from Alpinia oxyphylla are broadly classified as linear or cyclic.[3][4] The linear diarylheptanoids are the most common and are the focus of this guide. Their general structure consists of two phenyl rings connected by a C7 alkyl chain, which can be variously substituted with hydroxyl, methoxy, and carbonyl groups. These substitutions are the key determinants of their biological activity.
Comparative Analysis of Anti-Inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Diarylheptanoids from Alpinia oxyphylla have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Key Structural Features Influencing Anti-Inflammatory Potency:
-
The α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone in the heptane chain is a critical feature for potent anti-inflammatory activity. This moiety is present in compounds like yakuchinone A and yakuchinone B.[1] It is believed to act as a Michael acceptor, enabling covalent interactions with biological targets such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway, or direct inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]
-
Hydroxyl and Methoxy Substitutions on the Phenyl Rings: The substitution pattern on the aromatic rings significantly modulates activity.
-
A 4-hydroxy-3-methoxyphenyl group (vanillyl group) is a common feature and appears to be favorable for activity. Yakuchinone A and B both possess this moiety.[1][6]
-
Structure-activity relationship (SAR) analyses of synthetic derivatives of yakuchinone B have revealed that modifications to the phenolic hydroxyl groups can significantly enhance anti-inflammatory efficacy.[7][8]
-
-
Stereochemistry: For chiral diarylheptanoids, the stereochemistry at hydroxyl-bearing carbons can influence activity. For instance, different enantiomers of newly isolated diarylheptanoids have been separated and evaluated, suggesting that the spatial arrangement of substituents can affect their interaction with biological targets.
Quantitative Comparison of Anti-Inflammatory Diarylheptanoids:
| Compound | Structure | Key Structural Features | In Vitro Anti-Inflammatory Activity (IC50) |
| Yakuchinone A | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | α,β-Unsaturated ketone, vanillyl group | Potent inhibitor of TPA-induced inflammation[1] |
| Yakuchinone B | (1E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one | α,β-Unsaturated ketone, vanillyl group | Potent inhibitor of TPA-induced inflammation[1][9] |
| Compound 2 (from a 2024 study) | (3S/R)-3-acetoxy-1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane | Acetoxy group at C-3, vanillyl group | NO Production Inhibition: IC50 = 33.65 µM[5] |
| Compound 4 (from a 2024 study) | A diarylheptanoid analog | (Structure not fully detailed in abstract) | NO Production Inhibition: IC50 = 9.88 µM[5] |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Unraveling the Neuroprotective Potential: A Structural Perspective
Neurodegenerative diseases represent a significant challenge to global health. Diarylheptanoids from Alpinia species have shown promising neuroprotective effects in various in vitro models, often by mitigating oxidative stress and inflammation in neuronal cells.[10][11]
Structural Determinants of Neuroprotection:
-
Antioxidant Moieties: The presence of phenolic hydroxyl groups is crucial for the antioxidant activity that underlies the neuroprotective effects of many diarylheptanoids. These groups can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[10] The 4-hydroxy-3-methoxyphenyl group is a key contributor to this effect.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the length of the heptane chain and the nature of its substituents, plays a role in its ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Comparative Neuroprotective Activity:
A study on diarylheptanoids from the related species Alpinia officinarum evaluated their neuroprotective effects against H₂O₂-induced damage in SH-SY5Y cells. Several compounds exhibited significant neuroprotection, outperforming the positive control, EGCG.[10] The active compounds were found to reduce ROS levels and inhibit the generation of malondialdehyde (MDA) and nitric oxide (NO) in oxidatively stressed cells.[10] While this study was not on A. oxyphylla, the structural similarities of the diarylheptanoids allow for valuable SAR inferences.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings discussed, this section provides a detailed methodology for a key in vitro anti-inflammatory assay.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method for screening potential anti-inflammatory agents.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates its potential anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test diarylheptanoids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like L-NAME).
-
Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Visualizing the Structure-Activity Landscape
To better illustrate the relationships between chemical structure and biological activity, the following diagrams are provided.
General Diarylheptanoid Structure and Key Bioactive Moieties
Caption: General structure of linear diarylheptanoids and key functional groups influencing their bioactivity.
Workflow for In Vitro Anti-Inflammatory Screening
Caption: Experimental workflow for evaluating the anti-inflammatory activity of diarylheptanoids.
Conclusion and Future Directions
The diarylheptanoids from Alpinia oxyphylla represent a fascinating class of natural products with significant therapeutic potential. The structure-activity relationships elucidated to date highlight the importance of the α,β-unsaturated ketone moiety for anti-inflammatory activity and the role of phenolic hydroxyl groups in both anti-inflammatory and neuroprotective effects.
Future research should focus on:
-
Synergistic Effects: Investigating the potential synergistic or antagonistic effects of co-occurring diarylheptanoids in crude extracts of Alpinia oxyphylla.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds. The neuroprotective mechanisms, in particular, warrant further investigation.
-
Lead Optimization: Utilizing the established SAR to guide the semi-synthesis of novel diarylheptanoid analogs with enhanced potency, selectivity, and pharmacokinetic properties.
By continuing to explore the rich chemical diversity of Alpinia oxyphylla and applying the principles of medicinal chemistry, the scientific community can unlock the full therapeutic potential of these remarkable natural compounds.
References
- 1. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. Yakuchinone B | C20H22O3 | CID 6440365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects and Mechanisms of Alpiniae oxyphyllae Fructus, a Medicinal and Edible Homologous Herb: Research Advances | MDPI [mdpi.com]
A Comparative Analysis of the Antioxidant Potential of Diarylheptanoid Isomers: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the antioxidant potential of natural products remains a focal point of intensive research. Among these, diarylheptanoids, a class of phenolic compounds, have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the antioxidant potential of various diarylheptanoid isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the structural nuances that govern their antioxidant efficacy, we aim to provide a rational basis for the selection and development of diarylheptanoid-based therapeutics.
The Structural Landscape of Diarylheptanoids and its Impact on Antioxidant Activity
Diarylheptanoids are characterized by a C7-heptane chain linking two aromatic rings. They can be broadly categorized into linear and cyclic structures.[1] The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic rings and the nature of the heptane chain.[2][3][4]
The primary mechanism through which phenolic compounds like diarylheptanoids exert their antioxidant effect is by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.
A critical structural feature for potent antioxidant activity in diarylheptanoids is the presence of a catechol (1,2-dihydroxybenzene) moiety.[4][5] This configuration allows for the formation of a stable intramolecular hydrogen bond in the resulting radical, enhancing its stability and, consequently, its antioxidant capacity. Furthermore, the presence of a methoxy (-OCH3) group ortho to a hydroxyl group can also contribute to the antioxidant activity.[6]
Comparative Antioxidant Potential: A Data-Driven Analysis
To provide a clear and objective comparison, the antioxidant activities of several diarylheptanoid isomers, determined by various in vitro assays, are summarized below. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.
| Diarylheptanoid Isomer | Type | DPPH IC50 (µM) | ABTS Radical Scavenging Activity | FRAP Value | Source(s) |
| Curcumin | Linear | 2.8 | High | High | [7] |
| Demethoxycurcumin | Linear | 39.2 | Moderate | Moderate | [6] |
| Bisdemethoxycurcumin | Linear | 308.7 | Low | Low | [6] |
| Hirsutenone | Linear | - | High | - | [8] |
| Oregonin | Linear | - | High | - | [9] |
| Myricanone | Cyclic | Significant activity at 50 µM | - | - | [10] |
| (+)-S-Myricanol | Cyclic | Significant activity at 50 µM | - | - | [10] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. The provided data is intended to illustrate relative trends.
Insights from the Data:
-
Linear Diarylheptanoids (Curcuminoids): Among the curcuminoids, curcumin consistently demonstrates the highest antioxidant activity. The progressive removal of the methoxy groups, from demethoxycurcumin to bisdemethoxycurcumin, leads to a significant decrease in radical scavenging ability.[6] This underscores the crucial role of the methoxy group in concert with the phenolic hydroxyl group in stabilizing the resulting radical.
-
Linear Diarylheptanoids from Alnus Species: Diarylheptanoids isolated from Alnus species, such as hirsutenone and oregonin, also exhibit potent antioxidant effects.[8][9] Many of these compounds possess catechol moieties, which are known to be strong radical scavengers.[4][5]
Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of diarylheptanoids is primarily attributed to their ability to act as free radical scavengers. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
In the HAT mechanism , the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting diarylheptanoid radical is stabilized by resonance.
The SET-PT mechanism involves the transfer of an electron from the diarylheptanoid to the free radical, forming a diarylheptanoid radical cation and an anion. This is followed by the transfer of a proton.
The predominant mechanism depends on the specific radical, the solvent, and the structure of the diarylheptanoid.
Below is a conceptual diagram illustrating the general mechanism of free radical scavenging by a diarylheptanoid.
Caption: Free radical scavenging by a diarylheptanoid via hydrogen atom donation.
Experimental Protocols for Antioxidant Potential Assessment
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed, step-by-step methodologies for the three most common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of the test diarylheptanoid isomer in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.[3][10][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test diarylheptanoid isomer.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound dilutions.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to a cuvette.
-
Add 50 µL of the test diarylheptanoid isomer solution.
-
Mix and incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the test sample to that of a standard curve prepared with known concentrations of FeSO₄·7H₂O. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.
-
Conclusion and Future Perspectives
The comparative analysis of diarylheptanoid isomers reveals a clear structure-activity relationship governing their antioxidant potential. The presence and position of hydroxyl and methoxy groups on the aromatic rings are key determinants of their radical scavenging efficacy. Linear diarylheptanoids, particularly curcumin, have been extensively studied and demonstrate potent antioxidant activity. Cyclic diarylheptanoids also represent a promising class of antioxidants, though more direct comparative studies are needed to fully elucidate their potential relative to their linear counterparts.
For researchers in drug discovery, this guide highlights the importance of considering these structural features when selecting or designing diarylheptanoid-based compounds for therapeutic applications targeting oxidative stress-related pathologies. Future research should focus on comprehensive, side-by-side comparisons of a wider array of both linear and cyclic diarylheptanoid isomers using multiple standardized antioxidant assays to build a more complete and directly comparable dataset. Such studies will be invaluable in advancing our understanding and utilization of this versatile class of natural products.
References
- 1. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diarylheptanoid Quantification
Audience: Researchers, scientists, and drug development professionals
Abstract: The accurate quantification of diarylheptanoids, a class of bioactive plant secondary metabolites, is paramount for standardization, pharmacological studies, and the development of herbal medicinal products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose. This guide provides an in-depth comparison of these methods, grounded in the principles of analytical method validation. We will explore the causality behind experimental choices and present a detailed, self-validating protocol for the cross-validation of these two powerful techniques, ensuring data integrity and comparability across different analytical platforms.
Introduction: The Analytical Imperative for Diarylheptanoids
Diarylheptanoids are a diverse group of phenolic compounds characterized by a 1,7-diphenylheptane skeleton, found in medicinal plants such as Turmeric (Curcuma longa), Ginger (Zingiber officinale), and various Alder species (Alnus spp.).[1][2][3] Their wide range of reported biological activities, including anti-inflammatory and antioxidant effects, has made them targets of significant interest in natural product chemistry and drug discovery.[4]
Reliable quantification is the bedrock of this research. Whether for the quality control of raw plant materials, pharmacokinetic studies, or establishing dosage for clinical trials, the analytical method must be proven "fit for purpose." This is achieved through rigorous method validation, a process governed by international guidelines such as the ICH Q2(R1) framework.[5][6] This guideline mandates the evaluation of specific performance characteristics to ensure a method is reliable and reproducible.[7][8]
Often, a method developed in a research setting (e.g., a highly sensitive LC-MS/MS assay) may need to be transferred to a quality control (QC) environment where simpler, more robust techniques like HPLC-UV are standard. In such cases, cross-validation becomes essential. Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to demonstrate their equivalence and ensure that data remains consistent and reliable regardless of the methodology used.[9][10]
Overview of Primary Analytical Techniques
The choice of an analytical method is a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This is the workhorse of many analytical laboratories. It is a robust, cost-effective, and highly reproducible technique for quantifying known analytes that possess a UV chromophore, which diarylheptanoids do.[11][12] Its primary limitation is lower sensitivity compared to mass spectrometry and potential interference from co-eluting compounds with similar UV spectra in complex matrices.[13]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by separating compounds first by chromatography and then differentiating them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][14] It is the gold standard for analyzing trace-level compounds in highly complex biological matrices and for identifying unknown diarylheptanoids.[3][15] However, it is more expensive, requires specialized expertise, and is susceptible to matrix effects —the suppression or enhancement of analyte ionization by co-eluting matrix components, which can compromise accuracy if not properly addressed.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS is less suitable for the majority of diarylheptanoids due to their low volatility and thermal instability. Analysis typically requires derivatization to increase volatility, which adds complexity and potential for variability.[18] For this reason, it is less commonly employed for routine diarylheptanoid quantification.
The Cross-Validation Workflow: A Practical Guide
To illustrate the cross-validation process, we will outline a protocol to compare a validated HPLC-UV method with a validated LC-MS/MS method for the quantification of a representative diarylheptanoid, Oregonin , in a Grey Alder (Alnus incana) bark extract.
Experimental & Logical Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, from initial sample preparation to the final comparative analysis.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
Objective: To verify that a validated HPLC-UV method yields comparable quantitative results for Oregonin in Alnus incana extract relative to a validated LC-MS/MS reference method.
Step 1: Sample Preparation & Extraction
-
Rationale: To efficiently extract diarylheptanoids from the plant matrix while minimizing interfering compounds. A consistent, reproducible extraction is critical for accurate quantification.[19]
-
Obtain dried Grey Alder (Alnus incana) bark and grind it into a fine powder (e.g., 40 mesh).
-
Accurately weigh 1.0 g of powdered bark into a flask.
-
Add 20 mL of 80% methanol (MeOH) in water.
-
Sonicate for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of 50% MeOH.
-
Filter the final solution through a 0.22 µm syringe filter prior to analysis.
Step 2: Independent Validation of Each Method
-
Rationale: Before methods can be compared, each must be independently validated to prove it is fit for purpose according to ICH Q2(R1) guidelines.[5][8] This establishes the performance characteristics of each method in isolation.
Method A: HPLC-UV Validation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Validation Parameters: Assess linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity.
Method B: LC-MS/MS Validation
-
Column & Mobile Phase: Similar to HPLC-UV, but may use a smaller particle size column (e.g., ≤1.8 µm) for better resolution with UPLC systems.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for Oregonin (and an internal standard, if used).
-
Validation Parameters: Assess the same parameters as HPLC-UV, with an additional critical evaluation of matrix effects . This is done by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent, and the result should be within an acceptable range (e.g., 85-115%).[17]
Step 3: Cross-Validation Experiment
-
Rationale: This is the core of the comparison. The same set of quality control (QC) samples are analyzed by both validated methods to directly compare the quantitative results.[10]
-
Prepare a stock solution of the native alder bark extract from Step 1.
-
Prepare three levels of QC samples by spiking the native extract with a known amount of certified Oregonin reference standard to achieve low, medium, and high concentrations covering the expected analytical range.
-
Analyze five replicates of the native (unspiked) extract and each of the three QC levels using both the validated HPLC-UV and LC-MS/MS methods on the same day by the same analyst.
Step 4: Data Analysis and Acceptance Criteria
-
Calculate the mean concentration and relative standard deviation (%RSD) for each QC level from both methods.
-
For each sample, calculate the percent difference between the concentration measured by the HPLC-UV method and the LC-MS/MS method (considered the reference).
-
% Difference = [(Conc_HPLC - Conc_LCMS) / Conc_LCMS] * 100
-
-
Acceptance Criterion: The mean concentration value for at least two-thirds of the QC samples from the HPLC-UV method should be within ±15% of the mean value obtained by the LC-MS/MS method.
Comparative Performance Data
The table below summarizes the expected performance characteristics from the validation of each method. The data presented are representative and illustrative for this guide.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Senior Scientist's Insight |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic retention time and UV spectra, which can be compromised by co-eluting impurities. LC-MS/MS adds the specificity of mass-to-charge ratio, making it far more selective.[20] |
| Limit of Quantification (LOQ) | ~0.20 µg/mL | ~0.10 ng/mL | LC-MS/MS is orders of magnitude more sensitive, making it the only choice for trace-level analysis, such as in pharmacokinetic studies.[11][18] |
| Linear Range | 0.5 – 100 µg/mL | 0.25 – 500 ng/mL | Both methods can demonstrate excellent linearity (R² > 0.999), but over different concentration ranges. The HPLC range is well-suited for typical extract concentrations.[11] |
| Accuracy (% Recovery) | 97.5 – 104.1% | 98.2 – 102.5% | When properly validated, both methods can achieve excellent accuracy. |
| Precision (%RSD) | < 2.5% | < 3.0% | Both methods are capable of high precision.[11] |
| Matrix Effect | Low / Negligible | High Risk | This is the key differentiator. UV detection is generally robust to matrix effects, whereas ESI in LC-MS is highly susceptible to ion suppression or enhancement from the sample matrix.[16][21] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development is often more straightforward. |
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout a product's lifecycle. Our illustrative protocol demonstrates that while an LC-MS/MS method provides unparalleled sensitivity and selectivity for the quantification of diarylheptanoids, a well-validated HPLC-UV method can be a perfectly equivalent and reliable alternative for routine analysis and quality control, provided the analyte concentrations fall within its validated range.
Key Takeaways for Researchers:
-
Define Your Purpose: The choice of method must be driven by the analytical need. For novel compound discovery or bioanalysis of plasma samples, LC-MS/MS is necessary. For QC of a known marker in a botanical extract, HPLC-UV is often sufficient and more cost-effective.
-
Validation is Non-Negotiable: Both methods must be fully validated according to ICH Q2(R1) guidelines before any comparison is made.[5][22]
-
Acknowledge Matrix Effects: For LC-MS/MS, a thorough investigation of matrix effects is not just a validation step; it is fundamental to developing a trustworthy method.[17]
By following a structured, scientifically-grounded approach to cross-validation, researchers and drug development professionals can build confidence in their analytical data, ensure seamless method transfers between laboratories, and satisfy global regulatory expectations.
References
- 1. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 3. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Diarylheptanoids in Alnus nepalensis Using a Validated HPTLC Method | Scilit [scilit.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 20. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Bioactivity Analysis Protocol: Synthetic vs. Natural (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Introduction
The diarylheptanoid (3S,5S)-1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a constituent of plants such as ginger (Zingiber officinale), belongs to a class of natural products renowned for their diverse pharmacological properties.[1][2][3] Related compounds, including gingerols and shogaols, have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities, primarily through the modulation of key signaling pathways like NF-κB and MAPK.[4][5][6] This has spurred interest in the therapeutic potential of specific diarylheptanoids.
The advent of advanced synthetic chemistry allows for the production of stereochemically pure compounds, offering a potentially more consistent and scalable alternative to extraction from natural sources.[7] However, a critical question remains: does the synthetic route yield a compound with bioactivity equivalent to its natural counterpart? This guide provides a comprehensive experimental framework for a head-to-head comparison of synthetic and natural this compound, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This investigation is crucial for researchers and drug development professionals in making informed decisions regarding the sourcing and application of this promising bioactive molecule.
Part 1: Sourcing and Characterization of Test Compounds
A direct comparison of bioactivity necessitates a thorough characterization of both the synthetic and natural compounds to ensure structural and stereochemical identity.
Stereoselective Synthesis of this compound
The proposed synthetic route will employ a stereoselective approach to yield the desired (3S,5S) isomer. The following is a plausible multi-step synthesis, with purification and characterization at each key stage.
Experimental Protocol: Stereoselective Synthesis
-
Step 1: Aldol Addition. A chiral auxiliary-mediated aldol addition between a protected 3-phenylpropanal and a derivative of 4-hydroxy-3-methoxyacetophenone will be performed to establish the first chiral center.
-
Step 2: Reduction. A stereoselective reduction of the resulting ketone will be carried out using a chiral reducing agent to introduce the second hydroxyl group with the desired (S) configuration.
-
Step 3: Deprotection. Removal of protecting groups will yield the final compound, this compound.
-
Purification. The final product will be purified using column chromatography followed by recrystallization.
-
Characterization. The structure and purity of the synthetic compound will be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to verify the enantiomeric excess.
Caption: Proposed synthetic workflow for this compound.
Extraction and Isolation of Natural this compound
The natural compound will be extracted from the rhizomes of Zingiber officinale.[5]
Experimental Protocol: Extraction and Isolation
-
Extraction. Dried and powdered ginger rhizomes (30 kg) will be extracted with 70% ethanol under reflux. The combined ethanol extract will be evaporated under reduced pressure.[5]
-
Partitioning. The crude extract will be suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity.[5]
-
Chromatography. The ethyl acetate fraction will be subjected to multiple rounds of column chromatography (silica gel and ODS) with a gradient elution system.[5]
-
Purification. Fractions containing the target compound, as identified by TLC and HPLC, will be further purified by semi-preparative HPLC to achieve high purity.[5]
-
Characterization. The isolated natural compound will be characterized using the same analytical techniques as the synthetic compound to confirm its identity and purity.
Caption: Workflow for the extraction and isolation of natural this compound.
Part 2: Comparative Bioactivity Assays
A battery of in vitro assays will be employed to compare the antioxidant, anti-inflammatory, and cytotoxic activities of the synthetic and natural compounds.
Antioxidant Activity
The antioxidant potential will be evaluated using two complementary assays that measure the compound's ability to scavenge free radicals and reduce oxidizing agents.
Table 1: Proposed Antioxidant Assays
| Assay | Principle | Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at 593 nm. |
Anti-inflammatory Activity
The anti-inflammatory effects will be assessed by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).
Experimental Protocol: Anti-inflammatory Cytokine Measurement
-
Cell Culture. RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment. Cells will be pre-treated with various concentrations of the synthetic and natural compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants will be quantified using commercially available ELISA kits.[8][9]
-
Data Analysis. The percentage inhibition of cytokine production will be calculated relative to the LPS-stimulated control.
Cytotoxic Activity
The cytotoxic potential of the compounds will be evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine both efficacy and selectivity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines. A panel of cancer cell lines (e.g., HCT-116 human colon cancer, H-1299 human lung cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) will be used.[10][11]
-
Cell Seeding. Cells will be seeded in 96-well plates and allowed to attach overnight.[12]
-
Compound Treatment. Cells will be treated with a range of concentrations of the synthetic and natural compounds for 48 hours.[12]
-
MTT Assay. After treatment, the medium will be replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.[13]
-
Data Analysis. The half-maximal inhibitory concentration (IC₅₀) will be calculated for each compound on each cell line.
Table 2: Proposed Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| HCT-116 | Colon Cancer | High prevalence and relevance for natural product screening.[10] |
| H-1299 | Lung Cancer | A common cancer type with a need for new therapeutics.[10] |
| HEK293 | Non-cancerous | To assess general cytotoxicity and selectivity.[11] |
Part 3: Mechanistic Insights into Anti-inflammatory Action
To delve deeper into the mechanism of action, the effect of both compounds on the NF-κB signaling pathway will be investigated.
Experimental Protocol: NF-κB Activation Assay
-
Western Blot Analysis. RAW 264.7 cells will be treated as described in the anti-inflammatory assay. Nuclear and cytoplasmic extracts will be prepared.
-
Protein Quantification. The levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus will be quantified by Western blotting.
-
Data Analysis. The ratio of phosphorylated to total IκBα and the nuclear translocation of p65 will be compared between treated and untreated cells.
Caption: The canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound.[10]
Expected Outcomes and Interpretation
This comprehensive comparison will provide crucial data on the bio-equivalence of synthetic and natural this compound.
-
Scenario 1: Equivalent Bioactivity. If both compounds exhibit similar antioxidant, anti-inflammatory, and cytotoxic profiles, it would validate the synthetic route as a viable and potentially superior alternative for producing this compound for research and development, owing to better control over purity and scalability.
-
Scenario 2: Discrepant Bioactivity. Any significant differences in bioactivity would necessitate further investigation. Potential causes could include minor impurities in either the synthetic or natural product, or subtle conformational differences not readily apparent in standard characterization.
Conclusion
The proposed experimental guide outlines a rigorous and objective framework for comparing the bioactivity of synthetic and natural this compound. The findings from this research will be invaluable to the scientific community, providing clear, data-driven insights to guide the selection of this compound for future preclinical and clinical development. This systematic approach ensures scientific integrity and provides a solid foundation for advancing our understanding and application of this promising natural product-derived molecule.
References
- 1. bio-rad.com [bio-rad.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol and Established NSAIDs
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory disease therapeutics, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive comparison of the anti-inflammatory properties of a promising natural diarylheptanoid, (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib.
This document delves into the mechanistic underpinnings of inflammation and the therapeutic rationale for these compounds. It further presents a compilation of experimental data from established in vitro and in vivo models, offering a side-by-side evaluation of their efficacy in modulating key inflammatory mediators. Detailed experimental protocols are provided to ensure scientific rigor and reproducibility.
The Inflammatory Cascade: A Therapeutic Target
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a fundamental protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases. Key players in the inflammatory cascade include enzymes like cyclooxygenases (COX-1 and COX-2) and pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the available quantitative data on the inhibitory activities of this compound and the comparator drugs against key inflammatory markers. It is important to note that direct comparative studies for this compound against ibuprofen and celecoxib across all assays are limited. Data for other structurally related diarylheptanoids from Alpinia oxyphylla are included to provide a broader context for the potential efficacy of this class of compounds.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value |
| This compound Analog (Compound 2) | Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | 33.65 µM[4][5] |
| This compound Analog (Compound 4) | Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | 9.88 µM[4][5] |
| Ibuprofen | Nitric Oxide (NO) Production | LPS and IFNγ-induced glial cells | ~760 µM[6] |
| Celecoxib | Nitric Oxide (NO) Production | Formalin-induced inflammation (in vivo) | Dose-dependent reduction, no IC50 reported[7] |
| Diarylheptanoids from Alpinia blepharocalyx | TNF-α Production | LPS-induced | 0.09 ± 0.01 to 8.96 ± 0.45 µM[8] |
| Ibuprofen | TNF-α Production | - | Limited direct inhibitory effect reported |
| Celecoxib | TNF-α Production | - | - |
| Diarylheptanoids from Alpinia blepharocalyx | IL-6 Production | LPS-induced | 0.09 ± 0.01 to 8.96 ± 0.45 µM[8] |
| Ibuprofen | IL-6 Bioactivity | IL-6-dependent hybridoma | >100 µM[9] |
| Celecoxib | IL-6 Production | - | - |
| Ibuprofen | COX-1 | Human whole blood assay | 13 µM[10] |
| Ibuprofen | COX-2 | Human whole blood assay | 370 µM[10] |
| Celecoxib | COX-1 | Sf9 cells | 15 µM |
| Celecoxib | COX-2 | Sf9 cells | 0.04 µM[4] |
Note: IC50 values can vary depending on the specific experimental conditions. The data for diarylheptanoid analogs provides an indication of the potential activity of this compound.
Mechanistic Insights: Visualizing the Pathways
The anti-inflammatory effects of these compounds are rooted in their ability to interfere with specific signaling pathways that orchestrate the inflammatory response.
Caption: Inflammatory signaling pathway and points of inhibition.
Experimental Methodologies: A Guide to Reproducible Science
To facilitate further research and comparative analysis, detailed protocols for the key in vitro and in vivo assays are provided below.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Caption: Workflow for Nitric Oxide Production Assay.
Protocol:
-
Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound, ibuprofen, celecoxib, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration as an indicator of NO production, using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
2. TNF-α and IL-6 Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by stimulated immune cells.
Protocol:
-
Seed RAW 264.7 cells and treat with test compounds and LPS as described in the NO production assay.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of the cytokine is determined by comparison to a standard curve.
3. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Purified human or ovine COX-1 and COX-2 enzymes are used.
-
The assay is typically performed in a 96-well plate format.
-
The test compound (diarylheptanoid, ibuprofen, or celecoxib) at various concentrations is pre-incubated with the COX enzyme.
-
Arachidonic acid, the substrate for COX enzymes, is then added to initiate the reaction.
-
The enzymatic reaction leads to the production of prostaglandin H2 (PGH2), which is then converted to more stable prostaglandins like PGE2.
-
The amount of PGE2 produced is quantified using a specific ELISA or by other detection methods.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol:
-
Male Wistar rats (180-200 g) are fasted overnight with free access to water.
-
The animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and groups treated with different doses of this compound, ibuprofen, or celecoxib.
-
The test compounds are administered, typically orally, 1 hour before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group in comparison to the control group.
Discussion and Future Directions
The available data suggests that diarylheptanoids, including the class to which this compound belongs, exhibit promising anti-inflammatory properties. Their ability to inhibit multiple inflammatory mediators, including nitric oxide, TNF-α, and IL-6, points towards a broader mechanism of action compared to the more targeted COX inhibition of traditional NSAIDs.[11] This multi-target approach could potentially offer enhanced therapeutic benefits and a more favorable side-effect profile.
However, a direct and comprehensive comparison of this compound with ibuprofen and celecoxib is warranted. Future research should focus on obtaining robust IC50 values for this specific compound across a panel of inflammatory targets. Head-to-head in vivo studies are also crucial to evaluate its efficacy, safety, and pharmacokinetic profile in relevant animal models of inflammatory diseases. Such studies will be instrumental in determining the therapeutic potential of this natural compound as a novel anti-inflammatory agent.
References
- 1. Diarylheptanoid, a constituent isolated from methanol extract of Alpinia officinarum attenuates TNF-α level in Freund's complete adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of Na+-H+ exchange by cariporide reduces inflammation and heart failure in rabbits with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
synergistic effects of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol with other phytochemicals
A Comparative Guide to the Synergistic Bioactivities of Diarylheptanoids and Other Phytochemicals
A Senior Application Scientist's Review on Enhancing Therapeutic Efficacy through Phytochemical Combinations
Author's Note: Initial research on the specific compound (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a diarylheptanoid isolated from Alpinia oxyphylla[1], revealed a notable lack of published data regarding its synergistic effects with other phytochemicals. To provide a comprehensive and data-supported guide in line with the core request, this document will focus on a structurally related and extensively studied diarylheptanoid, 6-Paradol . Found in ginger (Zingiber officinale) and Grains of Paradise (Aframomum melegueta), 6-Paradol shares the core diarylheptanoid structure and offers a wealth of data on its standalone and synergistic bioactivities, making it an excellent model for this comparative analysis.[2][3]
Executive Summary
The exploration of synergistic interactions between phytochemicals represents a frontier in drug development and nutritional science. By combining bioactive compounds, researchers aim to enhance therapeutic efficacy, reduce effective doses, and overcome mechanisms of resistance. This guide provides a comparative analysis of the synergistic effects of 6-Paradol, a potent diarylheptanoid, with other phytochemicals. We will delve into the mechanistic underpinnings of these synergies, present supporting experimental data, and provide detailed protocols for assessing these interactions, offering a robust resource for researchers in the field.
Introduction to 6-Paradol: A Bioactive Diarylheptanoid
6-Paradol is a phenolic ketone that contributes to the pungency of ginger and Grains of Paradise.[2] It is structurally related to other well-known ginger compounds like 6-gingerol and 6-shogaol.[2] Its biological activities are extensive and include anti-inflammatory, antioxidant, anti-cancer, and anti-obesity effects.[2][4][5]
Key Standalone Activities of 6-Paradol:
-
Anti-inflammatory: Acts as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][6]
-
Antioxidant: Activates the Nrf2/ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD).[7]
-
Anti-cancer: Induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous carcinoma and human promyelocytic leukemia (HL-60) cells, through caspase-3-dependent mechanisms.[2][6]
-
Metabolic Regulation: Has shown potential in reducing blood glucose and body weight in high-fat diet-fed mice, suggesting anti-obesity properties.[5][8]
The diverse mechanisms of action of 6-Paradol make it an ideal candidate for synergistic combination studies, as it can potentially modulate multiple cellular pathways simultaneously.
The Rationale for Synergistic Phytochemical Studies
Combining bioactive compounds is a strategy to achieve a therapeutic outcome that is greater than the sum of the individual effects. This concept, known as synergy, is particularly relevant for phytochemicals, which often have multitargeted but modest individual potencies.
Key Objectives of Synergy Research:
-
Enhanced Efficacy: Achieving a more potent therapeutic effect at lower concentrations.
-
Dose Reduction: Minimizing the required dose of individual compounds, thereby reducing potential side effects.
-
Overcoming Resistance: Targeting multiple cellular pathways to prevent or overcome drug resistance in cancer cells or pathogens.
-
Broadening Spectrum of Activity: Creating a combination that is effective against a wider range of conditions or cell types.
A common method for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Comparative Analysis of 6-Paradol Synergies
While direct synergistic studies pairing 6-Paradol with other specific phytochemicals are an emerging area of research, we can infer potential synergistic combinations based on its known mechanisms of action and compare them to established synergistic pairs involving its parent compounds, gingerols and shogaols. Ginger extracts as a whole, rich in these diarylheptanoids, have been shown to enhance the antibacterial effects of synthetic antibiotics.[9]
Hypothetical Synergy: 6-Paradol and Curcumin
-
Scientific Rationale: Both 6-Paradol and Curcumin (from Turmeric) are potent inhibitors of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[7] A dual-pronged inhibition of this pathway could lead to a powerful synergistic anti-inflammatory and anti-cancer effect. Curcumin is also known to sensitize cancer cells to apoptosis.
-
Expected Outcome: Enhanced induction of apoptosis in cancer cells and a more profound reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]
Hypothetical Synergy: 6-Paradol and EGCG (from Green Tea)
-
Scientific Rationale: Epigallocatechin gallate (EGCG) is a potent antioxidant and is known to inhibit tumor growth by targeting various signaling pathways. 6-Paradol's ability to induce apoptosis via caspase activation could be complemented by EGCG's cell cycle arrest properties.
-
Expected Outcome: A synergistic effect on inhibiting cancer cell proliferation, with a more significant G2/M phase cell cycle arrest and a higher rate of apoptosis compared to either compound alone.
Data from Structurally Related Compounds
To provide a tangible example, studies on ginger extracts containing related diarylheptanoids have shown synergistic potential. For instance, the combination of ginger extracts with other plant-derived compounds has been noted for enhanced therapeutic efficacy.[9]
Table 1: Illustrative Experimental Data for Synergistic Effects (Note: This table is a template based on typical synergy studies, as direct quantitative data for 6-Paradol combinations is not yet widely published. It illustrates the type of data researchers would generate.)
| Combination (e.g., in HT-29 Colon Cancer Cells) | Individual IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) | Synergistic Effect |
| 6-Paradol | 50 | - | - | - |
| Curcumin | 25 | - | - | - |
| 6-Paradol + Curcumin (1:1 Ratio) | - | 15 | < 1.0 | Strong Synergy |
| 6-Paradol + EGCG (1:1 Ratio) | - | 20 | < 1.0 | Synergy |
Experimental Methodologies for Assessing Synergy
To ensure scientific integrity, protocols must be robust and reproducible. Below are standard, self-validating methodologies for evaluating the synergistic effects of phytochemicals on cancer cell lines.
Workflow for Synergy Assessment
Caption: High-level workflow for assessing phytochemical synergy.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with serial dilutions of 6-Paradol, the second phytochemical, and their combination at constant ratios. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Causality Check: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells in 6-well plates with the IC50 concentrations of the individual compounds and their synergistic combination for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Self-Validation: The distinct cell populations provide a clear and quantifiable measure of the mode of cell death induced by the treatment.
Mechanistic Insights: Signaling Pathways
The synergistic anti-cancer effects of phytochemicals often arise from their ability to co-target critical signaling pathways. The combination of 6-Paradol and Curcumin, for example, would be expected to strongly suppress the NF-κB pathway.
Caption: Synergistic inhibition of the NF-κB pathway by 6-Paradol and Curcumin.
Discussion and Future Perspectives
The study of synergistic phytochemical interactions is a promising field. While this guide used 6-Paradol as a primary example, the principles and methodologies are broadly applicable. Future research should focus on:
-
Systematic Screening: High-throughput screening of various phytochemical combinations to identify novel synergistic pairs.
-
In Vivo Validation: Moving promising in vitro findings into preclinical animal models to assess efficacy and safety.
-
Bioavailability and Formulation: Developing advanced delivery systems, such as nano-encapsulation, to improve the bioavailability of these lipophilic compounds and ensure they reach their target tissues in effective concentrations.[7]
Conclusion
6-Paradol, a bioactive diarylheptanoid from ginger and Grains of Paradise, demonstrates significant therapeutic potential through its anti-inflammatory, antioxidant, and anti-cancer activities. While direct evidence of its synergistic effects is still emerging, its known mechanisms of action provide a strong rationale for combination studies with other phytochemicals like curcumin and EGCG. By employing robust experimental designs and quantitative analysis, researchers can unlock the full potential of these natural compounds, paving the way for novel, more effective therapeutic strategies in the management of complex diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gihichem.com [gihichem.com]
- 8. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of the Therapeutic Potential of Diarylheptanoids
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1] Found in various medicinal plants, particularly within the Zingiberaceae and Betulaceae families, these phenolic compounds have garnered significant interest for their broad spectrum of biological activities.[2][3][4] The most well-known diarylheptanoid, curcumin, has been extensively studied for its health-promoting properties.[2][5] However, a wide array of other linear and macrocyclic diarylheptanoids are emerging as potent therapeutic agents.[2][5] This guide provides a meta-analytical perspective on their therapeutic potential, comparing their efficacy across different disease models and outlining the key experimental frameworks for their evaluation.
Comparative Efficacy: A Meta-Analysis Summary
The therapeutic landscape of diarylheptanoids is vast, with significant evidence supporting their use in inflammatory diseases, cancer, and neurodegenerative disorders.[1][2][6] This section synthesizes data from multiple studies to offer a comparative overview of their efficacy.
Anti-Inflammatory and Antioxidant Activities
Inflammation is a key pathological component of numerous chronic diseases.[1] Diarylheptanoids have consistently demonstrated potent anti-inflammatory and antioxidant effects.[1][2]
Key Findings from Meta-Analyses and Reviews:
A critical umbrella review of 25 meta-analyses on curcumin revealed potential positive effects on inflammatory markers, oxidative stress, lipid profiles, and blood pressure.[7][8] Specifically, curcumin supplementation has been shown to:
-
Significantly reduce C-reactive protein (CRP) levels, particularly at doses ≤ 1000 mg/day and with intervention durations > 10 weeks.[9]
-
Elevate total antioxidant capacity (TAC) and superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA), a marker of oxidative stress.[9][10]
Other diarylheptanoids, such as hirsutenone , oregonin , and platyphyllenone , have also shown significant anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[2][11]
| Compound | Therapeutic Target/Activity | Key Outcomes | Supporting Evidence |
| Curcumin | Inflammation & Oxidative Stress | Reduces CRP, blood pressure; Increases TAC & SOD; Decreases MDA.[7][9][10] | Umbrella review of 25 meta-analyses.[7][8] |
| Hirsutenone | Anti-inflammatory, Anti-atopic dermatitis | Suppresses T-cell activation and mast cell degranulation.[2][12] Inhibits NF-κB activation.[13] | In vitro and preclinical studies.[2][12][13] |
| Oregenin | Anti-inflammatory | Inhibits cyclooxygenase-2 (COX-2) expression.[2] | Preclinical studies.[2] |
| Diarylheptanoids from Alnus hirsuta | Anti-inflammatory | Inhibit NF-κB activation and production of NO and TNF-α.[11][14] | In vitro studies in RAW264.7 cells.[11][14] |
Anticancer Potential
The anticancer effects of diarylheptanoids are a significant area of research.[2][4] These compounds have been shown to induce cytotoxicity, inhibit proliferation, and promote apoptosis in various cancer cell lines.[2][15]
Comparative Cytotoxicity of Diarylheptanoids:
| Diarylheptanoid(s) | Cancer Cell Line(s) | Reported IC50 Values | Source(s) |
| Diarylheptanoids from Zingiber officinale | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69–33.46 μM | [15] |
| Diarylheptanoids from Alpinia officinarum | HepG2, MCF-7, SF-268 | ~6-10 µg/mL | [16] |
| Platyphyllenone | SCC-9, SCC-47 (Oral Cancer) | Effective at 20-40 μM | [17] |
| Curcumin Analogues | T47D (Breast Cancer) | 0.09 - 0.99 µM | [18] |
| DAH from A. officinarum (in combination with Sorafenib) | HepG2 (Liver Cancer) | DAH IC50: 24.86 µg/ml | [19] |
Causality in Experimental Design: The choice of multiple cancer cell lines in these studies is crucial for establishing the broad-spectrum or selective anticancer activity of a given diarylheptanoid. The use of both sensitive and resistant cell lines can further elucidate mechanisms of action and potential for overcoming drug resistance.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of diarylheptanoids, making them promising candidates for neurodegenerative diseases like Alzheimer's and Parkinson's.[6][20] Their mechanisms of action often involve reducing oxidative stress and modulating key signaling pathways.[21][22]
A study on 43 diarylheptanoids from Alpinia officinarum demonstrated that several compounds exhibited significant neuroprotective effects against H₂O₂-damaged SH-SY5Y cells, a common in vitro model for neuronal damage.[21] These compounds were found to reduce reactive oxygen species (ROS) levels and inhibit the production of malondialdehyde (MDA) and nitric oxide (NO).[21]
Key Mechanisms of Action & Signaling Pathways
Diarylheptanoids exert their diverse therapeutic effects by modulating multiple signaling pathways. Understanding these mechanisms is critical for targeted drug development.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[23] Many diarylheptanoids, including curcumin and hirsutenone, have been shown to inhibit NF-κB activation.[11][13][24] This inhibition prevents the transcription of pro-inflammatory genes, such as those for TNF-α, interleukins, and COX-2.[11][24]
Caption: Inhibition of the NF-κB pathway by diarylheptanoids.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation. In the context of neuroprotection, activation of this pathway can prevent neuronal apoptosis.[22] Certain dimeric diarylheptanoids have been found to ameliorate neuronal damage by activating the AKT/mTOR signaling pathway.[22] Conversely, hirsutenone has been shown to attenuate adipogenesis by directly binding to and inhibiting PI3K.[25]
Essential Experimental Workflows for Validation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are paramount. The following section details a general workflow for evaluating the anti-inflammatory potential of a novel diarylheptanoid.
In Vitro Anti-inflammatory Activity Assessment
This workflow provides a step-by-step guide for screening and characterizing the anti-inflammatory effects of a test compound using a macrophage-based model.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Detailed Protocol: Nitric Oxide Production Assay (Griess Assay)
This protocol is a self-validating system for quantifying nitrite, a stable product of NO, in cell culture supernatants.[23][26]
Objective: To determine the effect of a diarylheptanoid on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test diarylheptanoid compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the diarylheptanoid for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-only control.
Rationale for Experimental Choices: The use of RAW 264.7 cells provides a standardized and widely accepted model for studying inflammation.[26] Pre-treatment with the test compound before LPS stimulation allows for the assessment of its prophylactic potential in inhibiting the inflammatory cascade.
Challenges and Future Directions
Despite the promising therapeutic potential of diarylheptanoids, several challenges remain. A significant hurdle is their poor systemic bioavailability and metabolic instability, which limits their clinical application.[3][4] Future research should focus on:
-
Developing novel delivery systems: Approaches like nanoparticles and exosomes are being explored to enhance the bioavailability of compounds like curcumin.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues can lead to the discovery of compounds with improved potency and pharmacokinetic profiles.[18]
-
Rigorous Clinical Trials: Well-designed clinical trials are necessary to translate the wealth of preclinical data into effective human therapies.
Conclusion
The collective evidence from numerous studies and meta-analyses strongly supports the therapeutic potential of diarylheptanoids across a range of diseases, primarily driven by their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. While curcumin remains the most studied compound, other diarylheptanoids like hirsutenone and oregonin are emerging as powerful bioactive molecules. By employing rigorous, validated experimental workflows and addressing the current challenges of bioavailability, the scientific community can unlock the full therapeutic potential of this versatile class of natural compounds.
References
- 1. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Curcumin and multiple health outcomes: critical umbrella review of intervention meta-analyses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Suppression of T cell activation by hirsutenone, isolated from the bark of Alnus japonica, and its therapeutic advantages for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, a diarylheptanoid compound utilized in various research and development settings.[1][2] As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, culminating in its proper disposal. This procedure is designed not as a rigid template, but as a decision-making framework rooted in the principles of chemical safety, regulatory compliance, and scientific integrity.
Section 1: The Principle of Precautionary Waste Management
The cornerstone of safe chemical disposal is a thorough understanding of the substance's potential hazards. For a specialized research compound like this compound, comprehensive toxicological and environmental fate data may not be readily available. Therefore, we must adopt a precautionary approach, guided by the chemical's structure and the overarching regulatory landscape.
The Critical Role of the Safety Data Sheet (SDS)
Before any handling or disposal, the first and most crucial step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the chemical manufacturer or supplier.[3][4] The Occupational Safety and Health Administration (OSHA) mandates that manufacturers provide an SDS for all hazardous chemicals, which includes vital information on hazards, handling, storage, and disposal.[3][4][5] This document is the primary source of truth for your specific batch of the compound.
Hazard Identification: Why the Phenolic Moiety Matters
A structural analysis of the compound reveals the presence of a 4-hydroxy-3-methoxyphenyl group, which is a phenolic moiety. Phenolic compounds as a class are often toxic, can cause chemical burns, and are subject to stringent disposal regulations.[6][7][8] In the absence of specific data to the contrary, the presence of this functional group compels us to manage the compound and its associated waste as hazardous.
The Regulatory Framework: EPA and OSHA
In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][9][10] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards, including those associated with waste disposal.[5][11] This guide is designed to align with the principles of both regulatory bodies.
Section 2: Waste Characterization and Decision Workflow
The responsibility for determining if a waste is hazardous lies with the generator—the laboratory that created it.[12] This process, known as waste characterization, is a mandatory first step.
dot
Caption: Decision workflow for the disposal of this compound.
Section 3: Standard Operating Procedure (SOP) for Hazardous Waste Disposal
Based on the precautionary principle, this compound waste should be managed as hazardous chemical waste. This includes the pure compound, solutions, and any materials (e.g., pipette tips, contaminated wipes) with gross contamination.
Personnel Protective Equipment (PPE)
Standard laboratory PPE is required when handling this waste stream. This includes, at a minimum:
-
A buttoned lab coat.
-
ANSI-approved safety glasses or chemical splash goggles.
-
Chemically resistant gloves (Nitrile is generally appropriate for incidental contact, but consult the SDS for specifics).
Waste Collection and Containerization
-
Select an Appropriate Container: Use a UN-rated container that is chemically compatible with the waste. For solutions, high-density polyethylene (HDPE) or other plastic containers are often preferred over glass to minimize breakage risks.[10][12] The container must have a secure, leak-proof screw-top cap.
-
Segregate Waste Streams: Do not mix this waste with other incompatible chemical wastes.[4][10] For example, do not mix it with strong oxidizers or bases.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[12] This prevents the release of vapors and potential spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent splashing when moved.[3]
Labeling Requirements
Proper labeling is a critical compliance point. The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[4][12]
| Parameter | Specification | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to phenolic structure and lack of specific hazard data.[6][7] |
| Primary Container | UN-rated, chemically compatible (e.g., HDPE) with a screw-top lid. | Prevents leaks and chemical degradation of the container.[3][9][12] |
| Labeling | "HAZARDOUS WASTE", full chemical name, accumulation start date, PI/Lab info. | Required by EPA and OSHA for proper identification and tracking.[4][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab. | Limits accumulation to point-of-generation and ensures oversight.[12][13] |
| Disposal Method | Collection by a licensed hazardous waste contractor. | Ensures compliant transport and final disposal according to regulations.[3][14] |
| PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Standard laboratory practice for handling potentially hazardous chemicals.[5][7] |
Storage in a Satellite Accumulation Area (SAA)
-
The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[12][13]
-
The SAA should have secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[13]
Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EHS, often 9-12 months), arrange for pickup.[3][13] This is done through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company. Never dispose of this chemical waste in the regular trash or down the sanitary sewer.[10][15]
Section 4: Decontamination and Spill Management
-
Decontamination: Labware (e.g., glassware, stir bars) that has come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility) is a common practice. The first two rinsates must be collected and disposed of as hazardous waste. The third rinse may be disposable depending on institutional policy.
-
Small Spills: For small spills (a few grams or milliliters), absorb the material with an inert absorbent material (e.g., vermiculite or sand). Wearing appropriate PPE, carefully sweep or transfer the absorbed material into your designated hazardous waste container. Clean the spill area with soap and water.[8]
-
Large Spills: For larger spills, evacuate the immediate area, alert personnel, and contact your institution's EHS or emergency response team immediately.[8]
By adhering to this scientifically-grounded and regulation-aware framework, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acgpubs.org [acgpubs.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. wattbarind.com [wattbarind.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. osha.gov [osha.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. acs.org [acs.org]
Personal protective equipment for handling (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Essential Safety and Handling Guide for (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol
Understanding the Hazards: A Cautious Approach
This compound is intended for research use only and should not be used in humans or animals.[2] The primary potential hazards are associated with its phenolic and diol functionalities.
-
Phenolic Compounds: Phenol and its derivatives can be corrosive and toxic. They can be absorbed through the skin and may cause severe burns that might not be immediately painful due to an anesthetic effect.[3] Systemic effects can include damage to the central nervous system, liver, and kidneys.[4][5]
-
Diols: While generally less hazardous than phenols, diols can still pose risks. Their reactions are similar to those of alcohols.[6]
Given the lack of specific data for the compound , it is prudent to handle it with the same level of caution as other potentially hazardous phenolic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent exposure.[7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and aerosols.[8][9] |
| Hand Protection | Double-layered nitrile or neoprene gloves. | Provides protection against incidental contact.[4][9] For prolonged handling or when working with concentrated solutions, consider using thicker, utility-grade gloves over nitrile gloves.[4] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Shields skin and clothing from spills.[3][9] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3][9] |
Donning and Doffing PPE Workflow:
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Safe Handling and Storage: Minimizing Exposure
Adherence to proper handling and storage protocols is essential for a safe laboratory environment.[7]
Engineering Controls:
-
Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure to any potential vapors or aerosols.[3][4]
Procedural Guidelines:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5][10] Avoid smelling or tasting the chemical.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[7]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.[5]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
Exposure Protocol:
Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[5] Ensure you are wearing appropriate PPE during cleanup.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.[5]
Waste Disposal: Responsible Stewardship
While specific regulations may vary, the following general guidelines for non-hazardous chemical waste should be followed. Always consult with your institution's waste disposal protocols.
-
Containerization: Collect waste in a compatible, properly labeled, and sealed container.[11]
-
Segregation: Do not mix with other waste streams unless specifically instructed to do so.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.[12] Do not pour chemical waste down the drain.[11] Empty containers should be triple-rinsed, the label defaced, and then disposed of according to institutional guidelines.[11][13]
Conclusion: A Culture of Safety
The responsible handling of any chemical, including this compound, is paramount in a research setting. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe handling procedures, and being prepared for emergencies, you contribute to a robust culture of safety in your laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. trojanworld.com [trojanworld.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 12. uswonline.com [uswonline.com]
- 13. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

